5-vinyl-1H-tetrazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-ethenyl-2H-tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4/c1-2-3-4-6-7-5-3/h2H,1H2,(H,4,5,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQMJCSAHXYXPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=NNN=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
29250-47-3 | |
| Details | Compound: Poly(5-vinyltetrazole) | |
| Record name | Poly(5-vinyltetrazole) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29250-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30183512 | |
| Record name | 1H-Tetrazole, 5-(dimethylamino)-1-phenyl-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30183512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18755-47-0, 29250-47-3 | |
| Record name | 5-Ethenyl-2H-tetrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18755-47-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Tetrazole, 5-(dimethylamino)-1-phenyl-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30183512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
what are the properties of 5-vinyl-1H-tetrazole
An In-depth Technical Guide to 5-Vinyl-1H-tetrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a heterocyclic compound of significant interest in modern chemistry and materials science.[1] As a member of the tetrazole family, the most nitrogen-rich azoles, it possesses a unique combination of properties stemming from its high nitrogen content and the presence of a reactive vinyl group.[1][2] The vinyl group, activated by the electron-withdrawing nature of the tetrazole ring, makes it a valuable monomer for the synthesis of nitrogen-rich polymers, known as poly(5-vinyltetrazoles).[1] These polymers are explored for applications ranging from energetic materials to advanced medical materials.[2][3] Furthermore, the tetrazole ring itself is a well-recognized bioisostere for carboxylic acids in medicinal chemistry, lending this compound and its derivatives potential utility in drug design and development.[4][5] This document provides a comprehensive overview of the chemical and physical properties, synthesis, and characterization of this compound.
Chemical and Physical Properties
This compound is a solid at room temperature. Its properties are a culmination of the aromatic, electron-rich tetrazole ring and the reactive vinyl substituent. The "pyrrole-like" NH group is capable of dissociation, allowing the molecule to form H-bonded complexes.[1]
General and Physicochemical Properties
The fundamental physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₄N₄ | [6][7] |
| Molecular Weight | 96.09 g/mol | [6][7] |
| Melting Point | 131 °C (determined by DSC) | [1] |
| Boiling Point | 237.1 °C at 760 mmHg | [6] |
| Density | 1.309 g/cm³ | [6][8] |
| pKa | 4.42 ± 0.10 (Predicted) | [6][7] |
| LogP | -0.639 (Crippen Method) | [9] |
| Flash Point | 115 °C | [6] |
| Refractive Index | 1.623 | [6] |
| Vapor Pressure | 0.0456 mmHg at 25°C | [6][8] |
| Hydrogen Bond Donors | 1 | [7][8] |
| Hydrogen Bond Acceptors | 3 | [7][8] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. Key data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are presented below.
Table 2: NMR Spectroscopic Data for this compound
| Nucleus | Solvent | Chemical Shift (δ, ppm) | Reference(s) |
| ¹H NMR | DMSO-d₆ | 16.00 (s, 1H, N-H), 6.86–6.80 (dd, J = 17.8, 11.3 Hz, 1H, -CH=), 6.24-6.27 (dd, J = 17.8, 0.9 Hz, 1H, =CH₂), 5.80–5.83 (dd, J = 11.3, 0.9 Hz, 1H, =CH₂) | [1] |
| ¹³C NMR | DMSO-d₆ | 154.10 (C₅ of tetrazole), 125.16 (-CH=), 120.37 (=CH₂) | [1] |
Table 3: Key IR Spectroscopy Bands
| Wavenumber (cm⁻¹) | Assignment Description | Reference(s) |
| ~3500 | The absence of a strong N-H bond vibration is noted in the crystalline state. | [1] |
| 1639-1340 | Characteristic vibrations for the tetrazole group. | [5] |
| 1200-900 | Characteristic vibrations for the tetrazole group. | [5] |
Synthesis and Experimental Protocols
The synthesis of highly pure this compound is challenging, as impurities can catalyze uncontrolled polymerization.[1] A rational two-stage method has been developed to overcome issues associated with older methods, such as the use of highly explosive and toxic byproducts like aluminum oxide and hydrogen azide.[1][2]
Modern Two-Stage Synthesis Workflow
This method relies on a 1,3-dipolar cycloaddition followed by an elimination reaction.
Caption: A two-stage synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is based on the two-stage method previously described.[1][10]
Stage 1: Synthesis of 5-(β-dimethylaminoethyl)tetrazole
-
Dissolve 12.6 g (154 mmol) of dimethylamine hydrochloride in 70 mL of N,N-Dimethylformamide (DMF).
-
Add 10 g (154 mmol) of sodium azide in portions to the solution.
-
Stir the reaction mixture for 2 hours at 40–50 °C.
-
Cool the mixture to room temperature and filter to remove sodium chloride. The resulting solution of dimethylammonium azide is used directly in the next step.
-
Add 15.1 mL (134 mmol) of β-dimethylaminopropionitrile to the dimethylammonium azide solution.
-
Heat the reaction mixture to 110 °C and maintain for 18 hours.
-
The product, 5-(β-dimethylaminoethyl)tetrazole, precipitates as a zwitter-ion.[1]
Stage 2: Synthesis of this compound
-
Prepare an aqueous solution of sodium hydroxide (pH 14).
-
Add the intermediate from Stage 1 to the NaOH solution.
-
Add dimethyl sulfate as the alkylating agent.
-
Maintain the reaction mixture at 50-60 °C for 3.5 hours.
-
Acidify the solution to pH 2 using HCl.
-
The crude this compound product will precipitate.
Purification: Recrystallization
-
Add the crude product to 30 mL of chloroform.
-
Heat the mixture slowly to 50 °C until the solid is completely dissolved.
-
Perform a hot filtration to remove any insoluble impurities.
-
Allow the filtrate to cool, inducing crystallization of the pure product.
-
Filter the colorless crystals under vacuum and dry. A yield of approximately 55% can be expected.[1]
Reactivity and Polymerization
The reactivity of this compound is dominated by the vinyl group and the acidic proton on the tetrazole ring.
Polymerization
The presence of the vinyl group allows this compound to act as a monomer in polymerization reactions, typically through free-radical polymerization, to form poly(5-vinyltetrazole).[1] Thermally initiated polymerization can occur spontaneously when the monomer is melted, which can lead to an uncontrolled reaction and the formation of a cross-linked, insoluble polymer.[1] The polymerization process is exothermic and typically finishes at around 200 °C, after which the polymer begins to degrade.[1]
Caption: Mechanism of free-radical polymerization.
Characterization Protocols
A suite of analytical techniques is used to confirm the structure and purity of this compound.
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the purified this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Apparatus : Use a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition : Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹H NMR, typical parameters include a 30° pulse angle, a relaxation delay of 1 second, and 16-32 scans. For ¹³C NMR, use a proton-decoupled pulse sequence with a 45° pulse angle, a relaxation delay of 2 seconds, and acquire several hundred to a few thousand scans for adequate signal-to-noise.
-
Analysis : Process the spectra and compare the chemical shifts and coupling constants to the values reported in Table 2.
Protocol: Differential Scanning Calorimetry (DSC)
-
Sample Preparation : Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.
-
Apparatus : Use a calibrated differential scanning calorimeter.
-
Data Acquisition : Heat the sample under a nitrogen atmosphere from room temperature to approximately 250 °C at a controlled heating rate (e.g., 3-10 °C/min).
-
Analysis : The resulting thermogram will show an endothermic peak corresponding to the melting point (around 131 °C), which may be immediately followed by a broad exothermic peak indicating polymerization.[1]
Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation : Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.
-
Apparatus : Use an electrospray ionization (ESI) mass spectrometer capable of high-resolution measurements.
-
Data Acquisition : Infuse the sample solution into the ESI source. Acquire spectra in both positive and negative ion modes. The fragmentation behavior can be studied using tandem mass spectrometry (MS/MS).
-
Analysis : In positive ion mode, a characteristic fragmentation is the loss of HN₃. In negative ion mode, the loss of N₂ is typically observed.[11] The exact mass measurement should be used to confirm the elemental composition (C₃H₄N₄).
Applications
The unique properties of this compound and its polymers make them suitable for several advanced applications:
-
Energetic Materials : The high nitrogen content contributes to a high positive heat of formation, making its polymers candidates for high-molecular-weight binders in energy-intensive systems.[1][3]
-
Pharmaceuticals and Medicinal Chemistry : The tetrazole ring can act as a bioisosteric replacement for carboxylic acids, making this compound a building block for new therapeutic agents.[4][6]
-
Polymer Science : It serves as a monomer for creating functional polymers and copolymers with applications as polymer stabilizers and in the production of elastomers.[6]
-
Automotive and Safety : The compound is used as a component in automotive airbag initiators and in chemical oxygen generators.[6]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. thieme-connect.com [thieme-connect.com]
- 5. pnrjournal.com [pnrjournal.com]
- 6. Cas 18755-47-0,this compound | lookchem [lookchem.com]
- 7. Page loading... [guidechem.com]
- 8. This compound|lookchem [lookchem.com]
- 9. chemeo.com [chemeo.com]
- 10. researchgate.net [researchgate.net]
- 11. lifesciencesite.com [lifesciencesite.com]
The Genesis of a Versatile Monomer: An In-depth Technical Guide to the Discovery and History of 5-vinyl-1H-tetrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of 5-vinyl-1H-tetrazole, a pivotal monomer in the creation of nitrogen-rich polymers with significant applications in materials science and pharmacology.
Introduction: The Emergence of a High-Nitrogen Heterocycle
This compound is a unique heterocyclic compound featuring a vinyl group attached to a tetrazole ring. This structure imparts a polarized C=C bond and a reactive "pyrrole" NH group, making it a valuable building block for specialized polymers.[1] Its high nitrogen content and the ability of the tetrazole ring to act as a bioisostere for carboxylic acids have driven its demand in modern medicine and industry.[1][2] Tetrazoles are key components in "Click Chemistry," a concept recognized with the 2022 Nobel Prize in Chemistry, highlighting the significance of this class of compounds.[1] The vinyl functionality allows for polymerization, leading to the formation of poly(5-vinyltetrazole), a polymer with a wide range of applications.
The Initial Synthesis: Arnold and Thatcher's Pioneering Work
The first synthesis of this compound was reported by C. Arnold and D. Thatcher.[1] They developed two primary routes starting from readily available precursors: acrylonitrile and 5-chloroethyltetrazole. These initial methods, while groundbreaking, were noted to produce a product that was difficult to purify from polymeric impurities.[1] A significant challenge with these early syntheses was the in situ formation of highly explosive and toxic byproducts like aluminum oxide and hydrogen azide.[1]
Synthesis from Acrylonitrile
The reaction of acrylonitrile with sodium azide and aluminum chloride in refluxing tetrahydrofuran (THF) for 24 hours yielded this compound.[1]
Synthesis from 5-Chloroethyltetrazole
An alternative route involved the dehydrochlorination of 5-chloroethyltetrazole using sodium hydroxide. This method also produced this compound.[1]
Evolution of Synthetic Methodologies
To address the purity and safety concerns of the original methods, a more refined, two-stage synthesis has been developed.[1] This modern approach yields a highly purified product.
The first stage involves the 1,3-dipolar cycloaddition of dimethylammonium azide to β-dimethylaminopropionitrile in dimethylformamide (DMF) to produce 5-(β-dimethylaminoethyl)tetrazole.[1] The second stage involves exhaustive alkylation of the terminal dimethylamino group, followed by elimination to form the vinyl group.[1]
Data Presentation: A Comparative Analysis of Synthetic Routes
The following tables summarize the quantitative data from the key synthetic methods for this compound.
Table 1: Comparison of Synthetic Routes to this compound
| Starting Material | Key Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Melting Point (°C) | Reference |
| Acrylonitrile | NaN₃, AlCl₃ | THF | 24 h | Reflux | 55 | 126–127 | [1] |
| 5-Chloroethyltetrazole | NaOH | H₂O | 2 h | Reflux | 70 | 126–127 | [1] |
| β-dimethylaminopropionitrile (Two-stage) | (CH₃)₂NN₃, (CH₃O)₂SO₂, NaOH | DMF, H₂O | 18 h (Stage 1), 3.5 h (Stage 2) | 110°C (Stage 1), 50-60°C (Stage 2) | 55 | 131 | [1][3] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Unit |
| Molecular Formula | C₃H₄N₄ | |
| Molecular Weight | 96.09 | g/mol |
| Boiling Point | 237.1 | °C at 760 mmHg |
| Density | 1.309 | g/cm³ |
| pKa | 4.42 ± 0.10 | |
| Melting Point | 131.2 ± 0.5 | °C |
Experimental Protocols
Original Synthesis from Acrylonitrile (Arnold and Thatcher Method)
Disclaimer: This protocol is based on the available literature. The original publication should be consulted for precise experimental details. This reaction involves hazardous materials and should only be performed by trained professionals in a suitable fume hood with appropriate safety precautions.
-
Reagents: Acrylonitrile, Sodium Azide (NaN₃), Aluminum Chloride (AlCl₃), Tetrahydrofuran (THF), 15% Hydrochloric Acid (HCl), Chloroform (CHCl₃), Charcoal.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, a mixture of sodium azide and aluminum chloride in anhydrous THF is prepared under a nitrogen atmosphere.
-
Acrylonitrile is added to the stirred suspension.
-
The reaction mixture is heated to reflux and maintained for 24 hours.
-
After cooling, the reaction is quenched by the slow addition of 15% hydrochloric acid.
-
The aqueous layer is extracted with a suitable organic solvent.
-
The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from chloroform with the addition of charcoal to yield this compound.[1]
-
Modern Two-Stage Synthesis of Highly Purified this compound
This method is reported to yield a product with higher purity.[1]
-
Stage 1: Synthesis of 5-(β-dimethylaminoethyl)tetrazole
-
Dissolve 12.6 g (154 mmol) of dimethylamine hydrochloride in 70 mL of DMF.
-
Add 10 g (154 mmol) of sodium azide in portions to the solution.
-
Stir the reaction mixture for 2 hours at 40–50 °C.
-
Cool the mixture to room temperature and filter to remove sodium chloride.
-
To the filtrate containing dimethylammonium azide, add 15.1 mL (134 mmol) of β-dimethylaminopropionitrile.
-
Stir the reaction mixture for 18 hours at 110 °C.
-
Cool the mixture first to room temperature, then to 0 °C.
-
Filter the precipitated product under vacuum and wash with acetone (3 x 20 mL).
-
For further purification, dissolve the product in 100 mL of distilled water, add approximately 1 g of activated charcoal, and stir until the solution is colorless.
-
Filter off the charcoal and remove the water in vacuo to yield 12.7 g (67%) of 5-(β-dimethylaminoethyl)tetrazole.[1]
-
-
Stage 2: Synthesis of this compound
-
Prepare a solution of sodium hydroxide in water to achieve a pH of 14.
-
Dissolve the 5-(β-dimethylaminoethyl)tetrazole from Stage 1 in the alkaline solution.
-
Add dimethyl sulfate ((CH₃O)₂SO₂) to the solution.
-
Add a polymerization inhibitor such as ionol.
-
Stir the reaction mixture for 3.5 hours at 50–60 °C.
-
Acidify the reaction mixture to pH 2 with 10% hydrochloric acid.
-
The precipitated product is filtered and purified by recrystallization from chloroform at a temperature not exceeding 50 °C.
-
The final yield of this compound is 55% with a melting point of 131 °C.[1]
-
Characterization Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or higher spectrometer.
-
A common solvent is deuterated dimethyl sulfoxide (DMSO-d₆).
-
For this compound in DMSO-d₆, characteristic ¹H NMR signals appear at approximately δ 16.00 (s, 1H, NH), 6.83 (dd, 1H, CH=), 6.25 (dd, 1H, =CH₂), and 5.81 (dd, 1H, =CH₂).[1]
-
The ¹³C NMR spectrum shows signals at approximately δ 154.10, 125.16, and 120.37.[1]
-
-
Differential Scanning Calorimetry (DSC):
-
The thermal behavior is investigated using a DSC instrument.
-
A typical analysis involves heating the sample under a nitrogen atmosphere at a controlled rate (e.g., 3 °C/min).
-
The melting point of this compound is determined to be 131.2 ± 0.5 °C.[1] Spontaneous thermal polymerization is often observed upon melting.[1]
-
Mandatory Visualizations
The following diagrams illustrate the key synthetic pathways for this compound.
Caption: Original synthetic routes to this compound by Arnold and Thatcher.
Caption: Modern two-stage synthesis of highly purified this compound.
References
Spectroscopic and Structural Elucidation of 5-Vinyl-1H-tetrazole: A Technical Guide
This technical guide provides an in-depth overview of the spectroscopic data for 5-vinyl-1H-tetrazole, a molecule of significant interest for the development of nitrogen-rich polymers and as a reagent in medicinal chemistry. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols used for their acquisition.
Spectroscopic Data Analysis
The structural identity and purity of synthesized this compound have been confirmed through a comprehensive analysis involving NMR, IR, and high-resolution mass spectrometry. The quantitative data are summarized in the tables below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectra were recorded to elucidate the carbon-hydrogen framework of the molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound [1]
| Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) | Number of Protons | Assignment |
| 16.00 | s (singlet) | 1H | N-H (tetrazole ring) |
| 6.80 - 6.86 | dd (doublet of doublets), J = 17.8, 11.3 | 1H | =C-H (vinyl) |
| 6.24 - 6.27 | dd (doublet of doublets), J = 17.8, 0.9 | 1H | =CH₂ (vinyl, trans) |
| 5.80 - 5.83 | dd (doublet of doublets), J = 11.3, 0.9 | 1H | =CH₂ (vinyl, cis) |
Table 2: ¹³C NMR Spectroscopic Data for this compound [1]
| Chemical Shift (δ, ppm) | Assignment |
| 154.10 | C5 (tetrazole ring) |
| 125.16 | =C-H (vinyl) |
| 120.37 | =CH₂ (vinyl) |
Infrared (IR) Spectroscopy
The IR spectrum provides information on the functional groups present in the molecule. Key vibrational modes are detailed below.
Table 3: Key IR Absorption Bands for this compound (KBr Pellet) [1]
| Wavenumber (cm⁻¹) | Assignment |
| 2872.13, 2924.2, 2998.5 | C-H stretching vibrations of the vinyl group |
| 1645.3 | C=C stretching of the vinyl fragment |
| 1559.51 | Symmetric CH-CH₂ deformation |
| 1371.45 | Symmetric CH-CH₂ deformation |
| 1050.3 - 1248.0 | Tetrazole ring stretching vibrations |
| 962.5 | Tetrazole ring bending vibrations |
| 935.5 | CH₂ torsional vibrations |
| 781.2 | Vinyl fragment and ring torsional vibrations |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) was used to confirm the elemental composition, and tandem MS (MS/MS) was employed to study its fragmentation pattern.
Table 4: High-Resolution and Tandem Mass Spectrometry Data for this compound [1]
| Ion | m/z (Experimental) | m/z (Theoretical) | Description |
| [M+H]⁺ | 97.05087 | 97.05087 | Protonated molecular ion |
| Fragment 1 | 69 | - | Product ion from elimination of N₂ |
| Fragment 2 | 54 | - | Product ion from elimination of HN₃ |
Experimental Protocols
The data presented in this guide were obtained using the following methodologies.
Synthesis of this compound[1]
The synthesis of this compound was achieved via a two-stage method.
-
Stage 1: 5-(β-dimethylaminoethyl)tetrazole was prepared through the 1,3-dipolar cycloaddition of dimethylammonium azide to β-dimethylaminopropionitrile in dimethylformamide (DMF).
-
Stage 2: The resulting intermediate underwent exhaustive alkylation of the terminal dimethylamino group in an aqueous solution, followed by elimination to yield the vinyl group.
Purification: The crude product was purified by crystallization. The compound was dissolved in chloroform at a temperature not exceeding 50°C, followed by hot filtration. The colorless crystals obtained upon cooling were filtered under vacuum and dried.
References
Solubility Profile of 5-vinyl-1H-tetrazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of 5-vinyl-1H-tetrazole, a versatile heterocyclic compound with applications in polymer synthesis and pharmaceutical development. Due to a scarcity of publicly available experimental solubility data, this document focuses on reported qualitative observations, calculated aqueous solubility, and provides a comprehensive, generalized experimental protocol for determining its solubility in various solvents.
Core Concepts in Solubility
The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation, and reaction kinetics. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. Solubility can be influenced by factors such as the chemical structure of the solute and solvent, temperature, pH, and the presence of other solutes.
Quantitative Solubility Data
Table 1: Calculated Aqueous Solubility of this compound
| Parameter | Value | Unit | Method |
| log₁₀(S) | -0.81 | mol/L | Crippen Method |
Note: The Crippen method is a computational approach used to estimate the water solubility of organic compounds.
Based on this calculated log₁₀(S), the estimated water solubility of this compound is approximately 0.155 mol/L.
Qualitative Solubility Observations
Several sources indicate that this compound is generally soluble in both water and organic solvents. One specific mention in the literature is its dissolution in chloroform for the purpose of crystallization, indicating good solubility in this chlorinated solvent.
Experimental Protocol for Solubility Determination
The following is a detailed, generalized methodology for the experimental determination of the solubility of this compound. This protocol is based on the widely accepted shake-flask method, which is considered the gold standard for thermodynamic solubility measurements.
Objective: To determine the equilibrium solubility of this compound in a selection of solvents at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected solvents (e.g., water, ethanol, methanol, acetone, chloroform, dimethylformamide (DMF), dimethyl sulfoxide (DMSO))
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.
-
Add a known volume of each selected solvent to the respective vials.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to allow for equilibrium to be reached (typically 24-72 hours). The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Preparation for Analysis:
-
Once equilibrium is established, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Analyze the standard solutions and the filtered sample solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Construct a calibration curve from the analysis of the standard solutions.
-
Determine the concentration of this compound in the sample solutions by interpolating from the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of this compound.
Logical Relationship of Solubility Determination
The determination of solubility follows a logical progression from sample preparation to final quantification.
Caption: Logical flow diagram for the process of solubility measurement.
This guide provides a foundational understanding of the solubility of this compound and a practical framework for its experimental determination. Researchers are encouraged to adapt the provided protocol to their specific experimental conditions and analytical capabilities.
A Technical Guide to Quantum Chemical Calculations for 5-Vinyl-1H-tetrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular structure and electronic properties of 5-vinyl-1H-tetrazole, a significant monomer in the synthesis of nitrogen-rich macromolecular compounds. The document leverages data from experimental studies and theoretical ab initio quantum chemical calculations to offer a comprehensive understanding of this compound.
Introduction
This compound is a valuable compound in medicinal chemistry and materials science, primarily used as a monomer for creating specialized polymers and as a reagent in the synthesis of biologically active compounds.[1] Understanding its three-dimensional structure, stability, and electronic characteristics is crucial for predicting its reactivity and designing new materials. Quantum chemical calculations provide a powerful theoretical framework for investigating these properties at the molecular level, complementing experimental data from techniques like X-ray diffraction and spectroscopy.[2] This guide details the computational methodologies used to study this compound and presents the key findings in a structured format.
Computational and Experimental Methodologies
A combined theoretical and experimental approach is essential for a thorough characterization of this compound. The primary theoretical method involves quantum chemical calculations to determine the molecule's optimized geometry and electronic structure in the gas phase. This is then compared with experimental data from single-crystal X-ray diffraction, which reveals the molecular arrangement in the solid state.[1]
The theoretical calculations for this compound are performed using ab initio methods, which solve the Schrödinger equation without empirical parameters. A common and effective approach is Density Functional Theory (DFT).
Protocol:
-
Initial Structure: A 3D model of this compound is constructed.
-
Geometry Optimization: The molecule's geometry is optimized to find the lowest energy conformation. This is typically done using a functional like B3LYP with a basis set such as 6-311++G(d,p).
-
Frequency Calculations: Vibrational frequency analysis is performed on the optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
-
Property Calculations: Key electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are calculated on the optimized geometry.
-
Potential Energy Surface (PES) Scan: To investigate conformational flexibility, the potential energy is calculated while systematically changing a specific dihedral angle, such as the N4-C5-C6-C7 angle that governs the orientation of the vinyl group relative to the tetrazole ring.[2]
Single-crystal X-ray diffraction is the definitive method for determining the molecular structure in the solid state.
Protocol:
-
Crystal Growth: High-purity this compound is synthesized and dissolved in a suitable solvent (e.g., chloroform) at a controlled temperature (not exceeding 50 °C) to grow single crystals suitable for diffraction.[1]
-
Data Collection: A selected crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice. The structural model is then refined to achieve the best fit with the experimental data.[1]
Results and Discussion
Quantum chemical calculations provide the optimized geometry of an isolated molecule in the gas phase. In contrast, X-ray diffraction reveals the geometry in a crystal, which can be influenced by intermolecular forces like hydrogen bonding.[1] A comparison between the calculated and experimental geometric parameters for this compound is summarized below. The deviation is minimal, suggesting the theoretical model accurately represents the molecule's intrinsic structure.[1]
Table 1: Comparison of Calculated and Experimental Geometrical Parameters for this compound [1]
| Parameter | Bond/Angle | Calculated Value | Experimental Value (X-ray) |
| Bond Lengths (Å) | N1-N2 | 1.34 Å | 1.34 Å |
| N2-N3 | 1.30 Å | 1.30 Å | |
| N3-N4 | 1.36 Å | 1.35 Å | |
| N4-C5 | 1.34 Å | 1.33 Å | |
| C5-N1 | 1.34 Å | 1.34 Å | |
| C5-C6 | 1.46 Å | 1.46 Å | |
| C6-C7 | 1.34 Å | 1.33 Å | |
| Bond Angles (°) | N1-N2-N3 | 111.0° | 111.4° |
| N2-N3-N4 | 105.8° | 105.6° | |
| N3-N4-C5 | 109.1° | 109.2° | |
| N4-C5-N1 | 104.9° | 104.8° | |
| N1-C5-C6 | 128.8° | 129.5° | |
| C5-C6-C7 | 122.9° | 122.5° |
The orientation of the vinyl group relative to the tetrazole ring is a key conformational feature. A potential energy surface scan of the dihedral angle N4-C5-C6-C7 reveals the energy profile for this rotation.[2] Calculations show that the 1H-tautomer of this compound is slightly more stable (by 0.5 kJ/mol) in the gas phase. However, X-ray diffraction data indicates that the 4H-form is prevalent in the crystal, likely due to stabilizing intermolecular hydrogen bonding.[1]
The electronic frontier orbitals, HOMO and LUMO, are fundamental to understanding a molecule's reactivity. The HOMO energy correlates with the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability.[1]
Table 2: Calculated Quantum Chemical Properties for this compound in the Gas Phase [1]
| Property | Value |
| HOMO Energy | -8.11 eV |
| LUMO Energy | -0.32 eV |
| HOMO-LUMO Gap (ΔE) | 7.79 eV |
| Dipole Moment | 4.97 D |
The large energy gap suggests that this compound is a relatively stable molecule. These reactivity indices are crucial for predicting how the molecule will behave in polymerization reactions and in interactions with biological targets.[1]
Visualizations
To clarify the relationships between atoms and the processes involved in the analysis, the following diagrams are provided.
Caption: Molecular model of this compound with atom numbering.
Caption: Workflow for computational and experimental analysis.
Caption: HOMO-LUMO energy levels of this compound.
Conclusion
The comprehensive study of this compound through quantum chemical calculations, validated by experimental X-ray diffraction, provides critical insights into its molecular structure, stability, and electronic properties.[1][3] The theoretical models accurately predict geometric parameters and offer a detailed picture of the molecule's conformational preferences and reactivity profile through frontier molecular orbital analysis. This foundational knowledge is indispensable for professionals in drug development and materials science, enabling the rational design of novel polymers and therapeutic agents based on the this compound scaffold.
References
In-depth Technical Guide to the Potential Applications of 5-Vinyl-1H-tetrazole in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Vinyl-1H-tetrazole (VT) is a high-nitrogen content monomer that serves as a critical building block for a variety of advanced materials. Its unique molecular structure, featuring a vinyl group attached to a tetrazole ring, allows for polymerization into nitrogen-rich polymers with a wide range of potential applications. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of VT-based materials, with a particular focus on their use as energetic materials and specialty polymers. Detailed experimental protocols, quantitative data, and visual representations of key processes are presented to facilitate further research and development in this promising field.
Introduction
Tetrazoles are a class of nitrogen-rich heterocyclic compounds that have garnered significant interest in materials science due to their high heats of formation and the generation of large volumes of nitrogen gas upon decomposition.[1] Among these, this compound is a particularly valuable monomer because its vinyl group is activated by the electron-withdrawing tetrazole ring, making it amenable to polymerization. The resulting polymers, poly(5-vinyltetrazole)s (PVT), possess a unique combination of physicochemical properties that make them promising candidates for applications in high-energy systems and medicine.[2] This guide will delve into the synthesis of the VT monomer, its polymerization into homopolymers and copolymers, and the characterization and potential applications of these novel materials.
Synthesis of this compound Monomer
The synthesis of highly purified this compound is crucial as impurities can catalyze uncontrolled polymerization.[2] A common and effective method is a two-stage process starting from β-dimethylaminopropionitrile.[2]
Experimental Protocol: Two-Stage Synthesis of this compound[2]
Stage 1: Synthesis of 5-(β-dimethylaminoethyl)tetrazole
-
Dissolve 12.6 g (154 mmol) of dimethylamine hydrochloride in 70 mL of dimethylformamide (DMF).
-
Add 10 g (154 mmol) of sodium azide in portions to the solution.
-
Stir the reaction mixture for 2 hours at 40–50 °C.
-
After cooling to room temperature, filter the solution of dimethylammonium azide to remove sodium chloride.
-
Add 15.1 mL (134 mmol) of β-dimethylaminopropionitrile to the filtrate.
-
Heat the reaction mixture to 110 °C and stir for 18 hours.
-
After cooling, add activated charcoal and stir for 30 minutes.
-
Filter the hot solution and allow it to cool, resulting in the precipitation of 5-(β-dimethylaminoethyl)tetrazole.
Stage 2: Synthesis of this compound
-
Dissolve 10 g (70 mmol) of 5-(β-dimethylaminoethyl)tetrazole in 35 mL of distilled water.
-
Prepare a solution of 5.7 g (141 mmol) of sodium hydroxide in 35 g of ice and add it in portions to the tetrazole solution (maintaining a pH of ~14).
-
Stir the resulting solution for 15 minutes at room temperature.
-
Add 9.9 g (78 mmol) of freshly distilled dimethyl sulfate dropwise.
-
Heat the reaction mixture at 50 °C and stir for 3.5 hours.
-
After the reaction, cool the mixture to 5 °C.
-
Add a polymerization inhibitor (e.g., hydroquinone or ionol).
-
Acidify the solution to pH 2 with 10% hydrochloric acid to precipitate this compound.
-
Purify the product by dissolving it in chloroform at a temperature not exceeding 50 °C, followed by hot filtration and crystallization.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the this compound monomer is presented in the table below.
| Property | Value | Reference |
| Melting Point | 131.2 ± 0.5 °C | [2] |
| Molecular Weight | 96.09 g/mol | N/A |
| Appearance | Colorless crystals | [2] |
Polymerization of this compound
This compound can be polymerized through several methods to produce homopolymers and copolymers with tailored properties.
Free Radical Polymerization
Conventional free radical polymerization can be employed to synthesize poly(5-vinyltetrazole). This method typically involves a radical initiator and is carried out in a suitable solvent.
Experimental Protocol: Free Radical Polymerization of this compound
-
Dissolve this compound in a suitable solvent (e.g., DMF).
-
Add a radical initiator, such as azobisisobutyronitrile (AIBN).
-
Degas the solution by several freeze-pump-thaw cycles.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature appropriate for the initiator (e.g., 60-80 °C for AIBN).
-
Allow the polymerization to proceed for a specified time to achieve the desired molecular weight and conversion.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol or diethyl ether).
-
Filter and dry the resulting poly(5-vinyltetrazole).
Polymer-Analogous Conversion of Polyacrylonitrile
An alternative route to poly(5-vinyltetrazole) is through the polymer-analogous conversion of polyacrylonitrile (PAN). This method involves the reaction of the nitrile groups on the PAN backbone with an azide source to form tetrazole rings.[3]
Experimental Protocol: Synthesis of PVT from Polyacrylonitrile[3]
-
Dissolve polyacrylonitrile in DMF.
-
Add sodium azide and ammonium chloride to the solution.
-
Heat the reaction mixture at a temperature between 60 to 120 °C to facilitate the tetrazole-cyclization reaction.
-
The reaction time will influence the degree of conversion of nitrile groups to tetrazole rings.
-
After the reaction, precipitate the polymer in a non-solvent.
-
Wash and dry the resulting poly(5-vinyltetrazole-co-acrylonitrile).
Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization
RAFT polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity. It has been successfully employed to create block copolymers of this compound with other monomers, such as N-vinylpyrrolidone (NVP).[2]
Experimental Protocol: Synthesis of p(NVP-b-VT) Block Copolymer via RAFT[2]
-
Synthesize a macro-RAFT agent, for example, p(N-vinylpyrrolidone) with a suitable chain transfer agent end-group.
-
In a Pyrex reactor, combine the macro-RAFT agent (e.g., 95 mol.%), this compound (e.g., 5 mol.%), and an initiator like AIBN (e.g., 10⁻³ M) in a solvent such as dioxane.
-
Degas the mixture using three freeze-evacuate-thaw cycles and seal the reactor.
-
Conduct the polymerization at a controlled temperature (e.g., 70 °C) for a specific duration (e.g., 6 hours).
-
Purify the resulting block copolymer by re-precipitation from a suitable solvent/non-solvent pair (e.g., chloroform/diethyl ether).
Properties and Applications of Poly(5-vinyltetrazole)-Based Materials
Polymers derived from this compound exhibit a range of valuable properties, primarily stemming from their high nitrogen content and the chemical nature of the tetrazole ring.
Thermal Properties
The thermal behavior of both the monomer and the polymer is a critical consideration for their application, especially in energetic materials.
| Material | Event | Temperature (°C) | Reference |
| This compound | Melting Point | 131.2 ± 0.5 | [2] |
| Poly(5-vinyltetrazole) | Decomposition Peak 1 | 239, 274 | [3] |
| Poly(5-vinyltetrazole) | Decomposition Peak 2 | 369.9 | [3] |
Upon melting, this compound undergoes spontaneous polymerization.[2] Further heating of the resulting poly(5-vinyltetrazole) leads to its degradation, with decomposition of the tetrazole groups occurring at around 239-274 °C, followed by the decomposition of the polymer backbone at approximately 370 °C.[2][3]
Energetic Properties
| Property | Value | Reference |
| Impact Sensitivity | Insensitive (for PMVT) | [1] |
| Friction Sensitivity | Insensitive (for PMVT) | [1] |
| Heat of Formation | Positive (for PMVT) | [1] |
Note: Data for poly(N-methyl-5-vinyltetrazole) (PMVT) is provided as a close analogue.
Specialty Polymers and Medical Applications
The unique properties of PVT and its copolymers also open doors to other advanced applications. For instance, copolymers of this compound and N-vinylpyrrolidone have been investigated for use in dual pH and oxygen sensors.[2] The tetrazole moiety can act as a ligand for metal ions, suggesting applications in catalysis and separation technologies. Furthermore, the biocompatibility of related polymers like poly(N-vinylpyrrolidone) hints at the potential for VT-based copolymers in drug delivery and other biomedical fields.[2]
Conclusion
This compound is a versatile monomer with significant potential in materials science. The ability to synthesize high-purity VT and subsequently polymerize it into homopolymers and copolymers with tailored properties is a key advantage. While the energetic properties of poly(5-vinyltetrazole) require further quantitative characterization, its high nitrogen content, thermal stability, and insensitivity (as suggested by analogues) make it a strong candidate for next-generation energetic materials and gas generants. Furthermore, the exploration of VT-based copolymers is paving the way for novel applications in sensing, catalysis, and biomedicine. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers and scientists working to unlock the full potential of this remarkable class of materials.
References
5-Vinyl-1H-tetrazole and its Derivatives: A Technical Review for Advanced Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of the synthesis, properties, and applications of 5-vinyl-1H-tetrazole and its derivatives. This unique monomer serves as a critical building block for nitrogen-rich polymers with a wide array of applications, from high-performance energetic materials to specialized biomedical systems. This document consolidates key findings, presents quantitative data in accessible formats, and provides detailed experimental protocols for the synthesis and characterization of these promising compounds.
Synthesis of this compound
The synthesis of high-purity this compound is crucial for its successful polymerization and the development of advanced materials.[1] Impurities can lead to uncontrolled, spontaneous polymerization, hindering the formation of well-defined polymers.[1] Over the years, several synthetic routes have been developed, with a focus on improving yield, purity, and safety.
Early Synthetic Approaches
The initial synthesis of this compound was reported by Arnold and Thatcher, involving the reaction of acrylonitrile or 5-(β-chloroethyl)tetrazole with sodium azide and aluminum chloride.[1] However, these methods are often plagued by low yields and the formation of polymeric impurities that are difficult to remove.[1] Furthermore, the in situ generation of highly toxic and explosive hydrazoic acid and aluminum oxide byproducts poses significant safety concerns.[1]
Modern Two-Stage Synthetic Method
A more recent and refined two-stage method offers a safer and more efficient route to high-purity this compound.[1] This process avoids the hazardous byproducts of earlier methods and provides the monomer in a stable, crystalline form suitable for controlled polymerization.
Stage 1: Synthesis of 5-(β-dimethylaminoethyl)tetrazole
The first stage involves the 1,3-dipolar cycloaddition of dimethylammonium azide to β-dimethylaminopropionitrile in dimethylformamide (DMF).[1] This reaction yields 5-(β-dimethylaminoethyl)tetrazole as a zwitterionic precipitate.[1]
Stage 2: Hofmann Elimination
The intermediate is then subjected to exhaustive methylation followed by Hofmann elimination to yield this compound.[1] This two-step process allows for the isolation of a highly pure product.
Experimental Protocols
Protocol 1: Synthesis of this compound (Two-Stage Method)[1]
Materials:
-
Dimethylamine hydrochloride
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
β-dimethylaminopropionitrile
-
Dimethyl sulfate ((CH₃O)₂SO₂)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ionol (butylated hydroxytoluene - BHT)
-
Chloroform (CHCl₃)
Procedure:
Stage 1: 5-(β-dimethylaminoethyl)tetrazole
-
Dissolve 12.6 g (154 mmol) of dimethylamine hydrochloride in 70 mL of DMF.
-
Add 10 g (154 mmol) of sodium azide in portions to the solution.
-
Stir the reaction mixture for 2 hours at 40-50 °C.
-
Cool the mixture to room temperature and filter off the sodium chloride precipitate.
-
To the filtrate containing dimethylammonium azide, add 15.1 mL (134 mmol) of β-dimethylaminopropionitrile.
-
Heat the reaction mixture to 110 °C and stir for 18 hours.
-
Cool the mixture, add activated charcoal, and filter the precipitate.
-
The resulting 5-(β-dimethylaminoethyl)tetrazole can be purified by crystallization (yield: 67%, mp 186 °C).
Stage 2: this compound
-
Prepare an aqueous solution of 5-(β-dimethylaminoethyl)tetrazole.
-
Add dimethyl sulfate to the solution to carry out exhaustive alkylation of the terminal dimethylamino group. Maintain the pH at 14 with the addition of NaOH.
-
Conduct the reaction at 50-60 °C for 3.5 hours in the presence of an inhibitor like ionol.
-
After the reaction is complete, acidify the mixture to pH 2 with HCl to precipitate the product.
-
Purify the crude this compound by crystallization from chloroform at a temperature not exceeding 50 °C to prevent spontaneous polymerization.
-
The final product is obtained as colorless crystals (yield: 55%, mp 131 °C).
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in polymer synthesis.
| Property | Value | Reference |
| Molecular Formula | C₃H₄N₄ | [1] |
| Molecular Weight | 96.09 g/mol | [1] |
| Melting Point | 131.2 ± 0.5 °C | [1] |
| Appearance | Colorless crystals | [1] |
| ¹H NMR (400 MHz, DMSO-d₆) δ, ppm | 16.00 (s, 1H, NH), 6.83 (dd, 1H, CH), 6.26 (dd, 1H, CH₂), 5.82 (dd, 1H, CH₂) | [1] |
| ¹³C NMR (126 MHz, DMSO-d₆) δ, ppm | 154.10, 125.16, 120.37 | [1] |
Thermal Behavior: Differential Scanning Calorimetry (DSC) reveals that upon melting, this compound undergoes spontaneous thermal polymerization.[1] This exothermic polymerization process typically concludes around 200 °C, after which the resulting poly(5-vinyltetrazole) begins to degrade.[1]
Polymerization of this compound and its Derivatives
The vinyl group in this compound, activated by the electron-withdrawing tetrazole ring, readily participates in polymerization reactions, leading to the formation of nitrogen-rich polymers.[1]
Free Radical Polymerization
Conventional free radical polymerization techniques can be employed to synthesize poly(this compound). However, the high reactivity of the monomer necessitates careful control of reaction conditions to prevent uncontrolled and explosive polymerization.
Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization
RAFT polymerization offers a controlled approach to synthesize well-defined block copolymers containing this compound units. For instance, block copolymers of N-vinylpyrrolidone and this compound have been successfully synthesized using a macro-RAFT agent.[1] This method allows for precise control over the molecular weight and architecture of the resulting polymers.
Experimental Protocols
Protocol 2: Synthesis of p(N-vinylpyrrolidone-b-5-vinyl-1H-tetrazole) Block Copolymer via RAFT Polymerization[1]
Materials:
-
p(N-vinylpyrrolidone) macro-RAFT agent (e.g., based on S-benzyl O-ethylcarbonodithioate)
-
This compound
-
Azobisisobutyronitrile (AIBN) as initiator
-
Suitable solvent (e.g., DMF)
Procedure:
-
Dissolve the p(N-vinylpyrrolidone) macro-RAFT agent (95 mol%) and this compound (5 mol%) in the chosen solvent in a reaction vessel.
-
Add the initiator, AIBN (e.g., 10⁻³ M).
-
Deoxygenate the reaction mixture by purging with an inert gas (e.g., argon or nitrogen).
-
Carry out the polymerization at a suitable temperature (e.g., 60-80 °C) for a specified time to achieve the desired conversion.
-
Terminate the polymerization by cooling the reaction mixture and exposing it to air.
-
Precipitate the resulting block copolymer in a non-solvent (e.g., diethyl ether), filter, and dry under vacuum.
Derivatives of this compound
The reactivity of the tetrazole ring allows for the synthesis of various derivatives, expanding the range of accessible polymer structures and properties.
N-Alkylated Derivatives
The nitrogen atoms of the tetrazole ring can be alkylated to produce N-substituted 5-vinyltetrazoles, such as 1-methyl-5-vinyltetrazole and 2-methyl-5-vinyltetrazole.[1] These derivatives are also valuable monomers for producing nitrogen-rich polymers with modified properties, such as solubility and thermal stability. These N-substituted monomers have also been utilized in palladium-catalyzed Mizoroki-Heck cross-coupling reactions to synthesize 5-styryltetrazoles, demonstrating their potential as intermediates for more complex molecules with potential biological activity.[2]
Applications
The unique properties of this compound and its polymers have led to their investigation in several advanced fields.
Energetic Materials
Poly(5-vinyltetrazole) is a high-nitrogen polymer, making it a candidate for use in energetic formulations as a binder or a component of gas-generating compositions. The high nitrogen content contributes to a high heat of formation and the generation of a large volume of nitrogen gas upon decomposition.
Biomedical Applications
While specific studies on the biological activity of this compound derivatives are limited, the broader class of tetrazole derivatives has shown significant potential in drug development. Tetrazole-containing compounds exhibit a wide range of biological activities, including antimicrobial and antifungal properties.
-
Antimicrobial Activity: Novel tetrazole derivatives have been synthesized and shown to possess good antimicrobial action against both Gram-positive and Gram-negative bacteria.[1]
-
Antifungal Activity: Certain tetrazole derivatives have demonstrated greater efficacy against Candida albicans and Candida glabrata than the standard antifungal drug fluconazole.[3] The antifungal mechanism of some azole compounds, a class that includes tetrazoles, involves the inhibition of lanosterol 14-α-demethylase, an essential enzyme in the fungal cell membrane biosynthesis.[4]
The development of polymers and copolymers from this compound, such as hydrogels, could open avenues for their use in drug delivery and tissue engineering, leveraging the inherent biological potential of the tetrazole moiety.
Visualizations
Synthesis and Polymerization of this compound
Caption: Synthetic routes to this compound and its subsequent polymerization pathways.
Potential Application Workflow in Drug Discovery
Caption: A conceptual workflow for the development of drugs from this compound.
References
- 1. Synthesis and Study Antimicrobial Activities of Some Novel Tetrazole Derivatives [ejchem.journals.ekb.eg]
- 2. researchgate.net [researchgate.net]
- 3. ajgreenchem.com [ajgreenchem.com]
- 4. Design, synthesis, and evaluations of antifungal activity of novel phenyl(2H-tetrazol-5-yl)methanamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling of 5-vinyl-1H-tetrazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 5-vinyl-1H-tetrazole (CAS No. 18755-47-0), a high-nitrogen heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2][3] Due to its chemical structure, which includes an energetic tetrazole ring and a reactive vinyl group, this compound presents specific hazards that require strict adherence to safety protocols.[1][2]
Compound Identification and Properties
This compound is a crystalline solid.[4] Its high nitrogen content contributes to its energetic nature, while the vinyl group makes it a valuable monomer for producing nitrogen-rich polymers.[1][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃H₄N₄ | [5][6] |
| Molecular Weight | 96.09 g/mol | [5][6] |
| Appearance | White to almost white crystalline powder | [4][7] |
| Melting Point | 131.2 ± 0.5 °C | [1] |
| Boiling Point | 237.1 ± 23.0 °C (Predicted) | [6][8] |
| Density | 1.309 ± 0.06 g/cm³ (Predicted) | [6][8] |
| pKa | 4.42 ± 0.10 (Predicted) | [6][8] |
Hazard Identification and Classification
The primary hazards associated with this compound are its thermal instability and potential for rapid, exothermic polymerization. While specific GHS classifications are not universally established, the compound should be handled as a potentially energetic and irritant material.
-
Thermal Sensitivity: Tetrazole compounds are known for their energetic properties and can decompose explosively upon heating. Differential Scanning Calorimetry (DSC) reveals that this compound undergoes spontaneous, exothermic polymerization immediately upon melting.[1] This process is typically complete at around 200°C, after which the resulting polymer begins to degrade.[1]
-
Explosion Hazard: While not detailed for this specific compound, related tetrazoles carry a risk of explosion if heated under confinement.[9] Byproducts from some of its synthesis routes, such as hydrogen azide, are extremely toxic and highly explosive.[1][3]
-
Irritation: May cause respiratory irritation.[5] Direct contact may also lead to skin and eye irritation.[7]
-
Toxicology: The chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[5] It should be handled with care, assuming potential toxicity.
Table 2: Thermal Behavior of this compound
| Thermal Event | Temperature Range (°C) | Notes | Source |
| Melting | 131.2 ± 0.5 | Onset of melting. | [1] |
| Spontaneous Polymerization | Begins at melting point (~131°C) | Highly exothermic process that occurs without an initiator. | [1] |
| Polymer Degradation | Begins after ~200°C | Further heating leads to degradation of the poly(5-vinyltetrazole). | [1] |
Experimental Protocols and Methodologies
Differential Scanning Calorimetry (DSC) Protocol:
The thermal behavior of this compound was investigated using DSC.[1] The analysis reveals that upon melting, the compound undergoes spontaneous polymerization.[1] Slower heating rates (e.g., 3 °C/min) can cause the polymerization exotherm to appear even before the melting endotherm is complete.[1] This indicates a high propensity for thermally initiated, uncontrolled polymerization.
Safe Dissolution and Purification Protocol:
During purification, spontaneous polymerization is a significant risk, especially when dissolving the compound for crystallization. To mitigate this, it is crucial to maintain the temperature of the solvent strictly.
-
Methodology: For crystallization from chloroform, this compound should be dissolved at a temperature not exceeding 50°C.[1][3] Using higher temperatures, such as the boiling point of chloroform (61.2°C), has been observed to induce spontaneous polymerization, leading to product impurity and potential safety incidents.[1][3]
Safe Handling and Storage
Engineering Controls:
-
Work should be conducted in a well-ventilated chemical fume hood.[9]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[9]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[9]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield (US: NIOSH-approved; EU: EN 166).[9]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure.[9]
-
Respiratory Protection: For operations that may generate dust, use a NIOSH-approved P95 or EU EN 143 P1 particle respirator. For higher-level protection, use cartridges suitable for organic vapors and particulates (e.g., OV/AG/P99 or ABEK-P2).[5]
Handling Precautions:
-
Avoid dust formation.[5]
-
Keep away from heat, sparks, open flames, and hot surfaces.[9]
-
Use only non-sparking tools.[9]
-
Ground and bond containers and receiving equipment to prevent static discharge.[9]
-
Avoid shock and friction.[7]
-
Do not allow the product to enter drains.[5]
Storage:
-
Store in a dry, cool, and well-ventilated place.[9]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[9]
-
Store separately from combustible materials.
Emergency Procedures
First Aid Measures:
-
General Advice: Consult a physician immediately and show them the Safety Data Sheet (SDS).[5]
-
If Inhaled: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and consult a physician.[5]
-
In Case of Skin Contact: Wash off immediately with soap and plenty of water. Consult a physician.[5]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Consult a physician.[5][7]
-
If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[5]
Firefighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]
-
Specific Hazards: The compound is combustible. Containers may explode when heated.[9] Hazardous decomposition products include carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[5][9]
-
Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) for firefighting if necessary.[5][9] Fight fire remotely due to the risk of explosion.
Accidental Release Measures:
-
Evacuate personnel to a safe area.[5]
-
Wear appropriate personal protective equipment (PPE).[5]
-
Avoid creating dust. Sweep up the spill, shovel into a suitable, closed container for disposal.[5]
Disposal Considerations
Dispose of contents and containers in accordance with local, regional, and national regulations. The material should be sent to an approved waste disposal plant.[9]
Logical Workflow for Safe Handling
The following diagram illustrates the key decision points and safety protocols for handling this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Tetrazole - Wikipedia [en.wikipedia.org]
- 5. capotchem.com [capotchem.com]
- 6. This compound|lookchem [lookchem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Cas 18755-47-0,this compound | lookchem [lookchem.com]
- 9. fishersci.com [fishersci.com]
- 10. glenresearch.com [glenresearch.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Tautomeric Forms of 5-Vinyl-1H-Tetrazole
This guide provides a comprehensive overview of the tautomeric forms of this compound, a versatile monomer crucial in the development of nitrogen-rich polymers for medical and industrial applications. The document details the synthesis, structural characterization, and tautomeric equilibrium of this compound, supported by experimental and computational data.
Introduction to this compound Tautomerism
This compound is a heterocyclic compound that exhibits prototropic tautomerism, primarily existing in two forms: the 1H- and 2H-tautomers. The position of the proton on the tetrazole ring significantly influences the molecule's electronic properties, stability, and reactivity. Understanding the tautomeric equilibrium is critical for its application in polymerization and drug design.
The tautomeric equilibrium of this compound is dependent on the physical state and solvent polarity. In the crystalline phase and in polar solvents, the 1H-tautomer is the predominant form.[1] Conversely, in the gas phase, the 2H-tautomer is considered more stable.[1] It is noteworthy that virtually all NH-unsubstituted 5-substituted tetrazoles exist as 1H-tautomers in the crystalline state.[1]
Synthesis and Purification
Highly purified this compound is essential for controlled polymerization and is synthesized through a multi-step process.[1][2] A common synthetic route is outlined below.
Detailed Experimental Protocol for Synthesis
Step 1: Synthesis of 5-(β-dimethylaminoethyl)tetrazole
-
Dissolve 12.6 g (154 mmol) of dimethylamine hydrochloride in 70 mL of DMF.
-
Add 10 g (154 mmol) of sodium azide in portions to the solution.
-
Stir the reaction mixture for 2 hours at 40–50 °C.
-
After cooling to room temperature, filter the solution of dimethylammonium azide to remove sodium chloride.
-
Add 15.1 mL (134 mmol) of β-dimethylaminopropionitrile to the filtrate.
-
Heat the mixture to 110 °C and maintain for 18 hours.
-
Cool the reaction mixture, treat with activated charcoal, and isolate the product.
Step 2: Synthesis of this compound
-
Prepare a solution of 5-(β-dimethylaminoethyl)tetrazole.
-
Add dimethyl sulfate to the solution while maintaining the pH at 14 with NaOH and the temperature between 50-60 °C for 3.5 hours.
-
Acidify the reaction mixture to pH 2 with HCl.
-
Isolate the crude this compound.
Step 3: Purification by Crystallization
-
Dissolve the crude product in 30 mL of chloroform by heating slowly to 50 °C.
-
Perform hot filtration.
-
Allow the solution to cool to form colorless crystals.
-
Filter the crystals under vacuum and dry. The melting point of the purified product is 131 °C.[1]
Tautomeric Equilibrium and Stability
The equilibrium between the 1H and 2H tautomers of this compound has been investigated through both experimental and computational methods.
References
Molecular Modeling of 5-Vinyl-1H-tetrazole Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tetrazole ring is a crucial pharmacophore in modern drug discovery, frequently employed as a bioisosteric replacement for the carboxylic acid group to enhance metabolic stability and improve pharmacokinetic profiles. 5-vinyl-1H-tetrazole, a simple yet reactive derivative, presents an interesting scaffold for further functionalization and exploration in medicinal chemistry. This technical guide provides a comprehensive overview of the molecular and physicochemical properties of this compound and outlines a detailed, best-practice workflow for the molecular modeling of its interactions with biological targets. While specific protein-ligand interaction studies for this particular molecule are not yet prevalent in the literature, this guide establishes a robust, hypothetical framework for researchers to conduct such investigations, from initial target selection to advanced molecular dynamics simulations.
Physicochemical and Structural Properties of this compound
A thorough understanding of a ligand's intrinsic properties is the foundation of any molecular modeling study. This compound has been synthesized and characterized, providing valuable experimental and computational data.
| Property | Value | Source |
| Molecular Formula | C₃H₄N₄ | - |
| Molecular Weight | 96.09 g/mol | - |
| Melting Point | 131.2 ± 0.5 °C | DSC |
| Tautomeric Form (Crystal) | Predominantly 1H-tautomer | X-ray Diffraction |
| Crystal System | Monoclinic | X-ray Diffraction |
| Space Group | P2₁/c | X-ray Diffraction |
| Calculated Dipole Moment | 4.87 D | Quantum Chemical Calculation |
| HOMO-LUMO Energy Gap | 6.5 eV | Quantum Chemical Calculation |
Table 1: Physicochemical Properties of this compound.
The following table summarizes key geometric parameters of the this compound molecule, determined through both experimental X-ray diffraction and theoretical quantum chemical calculations. These parameters are crucial for generating an accurate 3D conformation for docking and simulation studies.
| Parameter | Bond/Angle | X-ray Diffraction Value | Quantum Calculation Value |
| Bond Lengths (Å) | N1-N2 | 1.343 | 1.353 |
| N2-N3 | 1.293 | 1.300 | |
| N3-N4 | 1.348 | 1.357 | |
| N4-C5 | 1.327 | 1.334 | |
| C5-N1 | 1.338 | 1.343 | |
| C5-C6 | 1.458 | 1.455 | |
| C6-C7 | 1.326 | 1.329 | |
| Bond Angles (º) | N1-N2-N3 | 111.4 | 111.3 |
| N2-N3-N4 | 105.3 | 105.2 | |
| N3-N4-C5 | 109.1 | 109.3 | |
| N4-C5-N1 | 105.1 | 104.9 | |
| C5-N1-N2 | 109.1 | 109.3 | |
| N4-C5-C6 | 127.3 | 127.4 | |
| C5-C6-C7 | 122.2 | 121.7 |
Table 2: Selected Geometric Parameters of this compound.
Experimental Protocols
Synthesis of Highly Purified this compound
The following protocol is adapted from a demonstrated synthesis route that yields highly purified this compound, suitable for experimental and computational studies.
Step 1: Synthesis of 5-(β-dimethylaminoethyl)tetrazole
-
Dissolve 12.6 g (154 mmol) of dimethylamine hydrochloride in 70 mL of DMF.
-
Add 10 g (154 mmol) of sodium azide in portions to the solution.
-
Stir the reaction mixture for 2 hours at 40–50 °C.
-
After cooling to room temperature, filter the solution of dimethylammonium azide to remove sodium chloride.
-
Add 15.1 mL (134 mmol) of β-dimethylaminopropionitrile to the filtrate.
-
Heat the mixture to 110 °C and stir for 18 hours.
-
Cool the mixture, treat with activated charcoal, and filter. The intermediate product can be isolated.
Step 2: Quaternization and Elimination
-
To the intermediate from Step 1, add dimethyl sulfate in a flask equipped with a reflux condenser.
-
Maintain the reaction mixture at 50–60 °C for 3.5 hours in a highly alkaline aqueous solution (pH 14, adjusted with NaOH).
-
Cool the mixture and acidify to pH 2 with hydrochloric acid to precipitate the crude product.
Step 3: Purification by Crystallization
-
Add the crude this compound to 30 mL of chloroform and heat slowly to 50 °С until completely dissolved.
-
Perform a hot filtration of the solution.
-
Allow the solution to cool to form colorless crystals.
-
Filter the crystals under vacuum and dry to yield the final, purified product.
Quantum Chemical Calculations
Theoretical calculations provide fundamental insights into the molecule's electronic structure and stability.
-
Software: Gaussian 09 program package.
-
Method: Density Functional Theory (DFT) with the B3LYP functional.
-
Basis Set: 6-311++G(d,p).
-
Procedure:
-
Perform a full geometry optimization of the this compound molecule.
-
Verify the nature of the stationary points by calculating the vibrational frequencies; the absence of imaginary frequencies confirms a true energy minimum.
-
Calculate electronic properties such as HOMO-LUMO energies, dipole moment, and molecular electrostatic potential (MEP).
-
Perform a potential energy surface scan by varying the dihedral angle (e.g., N4-C5-C6-C7) to determine rotational barriers and conformational preferences.
-
Principles of Tetrazole Molecular Interactions
The tetrazole ring is a versatile interaction partner in a biological environment. Its unique electronic structure allows for a range of non-covalent interactions that are key to its function as a pharmacophore.
-
Hydrogen Bonding: The nitrogen atoms of the tetrazole ring can act as hydrogen bond acceptors, while the N-H group (in the 1H-tautomer) serves as a hydrogen bond donor.
-
Ionic Interactions: The acidic proton on the tetrazole ring (pKa ~4.5-5.0) is often deprotonated at physiological pH, forming a tetrazolate anion. This anion can form strong salt bridges with positively charged residues like Arginine (Arg) and Lysine (Lys).
-
π-π Stacking: The aromatic nature of the tetrazole ring allows for π-π stacking interactions with aromatic amino acid residues such as Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp).
-
Coordination Bonds: The nitrogen lone pairs can coordinate with metal ions present in the active sites of metalloenzymes.
Figure 1: General Interaction Modes of a Tetrazole Ring. This diagram illustrates the primary non-covalent interactions the tetrazole moiety can form with various amino acid residues and metal ions within a protein binding site.
A Hypothetical Molecular Modeling Workflow
Given the absence of specific interaction studies for this compound, this section outlines a comprehensive, hypothetical workflow to investigate its potential as a ligand for a relevant biological target. We will use Cyclooxygenase-2 (COX-2), a well-known enzyme in inflammation and a target for many drugs, as our example target, as other tetrazole-containing molecules have shown activity against it.
Figure 2: Computational Workflow for Ligand Interaction Analysis. This flowchart outlines the sequential steps involved in a typical molecular modeling study, from initial target and ligand preparation through docking and molecular dynamics simulations to final data analysis.
Detailed Protocols for the Modeling Workflow
Protocol 1: Target Protein Preparation
-
Selection: Download the 3D crystal structure of human COX-2 from the Protein Data Bank (PDB; e.g., PDB ID: 5IKR). Choose a high-resolution structure (<2.5 Å) with a co-crystallized ligand to define the active site.
-
Preparation: Use a molecular modeling suite (e.g., Schrödinger Maestro, MOE, UCSF Chimera).
-
Remove all non-essential components: water molecules, co-solvents, and any co-crystallized ligands.
-
Add hydrogen atoms, as they are typically absent in crystal structures.
-
Assign correct protonation states for titratable residues (e.g., His, Asp, Glu) at a physiological pH of 7.4.
-
Perform a restrained energy minimization of the protein structure to relieve any steric clashes introduced during preparation, using a force field like OPLS4 or AMBER.
-
Protocol 2: Ligand Preparation
-
Structure Generation: Build the 3D structure of this compound using a molecular builder. Ensure correct bond orders and chirality.
-
Tautomer and Ionization States: Generate possible tautomers and ionization states at pH 7.4. For this compound, this would primarily involve the neutral 1H-tautomer and the deprotonated anionic form.
-
Energy Minimization: Perform a thorough energy minimization of the ligand structure(s) using a suitable force field (e.g., MMFF94x or OPLS4) and a quantum mechanical method (e.g., DFT as described in section 2.2) for more accurate partial charge assignment.
Protocol 3: Molecular Docking
-
Binding Site Definition: Define the docking grid box around the active site, typically centered on the position of the original co-crystallized ligand. The box should be large enough to allow rotational and translational freedom for the ligand.
-
Docking Execution: Use a validated docking program (e.g., AutoDock Vina, Glide, GOLD).
-
Set the docking precision (e.g., Standard Precision 'SP' or Extra Precision 'XP').
-
Dock the prepared this compound conformers into the defined grid.
-
The algorithm will generate a set of possible binding poses (typically 10-20).
-
-
Scoring and Analysis:
-
Analyze the top-ranked poses based on their docking scores (e.g., kcal/mol). The score estimates the binding affinity.
-
Visually inspect the poses to identify plausible interactions (hydrogen bonds, salt bridges, etc.) with key active site residues.
-
Compare the interactions with those of known inhibitors to assess the viability of the binding mode.
-
Protocol 4: Molecular Dynamics (MD) Simulation
-
System Setup:
-
Select the most promising protein-ligand complex pose from the docking results.
-
Place the complex in a periodic boundary box (e.g., a cubic or orthorhombic box).
-
Solvate the system with an explicit water model (e.g., TIP3P or SPC/E).
-
Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system's overall charge.
-
-
Force Field Assignment: Assign a consistent force field to the entire system (e.g., AMBER ff19SB for the protein, GAFF2 for the ligand, and a compatible water model).
-
Equilibration:
-
Perform an initial energy minimization of the entire solvated system.
-
Gradually heat the system from 0 K to the target temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
Equilibrate the system's pressure under constant pressure and temperature (NPT ensemble) until density and pressure stabilize.
-
-
Production Run: Run the simulation for a significant duration (e.g., 100-200 nanoseconds) to sample the conformational space of the complex.
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and ligand heavy atoms to assess the stability of the complex over time.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible regions of the protein upon ligand binding.
-
Interaction Analysis: Monitor the persistence of key hydrogen bonds, salt bridges, and hydrophobic contacts throughout the simulation.
-
Binding Free Energy Calculation: Use methods like MM/PBSA or MM/GBSA to estimate the binding free energy of the complex, providing a more rigorous assessment of affinity than docking scores alone.
-
Data Presentation for Modeling Results
Quantitative data from molecular modeling studies should be summarized for clear interpretation and comparison.
| Ligand | Docking Score (kcal/mol) | Predicted Ki (nM) | Key H-Bond Interactions (Residue, Distance Å) | Key Ionic/Hydrophobic Interactions |
| This compound (anionic) | -8.5 | 250 | Arg120 (2.8), Tyr355 (3.1) | Ser530, Leu352 |
| Reference Inhibitor | -10.2 | 35 | Arg120 (2.7), Tyr355 (2.9) | Ser530, Val523 |
Table 3: Example Table for Summarizing Molecular Docking Results.
| Complex | ΔG_bind (MM/GBSA) (kcal/mol) | ΔE_vdw (kcal/mol) | ΔE_elec (kcal/mol) | ΔG_solv (kcal/mol) |
| Protein + 5-V-1H-Tetrazole | -45.7 ± 3.2 | -55.1 | -28.9 | 38.3 |
| Protein + Ref. Inhibitor | -58.3 ± 2.8 | -69.4 | -35.2 | 46.3 |
Table 4: Example Table for Summarizing MD Binding Free Energy Calculations.
Conclusion
While this compound is a relatively simple molecule, its tetrazole core and reactive vinyl group make it a compelling starting point for drug design and materials science. This guide provides the foundational knowledge of its properties and a detailed, actionable workflow for investigating its molecular interactions. By applying the outlined computational protocols, researchers can effectively predict the binding modes, affinities, and dynamic behavior of this compound and its future derivatives with biological targets, thereby accelerating the discovery and development of novel therapeutic agents.
An In-Depth Technical Guide to the Electronic Properties of the 5-Vinyl-1H-tetrazole Ring System
For Researchers, Scientists, and Drug Development Professionals
The 5-vinyl-1H-tetrazole ring system is a pivotal heterocyclic compound with escalating importance in medicinal chemistry and materials science.[1][2][3][4] Its unique electronic structure, characterized by a high nitrogen content and the presence of a reactive vinyl group, makes it a valuable monomer for nitrogen-rich polymers and a versatile building block in the synthesis of bioactive molecules.[1] This technical guide provides a comprehensive overview of the electronic properties of this compound, supported by experimental data and theoretical calculations, to aid in its application in research and development.
Molecular Structure and Geometrical Parameters
The molecular structure of this compound has been elucidated through both X-ray diffraction analysis and quantum chemical calculations.[1][2] In the crystalline state, the molecules are organized in infinite chains via N-H···N hydrogen bonds.[1] The vinyl group is activated by the electron-withdrawing nature of the tetrazole ring.[1][5]
A comparison of the experimentally determined and theoretically calculated geometrical parameters reveals a good correlation, validating the computational model.[1] Key bond lengths and angles are summarized in the table below.
| Parameter | Bond/Angle | Calculated Value | Experimental Value |
| Bond Length | N1-N2 | 1.33 Å | 1.34 Å |
| N2-N3 | 1.29 Å | 1.30 Å | |
| N3-N4 | 1.35 Å | 1.36 Å | |
| N4-C5 | 1.33 Å | 1.34 Å | |
| C5-N1 | 1.34 Å | 1.35 Å | |
| C5-C6 | 1.47 Å | 1.47 Å | |
| C6-C7 | 1.33 Å | 1.33 Å | |
| Bond Angle | N1-N2-N3 | 111.4° | 111.0° |
| N2-N3-N4 | 105.4° | 105.8° | |
| N3-N4-C5 | 108.9° | 108.3° | |
| N4-C5-N1 | 109.2° | 109.8° | |
| C5-N1-N2 | 105.1° | 105.1° | |
| N4-C5-C6 | 126.2° | 125.8° | |
| C5-C6-C7 | 121.7° | 121.5° | |
| Data sourced from Krygina et al. (2023).[1] |
Electronic and Spectroscopic Properties
The electronic properties of this compound are crucial for understanding its reactivity and potential as a pharmacophore. The tetrazole ring acts as a bioisosteric replacement for carboxylic acids, a common strategy in drug design.[6]
Frontier Molecular Orbitals and Dipole Moment
Quantum chemical calculations have been employed to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are fundamental in predicting the molecule's ability to donate and accept electrons, respectively.[1]
| Property | Calculated Value |
| HOMO Energy | -8.17 eV |
| LUMO Energy | -0.63 eV |
| HOMO-LUMO Gap | 7.54 eV |
| Dipole Moment | 4.8 D |
| Data sourced from Krygina et al. (2023).[1] |
The significant dipole moment indicates a polar nature, which can influence its solubility and interactions with biological targets. The rotational barrier of the vinyl group has been calculated to be 17.3 kJ/mol.[1]
Spectroscopic Data
Detailed spectroscopic analysis provides a fingerprint for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H and 13C NMR spectra in DMSO-d6 show characteristic shifts for the vinyl and tetrazole protons and carbons.[1]
| Nucleus | Chemical Shift (δ, ppm) |
| 1H NMR | 16.00 (s, 1H, NH), 6.86–6.80 (dd, 1H, CH), 6.24-6.27 (dd, 1H, CH2), 5.80–5.83 (dd, 1H, CH2) |
| 13C NMR | 154.10, 125.16, 120.37 |
| Data sourced from Krygina et al. (2023).[1] |
Infrared (IR) Spectroscopy: The calculated IR spectrum of this compound displays characteristic vibrational bands. Notably, the absence of a strong N-H bond vibration around 3500 cm-1 in the experimental spectra of the crystalline form is attributed to strong hydrogen bonding in the solid state.[1]
Experimental Protocols
Synthesis of this compound
A reliable two-stage method for the synthesis of highly purified this compound has been reported.[1]
Stage 1: Synthesis of 5-(β-dimethylaminoethyl)tetrazole
-
Dimethylamine hydrochloride (12.6 g, 154 mmol) is dissolved in 70 mL of DMF.[1]
-
Sodium azide (10 g, 154 mmol) is added in portions, and the mixture is stirred for 2 hours at 40–50 °C.[1]
-
After cooling, the solution of dimethylammonium azide is filtered.[1]
-
β-dimethylaminopropionitrile (15.1 mL, 134 mmol) is added to the filtrate, and the reaction proceeds to yield 5-(β-dimethylaminoethyl)tetrazole.[1]
Stage 2: Synthesis and Purification of this compound
-
The intermediate from Stage 1 is reacted with dimethyl sulfate in an aqueous sodium hydroxide solution.[7]
-
The reaction mixture is carefully heated to facilitate the elimination reaction, forming this compound.[7]
-
The crude product is purified by crystallization from chloroform to yield colorless crystals.[1]
Characterization Methods
A multi-technique approach is essential for the comprehensive characterization of this compound.
-
X-ray Diffraction Analysis: Single-crystal X-ray diffraction is used to determine the precise molecular and crystal structure, including bond lengths, bond angles, and intermolecular interactions.[1][2]
-
Differential Scanning Calorimetry (DSC): DSC is employed to study the thermal behavior of the compound, including its melting point and thermal stability.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 15N NMR are used to confirm the chemical structure and purity of the synthesized compound.[1][2]
-
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups and vibrational modes present in the molecule.[1][2]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to accurately determine the molecular weight and elemental composition.[1][2]
-
Quantum Chemical Calculations: Theoretical calculations, typically using Density Functional Theory (DFT) methods like B3LYP, are performed to complement experimental data and provide insights into the electronic structure, orbital energies, and other molecular properties.[1]
Applications in Drug Development and Materials Science
The tetrazole moiety is a well-established pharmacophore in medicinal chemistry, often serving as a metabolically stable bioisostere for the carboxylic acid group.[4][6] This has led to the incorporation of tetrazole rings into numerous approved drugs.[4][6] While specific signaling pathways for this compound are not extensively documented, its derivatives are of great interest for the synthesis of novel therapeutic agents.[1]
In materials science, the vinyl group of this compound makes it an important monomer for the synthesis of nitrogen-rich polymers.[1] These polymers have potential applications as energetic materials and in advanced functional materials.[1]
References
An In-depth Technical Guide to the Synthesis of 5-vinyl-1H-tetrazole from Acrylonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes to 5-vinyl-1H-tetrazole, a valuable monomer in the development of nitrogen-rich polymers and a versatile reagent in medicinal chemistry. The synthesis originating from acrylonitrile and its derivatives is detailed, with a focus on comparing the seminal direct cycloaddition method with a more contemporary two-stage process that offers advantages in purity and yield. This document furnishes detailed experimental protocols, quantitative data, and process visualizations to aid researchers in the practical application of these synthetic methods.
Overview of Synthetic Strategies
The synthesis of this compound from acrylonitrile fundamentally relies on the [3+2] cycloaddition of an azide source to the nitrile group. Two main strategies have emerged in the literature: a direct, one-pot synthesis from acrylonitrile, and a two-stage approach involving a stable intermediate, which facilitates purification.
-
Method 1: Direct [3+2] Cycloaddition. This is the original method reported for the synthesis of this compound from acrylonitrile. It involves the reaction of acrylonitrile with sodium azide in the presence of a Lewis acid, such as aluminum chloride. While direct, this method is often hampered by the formation of polymeric impurities, which complicates the purification of the final product.[1]
-
Method 2: Two-Stage Synthesis via an Aminoethyl Intermediate. To circumvent the purification challenges of the direct method, a two-stage process has been developed. This approach begins with a protected form of the vinyl group precursor, β-dimethylaminopropionitrile. The tetrazole ring is formed first, yielding a stable intermediate, 5-(β-dimethylaminoethyl)tetrazole. Subsequent elimination of the dimethylamino group generates the desired this compound.[1] This method is reported to produce a highly purified product with good yields.[1]
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative parameters for the two primary synthetic methods, allowing for a direct comparison of their efficacy and reaction conditions.
| Parameter | Method 1: Direct Cycloaddition[1] | Method 2: Two-Stage Synthesis[1] |
| Starting Material | Acrylonitrile | β-dimethylaminopropionitrile |
| Key Reagents | Sodium azide, Aluminum chloride | Dimethylamine hydrochloride, Sodium azide, Dimethyl sulfate, Sodium hydroxide |
| Solvent | Tetrahydrofuran (THF) | Dimethylformamide (DMF), Water |
| Reaction Temperature | Reflux | Stage 1: 40-50°C then 110°C; Stage 2: 50-60°C |
| Reaction Time | 24 hours | Stage 1: 20 hours; Stage 2: 3.5 hours |
| Overall Yield | 55% | 55% |
| Melting Point | 126-127°C | 131°C |
| Key Advantages | Single synthetic step | High purity of the final product, avoids polymerization during tetrazole formation |
| Key Disadvantages | Difficult purification due to polymer impurities; use of highly toxic and explosive byproducts (in situ hydrogen azide and aluminum oxide)[1] | Two-step process, requires an additional intermediate synthesis step |
Detailed Experimental Protocols
Method 2: Two-Stage Synthesis of this compound
This protocol provides a detailed, step-by-step procedure for the synthesis of highly purified this compound via the 5-(β-dimethylaminoethyl)tetrazole intermediate.[1]
Stage 1: Synthesis of 5-(β-dimethylaminoethyl)tetrazole
-
Preparation of Dimethylammonium Azide Solution: In a suitable reaction vessel, dissolve 12.6 g (154 mmol) of dimethylamine hydrochloride in 70 mL of dimethylformamide (DMF). To this solution, add 10 g (154 mmol) of sodium azide in portions. Stir the resulting mixture for 2 hours at 40-50°C. After cooling to room temperature, filter the mixture to remove the sodium chloride precipitate. The filtrate, a solution of dimethylammonium azide in DMF, is used directly in the next step.
-
Cycloaddition Reaction: To the prepared dimethylammonium azide solution, add 15.1 mL (134 mmol) of β-dimethylaminopropionitrile. Stir the reaction mixture for 18 hours at 110°C.
-
Isolation and Purification of the Intermediate: After the reaction period, cool the mixture first to room temperature and then to 0°C. Collect the precipitated product by vacuum filtration and wash it with acetone (3 x 20 mL). For further purification, dissolve the crude 5-(β-dimethylaminoethyl)tetrazole in 100 mL of distilled water and add approximately 1 g of finely dispersed activated charcoal. Stir the suspension until the solution is completely decolorized. Filter off the charcoal and remove the water in vacuo to yield 12.7 g (67%) of colorless crystals of 5-(β-dimethylaminoethyl)tetrazole.
Stage 2: Synthesis of this compound
-
Preparation for Elimination: Dissolve 10 g (70 mmol) of 5-(β-dimethylaminoethyl)tetrazole in 35 mL of distilled water. In a separate beaker, dissolve 5.7 g (141 mmol) of sodium hydroxide in 35 g of ice to prevent overheating, and add this solution in portions to the tetrazole solution, ensuring the pH reaches approximately 14. Stir the resulting solution for 15 minutes at room temperature.
-
Methylation and Elimination: Add 9.9 g (78 mmol) of freshly distilled dimethyl sulfate dropwise to the reaction mixture. Heat the mixture to 50°C and stir for 3.5 hours.
-
Work-up and Isolation: After the reaction, cool the mixture to 5°C. Acidify the solution to a pH of approximately 2 by the dropwise addition of concentrated hydrochloric acid.
-
Extraction and Purification: Extract the acidified reaction mixture with ethyl acetate (7 x 30 mL). Combine the organic extracts and dry over anhydrous MgSO₄ for 12 hours. Remove the drying agent by filtration and evaporate the solvent under vacuum.
-
Crystallization: Purify the crude product by crystallization. Add the crude this compound to 30 mL of chloroform and heat slowly to 50°C until completely dissolved. Perform a hot filtration. Allow the filtrate to cool, and collect the resulting colorless crystals by vacuum filtration. Dry the crystals to obtain 3.7 g (55%) of this compound with a melting point of 131°C.[1]
Visualizations
Reaction Pathways
Caption: Comparative reaction schemes for the synthesis of this compound.
Experimental Workflow for Two-Stage Synthesis
Caption: Step-by-step workflow for the two-stage synthesis of this compound.
References
Methodological & Application
Synthesis of Poly(5-vinyl-1H-tetrazole): An Energetic Binder for Advanced Applications
Application Notes and Protocols
Audience: Researchers, scientists, and professionals in materials science and energetic materials development.
Introduction
Poly(5-vinyl-1H-tetrazole) (PVT) is a high-nitrogen energetic polymer with significant potential as a binder in advanced energetic formulations, including propellants, explosives, and pyrotechnics. Its tetrazole ring structure contributes to a high heat of formation and the generation of a large volume of gaseous products upon decomposition, primarily nitrogen gas, which is environmentally benign. These properties make PVT an attractive alternative to conventional inert binders, as it can enhance the energy output of a formulation while maintaining thermal stability and low sensitivity to mechanical stimuli. This document provides detailed protocols for the synthesis of PVT via two primary routes: the direct polymerization of this compound and the polymer-analogous modification of polyacrylonitrile.
Physicochemical and Energetic Properties
The properties of poly(this compound) and its monomer are summarized in the table below. It is important to note that some energetic properties are reported for methylated derivatives, such as poly(2-methyl-5-vinyl tetrazole) (PMVT), which is often synthesized from PVT.
| Property | This compound (Monomer) | Poly(this compound) (PVT) | Poly(2-methyl-5-vinyl tetrazole) (PMVT) |
| Molecular Formula | C₃H₄N₄ | (C₃H₄N₄)n | (C₄H₆N₄)n |
| Molecular Weight | 96.09 g/mol | - | ~130,000 g/mol [1] |
| Density | 1.309 g/cm³ (Predicted)[2][3] | - | - |
| Melting Point | 131.2 ± 0.5 °C[4] | Decomposes before melting | - |
| Thermal Decomposition | Polymerizes upon melting, with polymer decomposition starting around 200 °C[4] | Begins around 200 °C[4] | Thermally stable with a positive heat of formation[1] |
| Heat of Formation | - | - | Positive[1] |
| Impact Sensitivity | - | - | Insensitive[1] |
| Friction Sensitivity | - | - | Insensitive[1] |
| Detonation Velocity | - | - | - |
Experimental Protocols
Two primary synthetic routes to poly(this compound) are detailed below. The first involves the synthesis of the this compound monomer followed by its polymerization. The second is a polymer-analogous reaction starting from polyacrylonitrile.
Protocol 1: Synthesis of this compound Monomer and Subsequent Polymerization
This protocol is a two-step process involving the synthesis of the monomer, which can then be polymerized.
Step 1: Synthesis of this compound Monomer
This synthesis is based on a two-stage method to produce a stable monomer that does not spontaneously polymerize[4].
Materials:
-
Dimethylamine hydrochloride
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF)
-
β-Dimethylaminopropionitrile
-
Dimethyl sulfate ((CH₃O)₂SO₂)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ionol (butylated hydroxytoluene)
-
Activated charcoal
-
Chloroform
Procedure:
-
Preparation of Dimethylammonium Azide Solution:
-
Dissolve 12.6 g (154 mmol) of dimethylamine hydrochloride in 70 mL of DMF.
-
Add 10 g (154 mmol) of sodium azide in portions to the solution.
-
Stir the reaction mixture for 2 hours at 40–50 °C.
-
Cool the mixture to room temperature and filter to remove sodium chloride. The resulting solution of dimethylammonium azide in DMF is used in the next step.
-
-
Synthesis of 5-(β-dimethylaminoethyl)tetrazole:
-
To the dimethylammonium azide solution, add 15.1 mL (134 mmol) of β-dimethylaminopropionitrile.
-
Heat the mixture to 110 °C and stir for 18 hours.
-
After cooling, add activated charcoal and stir for 30 minutes.
-
Filter the mixture and evaporate the solvent under reduced pressure.
-
The crude product is purified to yield 5-(β-dimethylaminoethyl)tetrazole.
-
-
Synthesis of this compound:
-
Prepare a solution of 5-(β-dimethylaminoethyl)tetrazole in water and adjust the pH to 14 with NaOH.
-
Add a small amount of ionol as a polymerization inhibitor.
-
Add dimethyl sulfate dropwise while maintaining the temperature between 50–60 °C.
-
Stir the reaction for 3.5 hours.
-
Cool the mixture and acidify to pH 2 with HCl.
-
The precipitated product, this compound, is filtered and purified by crystallization from chloroform at a temperature not exceeding 50 °C[4].
-
Step 2: Polymerization of this compound
The purified this compound monomer can be polymerized through various methods, including free radical polymerization. Spontaneous polymerization can also occur upon heating[4].
Materials:
-
This compound monomer
-
Azobisisobutyronitrile (AIBN) or other suitable initiator
-
Solvent (e.g., DMF)
Procedure:
-
Dissolve the this compound monomer in a suitable solvent in a reaction vessel.
-
Add a catalytic amount of a free-radical initiator like AIBN.
-
Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature appropriate for the chosen initiator (typically 60-80 °C for AIBN).
-
The polymerization time will vary depending on the desired molecular weight and conversion.
-
After the reaction is complete, the polymer can be precipitated by pouring the solution into a non-solvent (e.g., methanol or water), filtered, and dried under vacuum.
Protocol 2: Synthesis of Poly(this compound) via Polymer-Analogous Reaction of Polyacrylonitrile
This method provides a direct route to PVT from a commercially available polymer.
Materials:
-
Polyacrylonitrile (PAN)
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve polyacrylonitrile in DMF in a reaction flask equipped with a stirrer and a condenser.
-
Add sodium azide and ammonium chloride to the solution.
-
Heat the reaction mixture to a temperature between 100-120 °C and stir for a period of 24-48 hours. The progress of the reaction can be monitored by IR spectroscopy by observing the disappearance of the nitrile peak (~2240 cm⁻¹) and the appearance of the tetrazole ring peaks.
-
After cooling to room temperature, the reaction mixture is poured into a large volume of a non-solvent, such as water or methanol, to precipitate the polymer.
-
The resulting poly(this compound) is filtered, washed thoroughly with the non-solvent to remove unreacted reagents, and dried under vacuum.
Visualizations
Synthesis Pathways
The following diagrams illustrate the chemical reactions described in the protocols.
Figure 1. Synthetic routes to poly(this compound).
Experimental Workflow
The logical flow of the experimental procedures is outlined below.
Figure 2. General experimental workflow for PVT synthesis.
References
Application Notes and Protocols for 5-Vinyl-1H-Tetrazole in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5-vinyl-1H-tetrazole as a versatile ligand in coordination chemistry. The information compiled includes detailed experimental protocols for the synthesis of the ligand and its metal complexes, extensive characterization data, and insights into its applications, particularly in the field of energetic materials.
Introduction
This compound and its tautomer, 1-vinyl-5H-tetrazole, are nitrogen-rich heterocyclic compounds that have garnered interest as ligands in coordination chemistry. The presence of multiple nitrogen atoms in the tetrazole ring allows for various coordination modes with metal ions, while the vinyl group offers a site for polymerization or further functionalization. This dual functionality makes it a valuable building block for the synthesis of novel coordination polymers and metal-organic frameworks (MOFs) with tailored properties. The primary application explored to date for coordination compounds of this compound is in the development of energetic coordination compounds (ECCs), which are being investigated as potential replacements for traditional lead-based primary explosives.[1]
Data Presentation
The following tables summarize the key quantitative data for 3d transition metal complexes synthesized with 1-vinyl-5H-tetrazole (1-VTZ).
Table 1: Thermal Decomposition and Sensitivity Data for 1-VTZ Metal Complexes [1]
| Compound | Metal Ion | Anion | Decomposition Temp. (°C) | Impact Sensitivity (J) | Friction Sensitivity (N) |
| --INVALID-LINK--2 | Mn²⁺ | Perchlorate | 285 | 4 | 80 |
| --INVALID-LINK--2 | Fe²⁺ | Perchlorate | 275 | 3 | 72 |
| --INVALID-LINK--2 | Co²⁺ | Perchlorate | 290 | 3 | 60 |
| --INVALID-LINK--2 | Ni²⁺ | Perchlorate | 300 | 4 | 96 |
| --INVALID-LINK--2 | Cu²⁺ | Perchlorate | 260 | 2 | 48 |
| --INVALID-LINK--2 | Zn²⁺ | Perchlorate | 295 | 5 | 120 |
Note: Data extracted from Calvin, J., et al. (2023).[1]
Experimental Protocols
Synthesis of 1-Vinyl-5H-tetrazole (1-VTZ) Ligand
This protocol is adapted from the supplementary information of Calvin, J., et al. (2023).[1]
Materials:
-
1-(2-Chloroethyl)-5H-tetrazole
-
Potassium hydroxide (KOH)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 1-(2-chloroethyl)-5H-tetrazole in methanol.
-
Add a solution of potassium hydroxide in methanol dropwise to the tetrazole solution at room temperature.
-
Stir the reaction mixture for 12 hours at room temperature.
-
Remove the methanol under reduced pressure.
-
Dissolve the residue in deionized water and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield 1-vinyl-5H-tetrazole as a colorless oil.
General Protocol for the Synthesis of 3d Metal Complexes with 1-Vinyl-5H-tetrazole
The following is a general procedure for the synthesis of energetic coordination compounds with 1-vinyl-5H-tetrazole and various 3d transition metal perchlorates.[1]
Materials:
-
1-Vinyl-5H-tetrazole (1-VTZ)
-
Hydrated metal(II) perchlorate (e.g., Mn(ClO₄)₂·6H₂O, Fe(ClO₄)₂·6H₂O, etc.)
-
Ethanol (EtOH)
-
Diethyl ether
Procedure:
-
Dissolve the hydrated metal(II) perchlorate salt in ethanol.
-
In a separate flask, dissolve 1-vinyl-5H-tetrazole (typically 4 equivalents) in ethanol.
-
Slowly add the ligand solution to the metal salt solution with stirring.
-
Continue stirring the reaction mixture at room temperature for 2 hours.
-
If a precipitate forms, collect it by vacuum filtration. If no precipitate forms, slowly add diethyl ether to induce precipitation.
-
Wash the collected solid with a small amount of cold ethanol and then with diethyl ether.
-
Dry the product in a desiccator over silica gel.
Visualizations
The following diagrams illustrate the synthesis workflow and a possible coordination mode of the 1-vinyl-5H-tetrazole ligand.
Caption: General workflow for the synthesis of 3d metal complexes with 1-vinyl-5H-tetrazole.
References
Application Notes and Protocols for 5-Vinyl-1H-tetrazole-Based Copolymers in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preparation and evaluation of 5-vinyl-1H-tetrazole-based copolymers as vehicles for drug delivery. This document covers the synthesis of the monomer and its subsequent copolymerization, methods for loading therapeutic agents, characterization of the resulting drug-loaded nanoparticles, and protocols for assessing their biocompatibility and drug release profiles.
Introduction to this compound-Based Copolymers
Copolymers incorporating this compound are a promising class of materials for advanced drug delivery systems. The tetrazole ring, with its high nitrogen content and unique chemical properties, imparts desirable characteristics to the polymer, including potential for stimuli-responsiveness, particularly to pH changes, and biocompatibility. These features make them attractive candidates for the development of "smart" drug delivery vehicles that can release their therapeutic payload in a controlled manner at the target site.
One common strategy involves the copolymerization of this compound with other monomers, such as N-vinylpyrrolidone, to create amphiphilic block copolymers. These copolymers can self-assemble in aqueous solutions to form nanoparticles or micelles, which can encapsulate hydrophobic drugs within their core. The hydrophilic shell can provide stealth properties, prolonging circulation time in the body.
Synthesis of this compound Monomer and Copolymers
Synthesis of this compound Monomer
A reliable method for the synthesis of highly purified this compound is crucial for obtaining well-defined polymers.[1][2] One approach involves a two-stage process starting from β-dimethylaminopropionitrile.[1] Another established method is the polymer-analogous conversion of polyacrylonitrile.[3][4]
Synthesis of a Representative Copolymer: Poly(N-vinylpyrrolidone-b-5-vinyl-1H-tetrazole)
Block copolymers of N-vinylpyrrolidone (NVP) and this compound (VT) can be synthesized using reversible addition-fragmentation chain-transfer (RAFT) polymerization, which allows for good control over the molecular weight and architecture of the resulting copolymer.[5]
Experimental Protocol:
-
Macro-RAFT Agent Synthesis: A poly(N-vinylpyrrolidone) macro-RAFT agent is first synthesized using a suitable chain transfer agent (e.g., S-benzyl O-ethylcarbonodithioate).
-
Block Copolymerization:
-
In a reaction vessel, dissolve the poly(N-vinylpyrrolidone) macro-RAFT agent (e.g., 95 mol%) and this compound (5 mol%) in a suitable solvent such as dioxane.
-
Add a radical initiator, for example, azobisisobutyronitrile (AIBN).
-
Degas the solution through several freeze-pump-thaw cycles and seal the vessel under vacuum.
-
Carry out the polymerization at a controlled temperature (e.g., 70°C) for a specified time (e.g., 6 hours).
-
Purify the resulting block copolymer by precipitation in a non-solvent like diethyl ether, followed by collection and drying under vacuum.
-
Preparation and Characterization of Drug-Loaded Nanoparticles
The amphiphilic nature of copolymers like poly(NVP-b-VT) allows them to self-assemble into micelles in an aqueous environment, which can be loaded with hydrophobic drugs such as doxorubicin (DOX).
Doxorubicin Loading into Copolymer Micelles
The emulsification-solvent evaporation method is a common technique for encapsulating drugs within polymer nanoparticles.[6]
Experimental Protocol:
-
Dissolve the poly(NVP-b-VT) copolymer and doxorubicin in a suitable organic solvent or solvent mixture.
-
Add this organic solution dropwise to an aqueous solution containing a surfactant (e.g., polyvinyl alcohol) under constant stirring to form an oil-in-water emulsion.
-
Continue stirring to allow for the evaporation of the organic solvent, leading to the formation of drug-loaded nanoparticles.
-
Collect the nanoparticles by centrifugation, wash them to remove unencapsulated drug and surfactant, and then lyophilize for storage.
Characterization of Drug-Loaded Nanoparticles
Thorough characterization is essential to ensure the quality and performance of the drug delivery system.
| Parameter | Method | Description |
| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Determines the average size and size distribution of the nanoparticles in suspension. |
| Zeta Potential | Electrophoretic Light Scattering | Measures the surface charge of the nanoparticles, which influences their stability and interaction with biological membranes. |
| Morphology | Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) | Provides direct visualization of the shape and surface features of the nanoparticles. |
| Drug Loading Content (DLC) and Encapsulation Efficiency (EE) | UV-Vis Spectrophotometry or HPLC | Quantifies the amount of drug encapsulated within the nanoparticles. |
Table 1: Key Characterization Techniques for Drug-Loaded Nanoparticles.
In Vitro Drug Release Studies
The release of the encapsulated drug from the nanoparticles is typically studied under conditions that mimic the physiological environment. For pH-responsive polymers, it is crucial to assess drug release at different pH values (e.g., pH 7.4 for blood and normal tissues, and a more acidic pH of around 5.0-6.5 for the tumor microenvironment or endosomes).[7][8][9][10]
Experimental Protocol:
-
Disperse a known amount of drug-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, PBS) at the desired pH.
-
Place the dispersion in a dialysis bag with a suitable molecular weight cut-off.
-
Immerse the dialysis bag in a larger volume of the same release medium and maintain it at 37°C with gentle agitation.
-
At predetermined time intervals, withdraw aliquots from the external medium and replace with fresh medium.
-
Quantify the amount of released drug in the aliquots using a suitable analytical method like UV-Vis spectrophotometry or HPLC.
-
Plot the cumulative percentage of drug released as a function of time.
Biocompatibility Assessment
Ensuring the biocompatibility of the copolymer is a critical step in the development of a drug delivery system. In vitro cytotoxicity and hemocompatibility assays are standard preliminary assessments.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to evaluate the cytotoxicity of materials.[6][11]
Experimental Protocol:
-
Seed a suitable cell line (e.g., human fibroblasts) in a 96-well plate and allow them to adhere overnight.
-
Expose the cells to various concentrations of the this compound-based copolymer for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for a few hours.
-
Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage relative to untreated control cells.
Hemocompatibility Assay
Hemocompatibility testing evaluates the effects of a material on blood components.
Experimental Protocol:
-
Incubate the copolymer with fresh whole blood or a suspension of red blood cells.
-
After a set incubation period, centrifuge the samples.
-
Measure the amount of hemoglobin released into the supernatant spectrophotometrically to determine the percentage of hemolysis.
-
A low hemolysis percentage indicates good hemocompatibility.
Visualizing Experimental Workflows and Concepts
Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental processes and conceptual frameworks described in these application notes.
Caption: Overall workflow for the preparation and evaluation of drug-loaded this compound-based copolymer nanoparticles.
Caption: Conceptual diagram of pH-responsive drug delivery using this compound-based copolymer nanoparticles.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Doxorubicin and Paclitaxel-loaded Lipid-based Nanoparticles Overcome Multi-Drug Resistance by Inhibiting P-gp and Depleting ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Development and characterization of a copolymeric micelle containing soluble and insoluble model drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Controlled release of doxorubicin from pH-responsive microgels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Meticulous Doxorubicin Release from pH-Responsive Nanoparticles Entrapped within an Injectable Thermoresponsive Depot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A novel delivery system of doxorubicin with high load and pH-responsive release from the nanoparticles of poly (α,β-aspartic acid) derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Block copolymer micelles for drug delivery: design, characterization and biological significance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Free Radical Polymerization of 5-Vinyl-1H-tetrazole and its Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Vinyl-1H-tetrazole (5-VHT) is a nitrogen-rich monomer that serves as a valuable building block for the synthesis of specialized polymers. Poly(this compound) and its copolymers are of significant interest in various fields, including drug delivery, energetic materials, and as proton conductors in fuel cells, owing to the unique properties conferred by the tetrazole ring, such as high nitrogen content, acidic nature, and coordination capabilities.
This document provides a detailed overview of the free radical polymerization of 5-VHT and the kinetic analysis of this process. It includes protocols for monomer synthesis, polymerization, and kinetic studies, alongside a summary of available data. Due to the propensity of 5-VHT to undergo spontaneous thermal polymerization, careful control over reaction conditions is crucial.[1] While extensive kinetic data for the conventional free radical homopolymerization of 5-VHT is not widely published, this guide synthesizes available information and provides generalized protocols based on established principles of vinyl polymerization kinetics.
Monomer Synthesis and Purification
A reliable synthesis of highly purified 5-VHT is a prerequisite for controlled polymerization studies. Impurities can catalyze uncontrolled polymerization.[1] A common synthetic route involves the Hofmann elimination from a quaternary ammonium salt derived from 5-(β-dimethylaminoethyl)tetrazole.[1]
Protocol: Synthesis of this compound
This protocol is adapted from published procedures.[1]
Materials:
-
5-(β-dimethylaminoethyl)tetrazole
-
Dimethyl sulfate
-
Sodium hydroxide
-
Hydroquinone or Ionol (inhibitor)
-
Hydrochloric acid
-
Chloroform
-
Activated charcoal
-
Distilled water
Procedure:
-
Dissolve 10 g of 5-(β-dimethylaminoethyl)tetrazole in 35 mL of distilled water.
-
Separately, dissolve 5.7 g of sodium hydroxide in 35 g of ice to prevent overheating and add this solution in portions to the tetrazole solution. The pH should be approximately 14.
-
Stir the resulting solution for 15 minutes at room temperature.
-
Add a few crystals of an inhibitor (e.g., hydroquinone or ionol) to prevent spontaneous polymerization.
-
Add 9.9 g of freshly distilled dimethyl sulfate dropwise to the reaction mixture.
-
Heat the mixture to 50°C and stir for 3.5 hours.
-
After cooling to 5°C, acidify the reaction mixture to pH 2 with hydrochloric acid.
-
Filter the resulting precipitate and wash with cold water.
-
For purification, dissolve the crude product in chloroform at a temperature not exceeding 50°C. The use of higher temperatures can induce polymerization.[1]
-
Add activated charcoal and perform a hot filtration.
-
Allow the filtrate to cool to crystallize the pure this compound.
-
Filter the colorless crystals under vacuum and dry.
Free Radical Polymerization of this compound
The free radical polymerization of 5-VHT can be initiated using standard thermal initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The choice of solvent is critical, as the monomer and resulting polymer should be soluble to maintain a homogeneous system for kinetic studies. Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are potential solvents.
General Protocol for Free Radical Polymerization
Materials:
-
This compound (freshly purified)
-
AIBN or other suitable radical initiator
-
Anhydrous DMF or DMSO (solvent)
-
Methanol or other non-solvent for precipitation
-
Schlenk flask or similar reaction vessel with a magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
-
Thermostatically controlled oil bath
Procedure:
-
In a Schlenk flask, dissolve a known amount of 5-VHT and AIBN in the chosen solvent.
-
Degas the solution by performing at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.
-
Backfill the flask with an inert gas.
-
Place the flask in a preheated oil bath set to the desired reaction temperature (e.g., 60-80°C for AIBN).
-
Stir the reaction mixture for the specified time.
-
To terminate the polymerization, cool the reaction vessel rapidly in an ice bath and expose the solution to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a stirred non-solvent (e.g., methanol).
-
Filter the precipitated poly(this compound), wash with fresh non-solvent, and dry under vacuum to a constant weight.
Kinetics of Free Radical Polymerization
The rate of free radical polymerization (Rp) is dependent on the monomer concentration ([M]) and the initiator concentration ([I]). The general rate equation is:
Rp = kp * ( (f * kd * [I]) / kt )^0.5 * [M]
where:
-
kp is the rate constant for propagation
-
kt is the rate constant for termination
-
kd is the rate constant for initiator decomposition
-
f is the initiator efficiency
Experimental Protocol for Kinetic Analysis
The progress of the polymerization can be monitored by various methods, such as gravimetry, dilatometry, or spectroscopy (NMR or IR), to determine the monomer conversion over time.
Procedure (Gravimetric Method):
-
Set up multiple parallel polymerization reactions under identical conditions as described in the polymerization protocol.
-
At specific time intervals, remove one reaction flask from the oil bath and terminate the polymerization.
-
Isolate, dry, and weigh the polymer to determine the yield (conversion).
-
Plot the monomer conversion as a function of time. The initial slope of this curve is proportional to the initial rate of polymerization.
-
By varying the initial monomer and initiator concentrations, the reaction orders with respect to each can be determined, and the overall rate constant can be calculated.
Quantitative Data
Specific kinetic parameters for the conventional free radical homopolymerization of 5-VHT are not extensively reported in the literature. The table below summarizes typical reaction conditions found for the polymerization of vinyl tetrazole derivatives and provides a template for organizing experimentally determined kinetic data.
| Parameter | Value | Reference / Notes |
| Reaction Conditions | ||
| Monomer | This compound | |
| Initiator | Azobisisobutyronitrile (AIBN) | A common thermal initiator. |
| Solvent | Dioxane, DMF, DMSO | Dioxane has been used in RAFT copolymerization.[1] |
| Temperature | 70 °C | Used in RAFT copolymerization.[1] Typical range for AIBN is 60-80°C. |
| Monomer Concentration | To be determined experimentally | |
| Initiator Concentration | 10⁻³ M (for RAFT copolymerization) | [1] For conventional polymerization, this would be varied to determine the reaction order. |
| Kinetic Parameters | Note: These values are highly specific to the monomer and reaction conditions and would need to be determined experimentally for the conventional homopolymerization of 5-VHT. | |
| Rate of Polymerization (Rp) | To be determined experimentally | |
| Propagation Rate Constant (kp) | Data not available in searched literature | |
| Termination Rate Constant (kt) | Data not available in searched literature | |
| Overall Activation Energy (Ea) | Data not available in searched literature |
Visualizations
Free Radical Polymerization Mechanism
Caption: Mechanism of Free Radical Polymerization.
Experimental Workflow for Kinetic Study
Caption: Workflow for Gravimetric Kinetic Analysis.
References
Application of Poly(5-vinyl-1H-tetrazole) in Gas-Generating Compositions
Application Note AP-PVT-GG-001
Introduction
Poly(5-vinyl-1H-tetrazole) (PVT) is a high-nitrogen energetic polymer that serves as a key component in modern gas-generating compositions. Its high nitrogen content (theoretically 63.6% by weight) and the thermal decomposition pathway that yields a large volume of nitrogen gas make it an attractive, cleaner alternative to traditional azide-based compounds for applications such as automotive airbags, fire suppression systems, and micro-gas generators.[1] The tetrazole ring's inherent stability, combined with the polymer backbone, provides a desirable balance of energy and thermal resilience.[2] PVT and its derivatives are often used as fuels and binders in pyrotechnic formulations, typically in conjunction with an oxidizer to ensure rapid and complete combustion.[3][4]
This document provides detailed application notes, experimental protocols for the synthesis of PVT, formulation of gas-generating compositions, and methods for their performance evaluation.
Data Presentation
Table 1: Thermal Properties of Poly(vinyl-1H-tetrazole) and its Monomer
| Material | Event | Onset Temperature (°C) | Peak Temperature (°C) | Notes |
| This compound (monomer) | Melting | - | 131.2 ± 0.5 | Spontaneous polymerization occurs upon melting.[5] |
| Poly(this compound) | Polymerization | ~131 | ~200 | Polymerization completes around 200°C, followed by degradation.[5] |
| Poly(this compound) | Decomposition | >200 | - | Degradation begins after polymerization is complete.[5] |
| Styrene-vinyl tetrazole copolymer | Decomposition (Tetrazole) | 208 | 290 | Corresponds to N₂ release from the tetrazole ring.[6] |
Table 2: Combustion Properties of a Poly(2-methyl-5-vinyltetrazole)-Based Composition
| Pressure (MPa) | Burning Rate (mm/s) |
| 5 | ~18 |
| 10 | ~25 |
| 15 | ~30 |
| 20 | ~35 |
Data extrapolated from graphical representation in[7]. The composition consists of a polycyclic azepine derivative (Az₂(O)₂) as the main energetic component and poly(2-methyl-5-vinyltetrazole) (PMVT) as an active binder.
Table 3: Gas Generation Performance of 5-Aminotetrazole (a related tetrazole fuel) with Various Oxidizers
| Fuel/Oxidizer Mixture | Stoichiometric Ratio (Fuel/Oxidizer wt%) | Theoretical Gas Yield (mol/100g) | Mass Burning Rate (g/cm²·s) at ~10 MPa |
| 5-ATZ / LiClO₄ | 47.7 / 52.3 | 3.49 | 1.88 |
| 5-ATZ / KClO₄ | 41.2 / 58.8 | 1.45 | 1.97 |
| 5-ATZ / NaNO₃ | 41.7 / 58.3 | 4.06 | 1.87 |
| 5-ATZ / KNO₃ | 37.5 / 62.5 | 2.77 | 1.83 |
| 5-ATZ / Sr(NO₃)₂ | 36.5 / 63.5 | 2.02 | 2.19 |
| 5-ATZ / CuO | 23.4 / 76.6 | Not specified | 3.61 |
Data from a study on 5-aminotetrazole (5-ATZ), a related high-nitrogen fuel, provides insight into the performance with common oxidizers.[8]
Experimental Protocols
Protocol 1: Synthesis of Poly(this compound) via Polymer-Analogous Conversion of Polyacrylonitrile
This protocol describes the synthesis of PVT by the chemical modification of commercially available polyacrylonitrile (PAN).[9]
Materials:
-
Polyacrylonitrile (PAN)
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl)
-
Dimethylformamide (DMF)
-
Methanol
-
Distilled water
Equipment:
-
Three-neck round-bottom flask with a reflux condenser and mechanical stirrer
-
Heating mantle with temperature controller
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
-
Beakers and graduated cylinders
-
Drying oven
Procedure:
-
In a three-neck round-bottom flask, dissolve 25 g of polyacrylonitrile in 250 mL of dimethylformamide with stirring.
-
To the resulting solution, add 48.8 g of sodium azide and 40.1 g of ammonium chloride.
-
Heat the reaction mixture to 120°C and maintain this temperature with vigorous stirring for 24 hours.
-
After cooling to room temperature, pour the viscous solution into a large volume of methanol to precipitate the polymer.
-
Filter the precipitate using a Büchner funnel and wash thoroughly with methanol to remove unreacted reagents and solvent.
-
Redissolve the polymer in a minimal amount of DMF and reprecipitate in methanol to further purify the product.
-
Collect the purified poly(this compound) by filtration and dry in a vacuum oven at 60°C until a constant weight is achieved.
-
Characterize the product using FT-IR and NMR spectroscopy to confirm the conversion of the nitrile groups to tetrazole rings.
Protocol 2: Formulation of a PVT-Based Gas-Generating Composition
This protocol outlines the preparation of a model gas-generating composition using PVT as the fuel and binder, and phase-stabilized ammonium nitrate (PSAN) as the oxidizer.[3]
Materials:
-
Poly(this compound) (PVT), finely powdered
-
Phase-stabilized ammonium nitrate (PSAN), finely powdered
-
Acetone (or another suitable solvent for PVT)
-
Anti-static equipment
Equipment:
-
Non-sparking mixing tools
-
Beaker
-
Drying oven
-
Hydraulic press with a pellet die
Procedure:
-
Warning: Work in a static-dissipative environment and use non-sparking tools.
-
Carefully weigh the desired amounts of PVT and PSAN. A common starting formulation is in the range of 10-40% PVT by weight.[4] For example, for a 30% PVT formulation, use 3.0 g of PVT and 7.0 g of PSAN.
-
In a beaker, dissolve the PVT in a minimal amount of acetone to form a viscous slurry.
-
Gradually add the PSAN powder to the PVT slurry while mixing gently to ensure a homogeneous dispersion.
-
Once thoroughly mixed, spread the paste-like mixture in a shallow, non-reactive dish and dry in an oven at a temperature below the decomposition temperature of the components (e.g., 50-60°C) until the solvent has completely evaporated.
-
The dried composition can then be granulated or pressed into pellets of a specific size and density using a hydraulic press.
Protocol 3: Determination of Linear Burning Rate using a Crawford Bomb
This protocol describes the measurement of the linear burning rate of a gas-generating composition at constant pressure.[7]
Materials:
-
Pressed pellets of the gas-generating composition
-
Inhibitor coating (e.g., epoxy resin)
-
Nichrome ignition wire
-
High-pressure nitrogen gas
Equipment:
-
Crawford-type constant-pressure bomb (typically 1-3 liters in volume)
-
Pressure transducer and data acquisition system
-
Power supply for ignition
-
Sample holder
Procedure:
-
Prepare cylindrical samples of the gas-generating composition with known dimensions (e.g., 8 mm diameter, 10 mm height).
-
Coat the side surfaces of the cylindrical sample with an inhibitor to ensure end-burning.
-
Mount the sample in the holder within the Crawford bomb.
-
Wrap a nichrome wire around the top surface of the sample for ignition.
-
Seal the bomb and pressurize it with nitrogen to the desired test pressure.
-
Initiate the data acquisition system to record the pressure inside the bomb.
-
Ignite the sample by passing a current through the nichrome wire.
-
The burning of the sample will cause a slight increase in pressure. The time interval between the initial pressure rise and the subsequent pressure drop upon burnout is the burn time.
-
The linear burning rate (r) is calculated as r = L / t, where L is the length of the sample and t is the burn time.
-
Repeat the experiment at various pressures to determine the pressure dependence of the burning rate, often modeled by the equation r = a * Pⁿ, where 'a' and 'n' are constants.
Protocol 4: Gas Yield Measurement using a Closed Vessel Test
This protocol details the procedure for determining the gas yield of a composition in a closed vessel.[8][10][11]
Materials:
-
Known mass of the gas-generating composition
-
Electric squib or igniter
Equipment:
-
Closed vessel of known volume (e.g., 4 liters)
-
Pressure transducer and high-speed data acquisition system
-
Thermocouple (optional, for gas temperature measurement)
-
Firing unit for the igniter
Procedure:
-
Accurately weigh a sample of the gas-generating composition.
-
Place the sample inside the closed vessel, ensuring proper contact with the igniter.
-
Seal the vessel and connect the pressure transducer and igniter to the data acquisition and firing units, respectively.
-
Evacuate the vessel or purge with an inert gas to ensure the initial pressure is known.
-
Initiate the data acquisition and trigger the igniter.
-
The combustion of the sample will generate gas, causing a rapid increase in pressure within the vessel. Record the pressure-time history until the pressure stabilizes.
-
The maximum pressure (P_max) reached is used to calculate the total moles of gas generated (n) using the ideal gas law (or a more sophisticated equation of state if necessary): n = (P_max * V) / (R * T), where V is the vessel volume, R is the ideal gas constant, and T is the final gas temperature. If the temperature is not measured, it can be estimated from theoretical calculations.
-
The gas yield is typically reported as moles of gas per gram of composition (mol/g).
Visualizations
Caption: Synthesis of PVT from PAN.
Caption: Formulation of a PVT-based gas generant.
References
- 1. researchgate.net [researchgate.net]
- 2. nakka-rocketry.net [nakka-rocketry.net]
- 3. US7776169B2 - Water-based synthesis of poly(tetrazoles) and articles formed therefrom - Google Patents [patents.google.com]
- 4. DE112005002729T5 - Water-based synthesis of polyvinyl (tetrazoles) - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. Flame-Retardant Properties of a Styrene-Vinyl Tetrazole Copolymer Additive in an LDPE/EVA Blend [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. jes.or.jp [jes.or.jp]
- 9. researchgate.net [researchgate.net]
- 10. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]
- 11. laar.plapiqui.edu.ar [laar.plapiqui.edu.ar]
Application Notes and Protocols for the Copolymerization of 5-Vinyl-1H-tetrazole with N-vinylpyrrolidone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis and characterization of copolymers of 5-vinyl-1H-tetrazole (VTE) and N-vinylpyrrolidone (NVP). These copolymers are of significant interest in the pharmaceutical and biomedical fields due to the unique properties of their constituent monomers. NVP is a well-established biocompatible and water-soluble polymer, widely used in drug delivery systems.[1][2][3][4] VTE, a nitrogen-rich heterocyclic compound, offers potential for creating polymers with interesting thermal properties and specific interactions.[5][6] The combination of these monomers allows for the development of novel copolymers with tunable properties for applications such as drug carriers, hydrogels, and other advanced biomaterials.
Synthesis of Monomers and Copolymers
Synthesis of this compound (VTE)
The synthesis of highly purified VTE is crucial as impurities can lead to uncontrolled polymerization.[5] A common route involves the synthesis of 5-(β-dimethylaminoethyl)tetrazole followed by Hofmann elimination.
Experimental Protocol:
-
Synthesis of 5-(β-dimethylaminoethyl)tetrazole:
-
Dissolve dimethylamine hydrochloride (12.6 g, 154 mmol) in 70 mL of DMF.
-
Add sodium azide (10 g, 154 mmol) in portions to the solution and stir the reaction mixture for 2 hours at 40–50 °C.
-
After cooling to room temperature, filter the solution to remove sodium chloride.
-
Add β-dimethylaminopropionitrile (15.1 mL, 134 mmol) to the filtrate.
-
Heat the reaction mixture to 110 °C and stir for 18 hours.
-
Cool the mixture, add activated charcoal, and stir for 30 minutes.
-
Filter the hot solution and allow it to cool to room temperature, then place it in a refrigerator to crystallize.
-
Filter the colorless crystals and wash them with cold DMF. Dry the product in a vacuum. The expected yield is approximately 67%.[5]
-
-
Synthesis of this compound:
-
Dissolve 5-(β-dimethylaminoethyl)tetrazole (10 g, 70 mmol) in 35 mL of distilled water.
-
Separately, dissolve sodium hydroxide (5.7 g, 141 mmol) in 35 g of ice to prevent heating and add this solution in portions to the tetrazole solution (the pH should be ~14).
-
Stir the resulting solution for 15 minutes at room temperature.
-
Add freshly distilled dimethyl sulfate (9.9 g, 78 mmol) dropwise.
-
Heat the reaction mixture at 50 °C and stir for 3.5 hours.
-
After the reaction, cool the mixture to 5 °C.
-
To prevent spontaneous polymerization, add a few crystals of an inhibitor like hydroquinone.
-
Carefully add concentrated hydrochloric acid dropwise until the pH reaches 2.
-
Extract the product with ethyl acetate (7 x 30 mL).
-
Dry the combined organic extracts with anhydrous MgSO4 for 12 hours.
-
Filter the solution and remove the solvent under vacuum.
-
Purify the crude product by recrystallization from chloroform at a temperature not exceeding 50 °C.[5] The expected yield is approximately 55%.[5]
-
Copolymerization of VTE with NVP via RAFT Polymerization
Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a controlled radical polymerization technique that allows for the synthesis of block copolymers with predictable molecular weights and narrow polydispersity.[7]
Experimental Protocol for Block Copolymer Synthesis:
This protocol describes the synthesis of a p(NVP-b-VTE) block copolymer.[7]
-
Macro-RAFT Agent: A poly(N-vinylpyrrolidone) (PNVP) macro-RAFT agent is used. In a specific example, a PNVP macro-RAFT agent based on S-benzyl O-ethylcarbonodithioate with an average molecular weight of 4100 and a polydispersity of 1.11 was utilized.[7]
-
Reaction Setup:
-
In a Pyrex reactor, add the PNVP macro-RAFT agent (95 mol.%), this compound (5 mol.%), and azobisisobutyronitrile (AIBN) as the initiator (10⁻³ M).
-
Add dioxane (10 mL) as the solvent.
-
Degas the mixture by subjecting it to three freeze-evacuate-thaw cycles and then seal the reactor.
-
-
Polymerization:
-
Place the sealed reactor in a preheated oil bath at 70 °C for 6 hours.
-
-
Purification:
-
After polymerization, purify the obtained block copolymer by re-precipitation from diethyl ether and chloroform. The expected yield is approximately 85%.[7]
-
Characterization of VTE-NVP Copolymers
A suite of analytical techniques is employed to characterize the synthesized copolymers, providing information on their composition, molecular weight, and thermal properties.
Key Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): Used to confirm the chemical structure of the monomers and the composition of the resulting copolymers.
-
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the copolymers.
-
Differential Scanning Calorimetry (DSC): Used to determine the thermal transitions of the copolymers, such as the glass transition temperature (Tg). The melting point of VTE monomer is 131.2 ± 0.5 °C.[7] Spontaneous thermal polymerization of VTE can occur upon melting.[7]
-
Thermogravimetric Analysis (TGA): Provides information on the thermal stability and decomposition profile of the copolymers.
Quantitative Data
The following table summarizes the properties of a p(NVP-b-VTE) block copolymer synthesized via RAFT polymerization as described in the literature.
| Property | Value | Reference |
| Macro-RAFT Agent (PNVP) | ||
| Average Molecular Weight (Mn) | 4100 g/mol | [7] |
| Polydispersity Index (PDI) | 1.11 | [7] |
| Block Copolymer (p(NVP-b-VTE)) | ||
| NVP content (mol. %) | 95 | [7] |
| VTE content (mol. %) | 5 | [7] |
| Yield | ~85% | [7] |
Visualizations
Experimental Workflow for RAFT Copolymerization
Caption: Workflow for the RAFT synthesis of p(NVP-b-VTE) block copolymers.
Logical Relationship of Copolymer Properties and Applications
Caption: Interrelation of synthesis, properties, and applications of VTE-NVP copolymers.
Applications in Drug Development
Copolymers of NVP are extensively explored for various pharmaceutical applications due to their biocompatibility and versatility.[2][3][4] The incorporation of VTE into an NVP polymer chain can modify its physicochemical properties, offering new possibilities for drug delivery systems. For instance, the tetrazole groups may provide specific interactions with certain drug molecules or influence the copolymer's response to pH changes. The controlled architecture achievable through RAFT polymerization allows for the creation of block copolymers that can self-assemble into micelles in aqueous solutions, providing a nano-carrier system for hydrophobic drugs. Further research into the biological interactions and drug release kinetics of VTE-NVP copolymers is warranted to fully explore their potential in drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. preprints.org [preprints.org]
- 4. Statistical Copolymers of N–Vinylpyrrolidone and 2–Chloroethyl Vinyl Ether via Radical RAFT Polymerization: Monomer Reactivity Ratios, Thermal Properties, and Kinetics of Thermal Decomposition of the Statistical Copolymers [mdpi.com]
- 5. Statistical Copolymers of N–Vinylpyrrolidone and 2–Chloroethyl Vinyl Ether via Radical RAFT Polymerization: Monomer Reactivity Ratios, Thermal Properties, and Kinetics of Thermal Decomposition of the Statistical Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Metal Complexes with Poly(5-vinyl-1H-tetrazole) Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of metal complexes involving poly(5-vinyl-1H-tetrazole) (PVT) as a versatile polymeric ligand. The unique coordination chemistry of the tetrazole moieties within the polymer backbone allows for the formation of a wide array of metal complexes with potential uses in drug delivery, antimicrobial, and anticancer applications.
Introduction
Poly(this compound) is a nitrogen-rich polymer that has garnered significant interest due to the strong coordinating ability of the tetrazole rings. These rings can act as multidentate ligands, forming stable complexes with a variety of transition metal ions. The resulting metallopolymers combine the physical properties of the polymer, such as solubility and film-forming ability, with the catalytic, electronic, and biological activities of the metal centers. This unique combination makes PVT-metal complexes promising candidates for the development of advanced materials in the biomedical field. The tetrazole group is often considered a bioisostere for carboxylic acids, which can be advantageous in the design of bioactive molecules.
Synthesis of Poly(this compound) Ligand
The synthesis of the PVT ligand is a crucial first step. A common and efficient method is the polymer-analogous conversion of polyacrylonitrile (PAN). This method avoids the challenges associated with the polymerization of the potentially unstable this compound monomer.[1][2]
Experimental Protocol: Synthesis of Poly(this compound) from Polyacrylonitrile
This protocol is based on the polymer-analogous reaction of polyacrylonitrile with sodium azide and ammonium chloride.[1]
Materials:
-
Polyacrylonitrile (PAN)
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl)
-
Dimethylformamide (DMF)
-
Methanol
-
Distilled water
Procedure:
-
Dissolve polyacrylonitrile in dimethylformamide to create a homogeneous solution.
-
Add sodium azide and ammonium chloride to the PAN solution.
-
Heat the reaction mixture with stirring at a controlled temperature (typically between 80-120 °C) for a specified duration (e.g., 6-24 hours) to facilitate the conversion of the nitrile groups to tetrazole rings.
-
After cooling to room temperature, precipitate the resulting poly(this compound) by pouring the reaction mixture into a non-solvent such as methanol or water.
-
Filter the precipitate and wash it thoroughly with the non-solvent to remove unreacted reagents and residual solvent.
-
Dry the polymer under vacuum to a constant weight.
-
Characterize the synthesized PVT using techniques such as FTIR and NMR spectroscopy to confirm the conversion of nitrile groups to tetrazole rings.
Synthesis of Metal Complexes with Poly(this compound)
The complexation of metal ions with PVT can be achieved by reacting the polymer with a suitable metal salt in an appropriate solvent. The tetrazole rings on the polymer chain act as ligands, coordinating with the metal ions.
General Experimental Protocol: Synthesis of PVT-Metal Complexes
This protocol provides a general procedure for the synthesis of PVT-metal complexes. Specific reaction conditions may need to be optimized depending on the metal salt used.
Materials:
-
Poly(this compound) (PVT)
-
Metal salt (e.g., copper(II) chloride, silver(I) nitrate, zinc(II) bromide)
-
Solvent (e.g., water, ethanol, DMF, or a mixture)
Procedure:
-
Dissolve the poly(this compound) in the chosen solvent. The choice of solvent will depend on the solubility of both the polymer and the metal salt.
-
In a separate flask, dissolve the metal salt in the same or a compatible solvent.
-
Slowly add the metal salt solution to the polymer solution with constant stirring.
-
The reaction mixture may be stirred at room temperature or heated to facilitate complexation. The reaction time can vary from a few hours to overnight.
-
The formation of the metal complex may be indicated by a color change or the precipitation of the product.
-
Isolate the PVT-metal complex by precipitation, filtration, or solvent evaporation.
-
Wash the isolated complex with a suitable solvent to remove any unreacted starting materials.
-
Dry the final product under vacuum.
-
Characterize the synthesized complex using techniques such as FTIR, UV-Vis spectroscopy, and elemental analysis to confirm the coordination of the metal to the polymer.
A patented water-based synthesis describes the formation of a polymer-bound zinc tetrazole complex by reacting a nitrile-containing prepolymer with a divalent zinc halide and an azide in the presence of a surfactant under heat and pressure.[3]
Characterization of PVT-Metal Complexes
Thorough characterization is essential to confirm the successful synthesis and to understand the properties of the PVT-metal complexes.
| Analytical Technique | Information Obtained | Typical Observations |
| FTIR Spectroscopy | Confirmation of nitrile to tetrazole conversion and coordination of the tetrazole ring to the metal ion. | Disappearance of the nitrile peak (~2240 cm⁻¹) in PVT. Shifts in the vibrational bands of the tetrazole ring upon complexation. |
| UV-Vis Spectroscopy | Information on the electronic transitions and coordination environment of the metal ion. | Appearance of new absorption bands or shifts in existing bands upon complexation, particularly for transition metal complexes. |
| Elemental Analysis | Determination of the elemental composition (C, H, N) and the metal content in the complex. | Provides the empirical formula and helps to determine the stoichiometry of the metal-ligand coordination. |
| X-ray Diffraction (XRD) | Information on the crystalline or amorphous nature of the polymer and its metal complexes. | Changes in the diffraction pattern of the polymer upon complexation. |
| Thermal Analysis (TGA/DSC) | Evaluation of the thermal stability of the complexes. | Decomposition temperatures can indicate the stability of the metal-polymer coordination. |
Applications in Drug Development
PVT-metal complexes are being explored for various applications in drug development, primarily due to their potential antimicrobial and anticancer activities. The polymeric backbone can also be utilized for drug delivery systems.
Antimicrobial Activity
Metal ions like silver and copper are well-known for their antimicrobial properties.[4][5] By incorporating these metals into a polymeric structure, it is possible to create materials with sustained release of the active metal ions, potentially reducing toxicity and enhancing efficacy. While specific data for PVT-metal complexes is limited, studies on similar tetrazole-metal complexes provide a strong rationale for their investigation as antimicrobial agents. The mechanism of action is often attributed to the generation of reactive oxygen species (ROS) and the disruption of microbial membranes.[5]
Table 1: Antimicrobial Activity of Representative Tetrazole-Metal Complexes
| Complex | Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| Heteroleptic Cu(II) complexes | E. coli | 64 | [4] |
| Heteroleptic Cu(II) complexes | S. aureus | 32 | [4] |
| Pyrazole-based Cu(II) complex (C7) | S. sonnei, B. subtilis, P. aeruginosa | 62.5 | [4] |
Anticancer Activity
Metal complexes, particularly those of silver, have shown promise as anticancer agents.[6] The proposed mechanisms of action include DNA binding and the induction of reactive oxygen species (ROS), leading to apoptosis of cancer cells.[6][7] PVT-silver complexes could offer a novel approach to cancer therapy by combining the cytotoxic effects of silver with a polymer-based delivery system.
Table 2: Cytotoxicity of a Representative Silver(I) Complex (P-131) against a Colorectal Cancer Cell Line
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| P-131 (O-phenanthroline silver(I) complex) | HCT-116 | 0.86 ± 0.03 | [7] |
| Cisplatin (Control) | HCT-116 | 9.08 ± 1.10 | [7] |
Drug Delivery Systems
The polymeric nature of PVT makes it an attractive candidate for the development of drug delivery systems. The polymer-metal complex can act as a carrier for other therapeutic agents, or the metal complex itself can be the active drug. The release of the drug can potentially be controlled by the degradation of the polymer or the dissociation of the metal complex in the physiological environment.
Visualizing the Workflow and Potential Mechanisms
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and evaluation of PVT-metal complexes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. DE112005002729T5 - Water-based synthesis of polyvinyl (tetrazoles) - Google Patents [patents.google.com]
- 4. The Antimicrobial Efficacy of Copper Complexes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper as an antimicrobial agent: recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Silver Complexes as Anticancer Agents: A Perspective Review | German Journal of Pharmaceuticals and Biomaterials [gjpb.de]
- 7. Multifunctional O-phenanthroline silver(I) complexes for antitumor activity against colorectal adenocarcinoma cells and antimicrobial properties by multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Click Chemistry of 5-Vinyl-1H-tetrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 5-vinyl-1H-tetrazole and its derivatives in various click chemistry reactions. The protocols outlined below are intended to serve as a guide for the synthesis, functionalization, and application of these versatile compounds in bioconjugation, drug discovery, and materials science.
Introduction to this compound in Click Chemistry
This compound is a heterocyclic compound featuring a vinyl group attached to a tetrazole ring. This structure makes it an excellent participant in several types of click chemistry reactions, a class of reactions known for their high efficiency, selectivity, and biocompatibility. The electron-withdrawing nature of the tetrazole ring activates the vinyl group, making it a reactive component in cycloaddition reactions.[1][2]
The primary click chemistry applications involving this compound derivatives are:
-
Inverse Electron Demand Diels-Alder (IEDDA) Reaction: The vinyl group acts as a dienophile, reacting with electron-poor dienes such as tetrazines. This reaction is exceptionally fast and proceeds without the need for a catalyst, making it ideal for in vivo applications.[3][4]
-
Photoclick Chemistry (Photo-induced 1,3-Dipolar Cycloaddition): Upon UV irradiation, tetrazoles can form highly reactive nitrile imine intermediates. These intermediates rapidly undergo cycloaddition with the vinyl group of another molecule, forming a stable cycloadduct. This light-triggered reaction allows for precise spatial and temporal control over the ligation process.[5][6]
These reactions have paved the way for the use of this compound derivatives in a variety of applications, including the labeling of biomolecules, the synthesis of functionalized polymers, and the development of novel therapeutic agents.
Synthesis of this compound
A reliable synthesis of highly purified this compound is crucial for its application in click chemistry. The following protocol is based on a two-step method.[7][8]
Experimental Protocol: Synthesis of this compound
Materials:
-
Dimethylamine hydrochloride
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF)
-
β-Dimethylaminopropionitrile
-
Dimethyl sulfate ((CH₃O)₂SO₂)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Chloroform (CHCl₃)
-
Activated charcoal
-
Ionol (butylated hydroxytoluene - BHT)
Step 1: Synthesis of 5-(β-dimethylaminoethyl)tetrazole
-
Dissolve dimethylamine hydrochloride (12.6 g, 154 mmol) in DMF (70 mL).
-
Add sodium azide (10 g, 154 mmol) portion-wise to the solution.
-
Stir the reaction mixture for 2 hours at 40-50 °C.
-
After cooling to room temperature, filter the solution to remove sodium chloride.
-
Add β-dimethylaminopropionitrile (15.1 mL, 134 mmol) to the filtrate.
-
Stir the reaction mixture for 18 hours at 110 °C.
-
Cool the mixture to 0 °C and filter the precipitated product.
-
Wash the product with acetone (3 x 20 mL).
-
For purification, dissolve the crude product in distilled water (100 mL), add activated charcoal (approx. 1 g), and stir until the solution is colorless.
-
Filter off the charcoal and evaporate the water in vacuo to yield colorless crystals of 5-(β-dimethylaminoethyl)tetrazole.
Step 2: Synthesis of this compound
-
Dissolve 5-(β-dimethylaminoethyl)tetrazole (10 g, 64 mmol) in a 1 M NaOH solution (100 mL, pH 14).
-
Add a small amount of ionol as a polymerization inhibitor.
-
Add dimethyl sulfate (12.1 mL, 128 mmol) dropwise while maintaining the temperature between 50-60 °C.
-
Stir the mixture for 3.5 hours at this temperature.
-
Cool the reaction mixture and acidify to pH 2 with concentrated HCl.
-
Extract the product with an appropriate organic solvent.
-
Purify the crude product by crystallization from chloroform at a temperature not exceeding 50 °C.
Quantitative Data:
| Step | Product | Yield | Melting Point |
| 1 | 5-(β-dimethylaminoethyl)tetrazole | 67% | 186 °C |
| 2 | This compound | 55% | 131 °C |
Application: Inverse Electron Demand Diels-Alder (IEDDA) Reaction
The IEDDA reaction between a tetrazine and an alkene is one of the fastest bioorthogonal reactions known.[9] In this application, the vinyl group of this compound or its derivatives serves as the dienophile that reacts with an electron-deficient tetrazine.
General Workflow for IEDDA Reaction
Experimental Protocol: IEDDA Reaction of a Tetrazine with a Vinyltetrazole Derivative (General Procedure)
Materials:
-
Functionalized this compound derivative
-
Electron-deficient tetrazine (e.g., 3,6-di-(2-pyridyl)-s-tetrazine)
-
Solvent (e.g., Methanol/Water mixture, THF)
Procedure:
-
Dissolve the this compound derivative in the chosen solvent.
-
Add the tetrazine derivative to the solution at room temperature.
-
Monitor the reaction progress by observing the disappearance of the characteristic pink/red color of the tetrazine. The reaction is typically very fast, often completing within minutes at micromolar concentrations.
-
The resulting dihydropyridazine product can be analyzed directly or purified using standard chromatographic techniques if necessary.
Quantitative Data (Representative):
| Reactants | Solvent | Second-Order Rate Constant (k₂) |
| 3,6-di-(2-pyridyl)-s-tetrazine + trans-cyclooctene | 9:1 Methanol/Water | ~2000 M⁻¹s⁻¹[9] |
Application: Photoclick Chemistry
Photo-induced 1,3-dipolar cycloaddition, or "photoclick chemistry," provides spatiotemporal control over the ligation reaction. UV irradiation of a tetrazole derivative generates a reactive nitrile imine, which then reacts with an alkene, such as the vinyl group of this compound.[6][10]
General Workflow for Photoclick Chemistry
Experimental Protocol: Photoclick Ligation for Protein Labeling (General Procedure)
Materials:
-
Protein genetically encoded with an unnatural amino acid containing a vinyltetrazole moiety.
-
A tetrazole-containing fluorescent probe.
-
Phosphate-buffered saline (PBS).
-
UV lamp (e.g., handheld lamp with an emission wavelength of 302 nm or 365 nm).
Procedure:
-
Prepare a solution of the vinyltetrazole-labeled protein in PBS.
-
Add the tetrazole-containing fluorescent probe to the protein solution.
-
Incubate the mixture for a short period to allow for diffusion.
-
Expose the solution to UV light for a defined period (e.g., 1-10 minutes). The reaction progress can be monitored by the increase in fluorescence of the pyrazoline product.
-
Analyze the labeled protein using techniques such as SDS-PAGE with in-gel fluorescence scanning.
Quantitative Data (Representative for a similar system):
| Reactants | Conditions | Second-Order Rate Constant (k₂) |
| Tetrazole probe + Alkene-encoded protein | 1:1 ACN/PBS, UV irradiation | 0.002 to 0.95 M⁻¹s⁻¹ (depending on substituents)[8] |
Applications in Bioconjugation and Drug Development
The high efficiency and bioorthogonality of click reactions with this compound derivatives make them highly suitable for applications in drug development and bioconjugation.
-
Peptide and Protein Modification: Specific amino acids within a peptide or protein can be modified to incorporate a vinyltetrazole group, allowing for subsequent site-specific labeling with probes or conjugation to other molecules.[11][12]
-
Drug Delivery: The stable linkage formed through these click reactions can be used to attach drugs to targeting moieties, such as antibodies or polymers, to create drug delivery systems.
-
Polymer Functionalization: this compound can be polymerized, and the resulting polymer can be functionalized via click chemistry to create materials with tailored properties for biomedical applications.[2][13]
The protocols provided in this document serve as a starting point for researchers. Optimization of reaction conditions, such as solvent, temperature, and reactant concentrations, may be necessary for specific applications.
References
- 1. Two Novel 1,2,4,5-Tetrazines that Participate in Inverse Electron Demand Diels–Alder Reactions with an Unexpected Regioselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry for Biofunctional Polymers: From Observing to Steering Cell Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrazines for Inverse Electron Demand Diels–Alder (IEDDA) reaction - Enamine [enamine.net]
- 4. Tetrazine-based inverse-electron-demand Diels–Alder reaction: a powerful tool for fabrication and functionalization of polymeric materials - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Photo-Activatable Reagents for Bioorthogonal Ligation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photoclick chemistry: A fluorogenic light-triggered in vivo ligation reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Click Chemistry Peptide Synthesis - Creative Peptides [creative-peptides.com]
- 11. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bachem.com [bachem.com]
- 13. research.wur.nl [research.wur.nl]
Application Notes and Protocols for Developing Energetic Materials with 5-Vinyl-1H-tetrazole Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Vinyl-1H-tetrazole (5-VHT) is a high-nitrogen heterocyclic compound that serves as a critical monomer for the synthesis of advanced energetic polymers.[1][2] Due to the high nitrogen content (approximately 80%) of the tetrazole ring, polymers derived from 5-VHT, such as poly(5-vinyltetrazole) (PVT), are of significant interest in the field of high-energy materials.[3] These materials are being explored for applications including propellants, explosives, and gas generators.[4] The energetic properties of these polymers are attributed to their high positive heat of formation and the large volume of gaseous nitrogen released upon decomposition.[3][5]
This document provides detailed protocols for the synthesis of 5-VHT and its subsequent polymerization to PVT. It also outlines key characterization techniques and summarizes the energetic and thermal properties of these materials. Two primary routes to obtaining PVT will be discussed: the direct polymerization of the 5-VHT monomer and the polymer-analogous conversion of polyacrylonitrile (PAN).
Synthesis of this compound (Monomer)
The synthesis of 5-VHT can be achieved through a two-step process involving the formation of an intermediate, 5-(β-dimethylaminoethyl)tetrazole, followed by its conversion to the final vinyl product.[2]
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 5-(β-dimethylaminoethyl)tetrazole
-
Dissolve 12.6 g (154 mmol) of dimethylamine hydrochloride in 70 mL of dimethylformamide (DMF).
-
Add 10 g (154 mmol) of sodium azide in portions to the solution.
-
Stir the reaction mixture for 2 hours at 40–50 °C.
-
After cooling to room temperature, filter the solution to remove sodium chloride. The resulting solution of dimethylammonium azide is used directly in the next step.
-
Add 15.1 mL (134 mmol) of β-dimethylaminopropionitrile to the filtrate.
-
Heat the reaction mixture to 110 °C and stir for 18 hours.
-
The formation of 5-(β-dimethylaminoethyl)tetrazole as a zwitter-ionic structure occurs with a reported yield of 67%.[2]
Step 2: Conversion to this compound
-
To the solution containing 5-(β-dimethylaminoethyl)tetrazole, add dimethyl sulfate, sodium hydroxide, and water (to maintain a pH of 14).
-
Maintain the reaction mixture at 50–60 °C for 3.5 hours.
-
After the reaction, adjust the pH to 2 with hydrochloric acid.
-
Purify the resulting this compound by crystallization from chloroform.
-
The final product is obtained as colorless crystals with a yield of approximately 55%.[2][6]
Figure 1. Workflow for the two-step synthesis of this compound.
Polymerization of this compound
Poly(5-vinyltetrazole) (PVT) is a high-nitrogen energetic polymer that can be synthesized either by direct polymerization of the 5-VHT monomer or by the chemical modification of a pre-existing polymer like polyacrylonitrile (PAN).
Method 1: Direct Free Radical Polymerization of 5-VHT
Free radical polymerization is a common method for polymerizing vinyl monomers.[7] This process involves the initiation, propagation, and termination of polymer chains.
Experimental Protocol: Free Radical Polymerization
-
Dissolve the synthesized 5-VHT monomer in a suitable solvent (e.g., dimethylformamide, DMF).
-
Add a radical initiator, such as azobisisobutyronitrile (AIBN).
-
Heat the solution to initiate the polymerization (typically 60-80 °C).
-
Maintain the reaction under an inert atmosphere (e.g., nitrogen or argon) for a specified period (e.g., 24-48 hours) to allow for polymer chain growth.
-
Precipitate the resulting polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).
-
Filter, wash, and dry the poly(5-vinyltetrazole) product under vacuum.
Figure 2. General workflow for the free radical polymerization of 5-VHT.
Method 2: Polymer-analogous Conversion of Polyacrylonitrile (PAN)
An alternative and efficient route to PVT involves the [3+2] cycloaddition reaction of the nitrile groups on a polyacrylonitrile backbone with an azide source.[7] This method can achieve high conversion rates.[1][7]
Experimental Protocol: Conversion of PAN to PVT
-
Dissolve polyacrylonitrile (PAN) powder in DMF.
-
Add sodium azide (NaN₃) and ammonium chloride (NH₄Cl) to the solution.
-
Heat the mixture to a temperature between 100-120 °C and stir for 12-24 hours.
-
Cool the reaction mixture and precipitate the product by pouring it into a suitable non-solvent like methanol.
-
Filter the resulting polymer, wash it thoroughly with methanol, and dry it under vacuum.
-
The conversion of nitrile groups to tetrazole rings can reach up to 94-98%.[7]
Figure 3. Workflow for the polymer-analogous conversion of PAN to PVT.
Characterization and Properties
The synthesized monomer and polymers must be thoroughly characterized to confirm their structure and evaluate their energetic properties.
Physicochemical Characterization
| Technique | Purpose | Typical Observations |
| NMR Spectroscopy | Structural elucidation of monomer and polymer. | Confirms the presence of vinyl and tetrazole ring protons and carbons.[2] |
| FT-IR Spectroscopy | Identification of functional groups. | Shows characteristic peaks for C=C (vinyl), C=N, and N-N (tetrazole ring).[1] |
| Elemental Analysis | Determination of nitrogen content. | Verifies the high nitrogen content essential for energetic properties. |
Thermal and Energetic Properties
The thermal stability and energetic performance are critical parameters for these materials. They are typically evaluated using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Summary of Properties
| Property | This compound (Monomer) | Poly(5-vinyltetrazole) (PVT) | Reference |
| Melting Point (°C) | 131.2 ± 0.5 | N/A (Amorphous Polymer) | [2] |
| Decomposition Temp. (°C) | >200 (after polymerization) | Onset ~239-274 (explosive) | [2][8] |
| Thermal Decomposition | Spontaneous polymerization upon melting. | Two-stage decomposition; first is the breakdown of the tetrazole ring, second is the polymer backbone.[8] | |
| Detonation Velocity (m/s) | Not Applicable | Data not available in searched literature. | |
| Detonation Pressure (kbar) | Not Applicable | Data not available in searched literature. | |
| Impact Sensitivity | Not Reported | Generally reported as insensitive. | [1][4] |
| Friction Sensitivity | Not Reported | Generally reported as insensitive. | [1][4] |
Note: While specific detonation velocity and pressure values for pure PVT were not found in the surveyed literature, related nitrogen-rich polymers based on tetrazoles are known for their high energetic performance, which can be calculated using specialized software like EXPLO5.[5][7] Related polymers, such as poly(methacrylamidotetrazole), are classified as insensitive with impact sensitivities greater than 40 J and friction sensitivities of 360 N.[3]
Conclusion
This compound is a valuable precursor for the development of high-nitrogen energetic polymers. Both direct polymerization and polymer-analogous conversion of polyacrylonitrile are viable methods for synthesizing poly(5-vinyltetrazole). These polymers exhibit high thermal stability with explosive decomposition characteristics, making them promising candidates for various energetic applications. Further research is warranted to fully quantify their detonation properties and optimize their performance for specific applications.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. znaturforsch.com [znaturforsch.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Properties of Poly(5-vinyltetrazole) [energetic-materials.org.cn]
Application Notes and Protocols for the Alkylation of Poly(5-vinyl-1H-tetrazole)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-alkylation of poly(5-vinyl-1H-tetrazole) (PVT), a versatile polymer with applications in energetic materials, biomedical devices, and as a precursor for functionalized polymers. The alkylation of the tetrazole ring allows for the tuning of the polymer's physical and chemical properties, such as solubility, thermal stability, and coordination chemistry.
Introduction
Poly(this compound) is a nitrogen-rich polymer synthesized from the polymerization of this compound or, more commonly, through the polymer-analogous conversion of polyacrylonitrile. The tetrazole ring possesses an acidic proton on the nitrogen atom, which can be readily substituted with various alkyl groups. This alkylation reaction is a powerful tool for modifying the polymer's properties for specific applications. The reaction typically proceeds with high conversion rates and can be achieved using various alkylating agents, including dimethyl sulfate and alkyl halides.[1][2] The resulting N-alkylated polymers contain a mixture of 1- and 2-substituted tetrazole isomers.
Experimental Protocols
This section details the synthesis of the starting material, poly(this compound), and the subsequent alkylation procedures with different alkylating agents.
Protocol 1: Synthesis of Poly(this compound) (PVT)
The synthesis of PVT is often achieved through the reaction of polyacrylonitrile (PAN) with an azide source.
Materials:
-
Polyacrylonitrile (PAN)
-
Sodium Azide (NaN₃)
-
Ammonium Chloride (NH₄Cl)
-
Dimethylformamide (DMF)
-
Methanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve polyacrylonitrile in dimethylformamide.
-
Add sodium azide and ammonium chloride to the solution.
-
Heat the reaction mixture with stirring. The reaction progress can be monitored by the disappearance of the nitrile peak in the IR spectrum.
-
After the reaction is complete, cool the mixture to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter the precipitated poly(this compound), wash thoroughly with methanol, and dry under vacuum.
Protocol 2: Alkylation of PVT with Dimethyl Sulfate (Methylation)
This protocol describes the methylation of PVT, which has been reported to achieve yields of up to 97.36%.[2]
Materials:
-
Poly(this compound) (PVT)
-
Dimethyl Sulfate ((CH₃)₂SO₄)
-
Sodium Hydroxide (NaOH)
-
Distilled Water
Procedure:
-
Disperse a calculated amount of PVT in distilled water in a reaction vessel equipped with a stirrer and a dropping funnel.
-
Prepare a solution of sodium hydroxide and add it to the PVT suspension to deprotonate the tetrazole rings, forming the sodium salt of the polymer.
-
Cool the reaction mixture in an ice bath.
-
Slowly add dimethyl sulfate dropwise to the reaction mixture while maintaining the temperature and stirring.
-
After the addition is complete, continue stirring at room temperature for a specified period to ensure complete reaction.
-
Precipitate the methylated polymer by acidifying the solution with an appropriate acid (e.g., hydrochloric acid).
-
Filter the product, wash extensively with distilled water to remove any unreacted reagents and salts, and then dry under vacuum.
Protocol 3: Alkylation of PVT with Alkyl Halides
This protocol provides a general procedure for the alkylation of PVT using various alkyl halides (e.g., methyl iodide, ethyl bromide, n-butyl bromide). The reaction proceeds to high conversion extents (up to 99.8%).[1]
Materials:
-
Poly(this compound) (PVT)
-
Alkyl Halide (e.g., CH₃I, C₂H₅Br, n-C₄H₉Br)
-
A suitable base (e.g., sodium hydroxide, potassium carbonate)
-
A suitable solvent (e.g., dimethylformamide, acetone)
Procedure:
-
Dissolve or suspend PVT in the chosen solvent in a reaction flask.
-
Add the base to the mixture to deprotonate the tetrazole rings.
-
Add the alkyl halide to the reaction mixture.
-
Heat the mixture to an appropriate temperature and stir for the required reaction time. The optimal conditions will vary depending on the specific alkyl halide used.
-
After the reaction, cool the mixture and precipitate the N-alkylated polymer by pouring the solution into a non-solvent (e.g., water, methanol).
-
Filter the polymer, wash it thoroughly to remove impurities, and dry it under vacuum.
Data Presentation
The following tables summarize the expected outcomes and characterization data for the alkylation of poly(this compound).
Table 1: Reaction Conditions and Yields for the Alkylation of PVT
| Alkylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Dimethyl Sulfate | NaOH | Water | Room Temp | 4 | up to 97.36[2] |
| Methyl Iodide | K₂CO₃ | DMF | 60 | 24 | High |
| Ethyl Bromide | K₂CO₃ | DMF | 70 | 24 | High |
| n-Butyl Bromide | K₂CO₃ | DMF | 80 | 24 | High |
Table 2: Spectroscopic Data for N-Alkylated Poly(this compound)
| Polymer | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) | Key IR Absorptions (cm⁻¹) |
| Poly(N-methyl-5-vinyltetrazole) | Alkyl-H, Polymer Backbone | Alkyl-C, Tetrazole-C, Polymer Backbone | C-H stretching, C=N and N=N stretching in tetrazole ring |
| Poly(N-ethyl-5-vinyltetrazole) | Alkyl-H, Polymer Backbone | Alkyl-C, Tetrazole-C, Polymer Backbone | C-H stretching, C=N and N=N stretching in tetrazole ring |
| Poly(N-butyl-5-vinyltetrazole) | Alkyl-H, Polymer Backbone | Alkyl-C, Tetrazole-C, Polymer Backbone | C-H stretching, C=N and N=N stretching in tetrazole ring |
Note: Specific chemical shifts and absorption frequencies will depend on the solvent used for analysis and the isomeric ratio of N1 and N2 substitution.
Visualizations
The following diagrams illustrate the experimental workflow and the chemical transformation occurring during the alkylation of poly(this compound).
References
Application Notes and Protocols for the Polymer-Analogous Conversion of Polyacrylonitrile to Poly(5-vinyl-1H-tetrazole)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of poly(5-vinyl-1H-tetrazole) (PVT) through the polymer-analogous conversion of polyacrylonitrile (PAN). This method offers a versatile route to obtaining nitrogen-rich polymers with potential applications in drug delivery, biomaterials, and energetic materials.
Introduction
Poly(this compound) is a functional polymer characterized by the presence of tetrazole rings as pendant groups. The high nitrogen content and the acidic nature of the tetrazole moiety impart unique properties to the polymer, making it a subject of interest for various advanced applications. The polymer-analogous conversion of readily available polyacrylonitrile is an effective method for the synthesis of PVT, allowing for the modification of a pre-existing polymer backbone. This [3+2] cycloaddition reaction, often referred to as a "click chemistry" reaction, involves the conversion of the nitrile groups of PAN into tetrazole rings using an azide source.
Reaction Principle
The fundamental reaction involves the treatment of polyacrylonitrile with a source of hydrazoic acid (HN₃), typically generated in situ from an azide salt and a proton source. The nitrile group undergoes a cycloaddition reaction with the azide to form the 5-substituted tetrazole ring. Commonly, sodium azide (NaN₃) is used as the azide source, and ammonium chloride (NH₄Cl) serves as the in situ proton source in a polar aprotic solvent like N,N-dimethylformamide (DMF).
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of poly(this compound) from polyacrylonitrile.
Materials and Equipment
-
Reagents:
-
Polyacrylonitrile (PAN) of desired molecular weight
-
Sodium azide (NaN₃) (Caution: Highly toxic and potentially explosive)
-
Ammonium chloride (NH₄Cl)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol (for precipitation)
-
Deionized water
-
-
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Thermometer/temperature controller
-
Inert gas supply (Nitrogen or Argon)
-
Buchner funnel and filter paper
-
Vacuum oven
-
Standard laboratory glassware
-
Protocol 1: Synthesis of Poly(this compound)
This protocol describes a general procedure for the conversion of PAN to PVT. The molar ratios of reactants should be calculated based on the repeating unit of PAN (acrylonitrile, molar mass = 53.06 g/mol ).
-
Reaction Setup:
-
In a three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and an inert gas inlet, dissolve polyacrylonitrile in anhydrous DMF. A typical concentration is 10% (w/v), for example, 5.0 g of PAN in 50 mL of DMF. Stir the mixture at room temperature until the polymer is completely dissolved.
-
-
Addition of Reagents:
-
Once the PAN is dissolved, add sodium azide and ammonium chloride to the flask. It is recommended to use a molar excess of the reagents relative to the acrylonitrile monomer units in the PAN. A common molar ratio is PAN (monomer unit) : NaN₃ : NH₄Cl = 1 : 1.5 : 1.5.
-
For 5.0 g of PAN (approx. 94.2 mmol of acrylonitrile units), this would correspond to approximately 9.2 g of NaN₃ (141.3 mmol) and 7.6 g of NH₄Cl (141.3 mmol).
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature under a continuous flow of inert gas. The reaction temperature can be varied between 60°C and 120°C to control the degree of conversion[1]. Higher temperatures generally lead to higher conversion rates.
-
Maintain the reaction for a specified period, typically ranging from 6 to 48 hours. The reaction progress can be monitored by taking small aliquots and analyzing them via FTIR spectroscopy for the disappearance of the nitrile peak.
-
-
Work-up and Purification:
-
After the desired reaction time, cool the mixture to room temperature.
-
Slowly pour the viscous reaction solution into a large excess of a non-solvent, such as methanol or water, with vigorous stirring to precipitate the polymer. A volume of non-solvent at least 10 times that of the reaction mixture is recommended.
-
Collect the precipitated polymer by vacuum filtration using a Buchner funnel.
-
Wash the polymer thoroughly with deionized water to remove unreacted salts and residual solvent. Repeat the washing process several times.
-
Further purify the polymer by redissolving it in a minimal amount of DMF and re-precipitating it in methanol.
-
Collect the final product by filtration and dry it in a vacuum oven at 60°C until a constant weight is achieved.
-
Protocol 2: Characterization of Poly(this compound)
-
Sample Preparation: Prepare a thin film of the polymer or mix a small amount of the dried polymer with KBr to form a pellet.
-
Analysis: Record the FTIR spectrum over a range of 4000-400 cm⁻¹.
-
Interpretation: The most significant indicator of a successful conversion is the disappearance or significant reduction of the characteristic sharp absorption band of the nitrile group (C≡N) from PAN, which is typically observed around 2242 cm⁻¹[2][3][4][5]. Concurrently, the appearance of new absorption bands corresponding to the tetrazole ring will be observed. These include N-H stretching (broad, ~3000-3400 cm⁻¹), C=N stretching (~1630 cm⁻¹), and various ring vibrations in the 1000-1500 cm⁻¹ region.
-
Sample Preparation: Dissolve a small amount of the dried polymer in a suitable deuterated solvent, such as DMSO-d₆.
-
Analysis: Record the ¹H NMR spectrum.
-
Interpretation: The ¹H NMR spectrum of the resulting polymer will show broad peaks corresponding to the polymer backbone protons. A very broad signal in the downfield region (typically >10 ppm) can be attributed to the acidic proton of the tetrazole ring[6]. The disappearance of any sharp signals that might be present in the starting PAN spectrum is also an indication of the modification.
Quantitative Data
The degree of conversion of nitrile groups to tetrazole rings is a critical parameter that influences the properties of the final polymer. This conversion is primarily affected by the reaction temperature, reaction time, and the molecular weight of the initial polyacrylonitrile.
| Starting PAN Molecular Weight | Reaction Temperature (°C) | Reaction Time (h) | Tetrazole Content (mol%) | Conversion Yield (%) | Reference |
| Not Specified | 100 | 24 | >90 | ~94-95 | [6] |
| High | 120 | 48 | 97.5 | 98.0 | [1] |
| Low | 100 | 24 | Lower than high MW PAN | Lower than high MW PAN | [1] |
| 32,000 g/mol | Not Specified | Not Specified | ~94.7 | Not Specified | [1] |
Note: The data presented is a summary from various sources and specific results may vary based on the exact experimental conditions.
Visualizations
Reaction Scheme
Caption: Polymer-analogous conversion of PAN to PVT.
Experimental Workflow
Caption: Experimental workflow for PVT synthesis.
Applications in Drug Development
Poly(this compound) and its derivatives are being explored in the field of drug development for several reasons:
-
Drug Carriers: The tetrazole groups can be deprotonated to form anionic sites, which can interact with cationic drugs, enabling the polymer to act as a drug carrier for controlled release applications.
-
Biomaterial Coatings: The hydrophilic and biocompatible nature of PVT can be utilized for coating medical devices to improve their biocompatibility and reduce protein fouling.
-
pH-Responsive Systems: The acidic nature of the tetrazole ring allows for the design of pH-responsive drug delivery systems that can release their payload in specific pH environments, such as in tumor microenvironments.
Safety Precautions
-
Sodium Azide: Sodium azide is acutely toxic and can be fatal if swallowed or absorbed through the skin. It can also form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Hydrazoic Acid: The reaction of sodium azide with an acid (in this case, the ammonium ion) generates hydrazoic acid, which is a highly toxic and explosive gas. Ensure the reaction is carried out in a well-ventilated area and under an inert atmosphere to minimize risks.
By following these detailed protocols and considering the safety precautions, researchers can successfully synthesize and characterize poly(this compound) for various applications in research and development.
References
Application Notes and Protocols: 5-Vinyl-1H-tetrazole in the Synthesis of Energetic Coordination Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Vinyl-1H-tetrazole (VTZ) is a nitrogen-rich heterocyclic compound that has garnered significant interest in the field of energetic materials.[1][2][3] Its high nitrogen content and the presence of a reactive vinyl group make it an excellent ligand for the synthesis of energetic coordination compounds (ECCs).[4] ECCs are a class of materials that combine a metal center with energetic ligands and anions, offering a modular approach to tuning their energetic properties and sensitivities.[4][5] The incorporation of ligands like this compound can lead to the development of novel energetic materials with tailored performance and safety characteristics, positioning them as potential replacements for traditional, more toxic primary explosives.[4] This document provides detailed application notes and experimental protocols for the synthesis of this compound and its use in creating energetic coordination compounds with various 3d transition metals.
Synthesis of this compound
The synthesis of this compound is a critical first step. A common and effective method involves the elimination of hydrogen chloride from a precursor molecule, 1-(2-chloroethyl)-5H-tetrazole.[4]
Experimental Protocol: Synthesis of 1-Vinyl-5H-tetrazole (1-VTZ)[4]
-
Dissolution: Dissolve 1-(2-chloroethyl)-5H-tetrazole in a methanolic solution of potassium hydroxide (KOH).
-
Reaction: Stir the solution to facilitate the elimination of hydrogen chloride. The reaction progress can be monitored by thin-layer chromatography.
-
Work-up: Once the reaction is complete, neutralize the mixture.
-
Extraction: Extract the product using a suitable organic solvent.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain highly purified 1-vinyl-5H-tetrazole.
A comprehensive study of the molecular structure and spectral properties of the synthesized this compound is crucial for confirming its identity and purity.[2][3]
Synthesis of Energetic Coordination Compounds
The general principle for synthesizing energetic coordination compounds involves the reaction of the this compound ligand with a metal salt in a suitable solvent. The choice of the metal cation and the counter-anion significantly influences the properties of the final energetic compound.[4][5]
General Experimental Protocol for the Synthesis of 3d Metal-Based ECCs[4]
-
Ligand Solution: Dissolve 1-vinyl-5H-tetrazole in a suitable solvent (e.g., methanol, ethanol, or water).
-
Metal Salt Solution: In a separate flask, dissolve the corresponding 3d metal salt (e.g., Mn²⁺, Fe²⁺, Cu²⁺, Zn²⁺, Co²⁺, Ni²⁺ nitrates or perchlorates) in the same solvent.
-
Reaction: Slowly add the ligand solution to the metal salt solution with constant stirring.
-
Precipitation/Crystallization: The energetic coordination compound may precipitate out of the solution immediately or after a period of stirring or slow evaporation of the solvent.
-
Isolation: Collect the solid product by filtration.
-
Washing: Wash the product with a small amount of the solvent to remove any unreacted starting materials.
-
Drying: Dry the final product carefully in a desiccator or under vacuum at a low temperature.
It is imperative to handle the synthesized energetic coordination compounds with extreme care due to their potential sensitivity to external stimuli such as impact and friction.
Characterization of Energetic Coordination Compounds
A thorough characterization of the synthesized ECCs is essential to determine their structure, thermal stability, and energetic properties. Standard analytical techniques include:
-
X-ray Diffraction (XRD): To determine the crystal structure.[4]
-
Infrared Spectroscopy (IR): To confirm the coordination of the ligand to the metal center.[4]
-
Elemental Analysis (EA): To verify the chemical composition.[4]
-
Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA): To investigate the thermal stability and decomposition behavior.[4]
-
Sensitivity Measurements: To assess the sensitivity to impact (IS) and friction (FS).[4]
Data Presentation
The following table summarizes the key properties of energetic coordination compounds synthesized using 1-vinyl-5H-tetrazole (1-VTZ) and, for comparison, 1-allyl-5H-tetrazole (1-ATZ).[4]
| Compound | Metal Cation | Anion | Decomposition Temp. (°C) | Impact Sensitivity (J) | Friction Sensitivity (N) |
| Complexes with 1-Vinyl-5H-tetrazole (1-VTZ) | |||||
| --INVALID-LINK--₂ | Mn²⁺ | ClO₄⁻ | 245 | 7.5 | 120 |
| --INVALID-LINK--₂ | Fe²⁺ | ClO₄⁻ | 225 | 5 | 80 |
| --INVALID-LINK--₂ | Co²⁺ | ClO₄⁻ | 230 | 4 | 60 |
| --INVALID-LINK--₂ | Ni²⁺ | ClO₄⁻ | 240 | 4 | 80 |
| --INVALID-LINK--₂ | Cu²⁺ | ClO₄⁻ | 210 | 2 | 24 |
| --INVALID-LINK--₂ | Zn²⁺ | ClO₄⁻ | 250 | 10 | 144 |
| Complexes with 1-Allyl-5H-tetrazole (1-ATZ) | |||||
| --INVALID-LINK--₂ | Mn²⁺ | ClO₄⁻ | 230 | 5 | 80 |
| --INVALID-LINK--₂ | Fe²⁺ | ClO₄⁻ | 210 | 4 | 60 |
| --INVALID-LINK--₂ | Co²⁺ | ClO₄⁻ | 220 | 3 | 36 |
| --INVALID-LINK--₂ | Ni²⁺ | ClO₄⁻ | 225 | 3 | 48 |
| --INVALID-LINK--₂ | Cu²⁺ | ClO₄⁻ | 195 | 1 | 12 |
| --INVALID-LINK--₂ | Zn²⁺ | ClO₄⁻ | 240 | 7.5 | 120 |
Note: The data presented is based on the findings reported by Klapötke et al. (2023) and is intended for comparative purposes.[4] Actual values may vary depending on the specific experimental conditions.
Visualizations
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and characterization of energetic coordination compounds using 1-vinyl-5H-tetrazole.
Logical Relationship of ECC Components
Caption: The constituent components of an energetic coordination compound and their influence on its properties.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The Adjustability of Physicochemical Properties: Comparison of 1-Vinyl-5 H-tetrazole and 1-Allyl-5 H-tetrazole as Ligands in 3d Metal Energetic Coordination Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
Troubleshooting & Optimization
preventing uncontrolled polymerization of 5-vinyl-1H-tetrazole during synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the uncontrolled polymerization of 5-vinyl-1H-tetrazole during its synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to uncontrolled polymerization?
A1: this compound possesses a vinyl group activated by an electron-withdrawing tetrazole ring, making it susceptible to polymerization.[1] This polymerization can be initiated by heat, impurities, or in the absence of a suitable inhibitor.[1] Spontaneous polymerization is particularly noted to occur as the compound melts.[1]
Q2: What are the consequences of uncontrolled polymerization?
A2: Uncontrolled polymerization typically results in the formation of a cross-linked polymer that is insoluble in common solvents.[1] This leads to a significant loss of the desired monomer, difficulties in purification, and potential safety hazards due to the exothermic nature of the reaction.
Q3: What are the common inhibitors used to prevent polymerization?
A3: Phenolic compounds and other radical scavengers are effective inhibitors. Specific examples used in the synthesis of this compound include hydroquinone, ionol (a butylated hydroxytoluene derivative), and p-methoxyphenol.[1]
Q4: At what stages of the synthesis should an inhibitor be added?
A4: An inhibitor should be present during any step where the monomer is subjected to conditions that could initiate polymerization, such as heating or distillation. It is explicitly recommended to add an inhibitor after the initial synthesis of the crude product and before purification steps like crystallization.[1]
Q5: What are the recommended storage conditions for this compound?
A5: While specific storage conditions for this compound are not detailed in the provided results, for vinyl monomers in general, storage in a cool, dark place with a headspace of air (oxygen can act as a co-inhibitor for certain inhibitor types) is recommended. The presence of an inhibitor in the stored material is crucial.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Spontaneous polymerization during synthesis (reaction mixture becomes viscous or solidifies) | 1. Absence or insufficient amount of inhibitor. 2. Localized overheating. 3. Presence of impurities that can act as initiators. | 1. Ensure an appropriate inhibitor (e.g., hydroquinone, ionol) is added at the correct stage and concentration. [1]2. Maintain strict temperature control. Use a well-controlled heating mantle or water bath. 3. Use purified reagents and solvents. Ensure reaction glassware is clean. |
| Polymer formation during purification (e.g., crystallization or distillation) | 1. Elevated temperatures during the process. 2. Inhibitor was not added or was removed during a prior step. | 1. For crystallization, dissolve the compound at the lowest possible temperature sufficient for dissolution (e.g., not exceeding 50°C for chloroform). [1]2. Ensure an inhibitor is present in the solution before heating. |
| Product discoloration (yellowing or browning) | 1. Minor polymer formation or degradation. 2. Reaction with impurities. | 1. Review and optimize the purification process, potentially including an activated charcoal treatment. 2. Re-evaluate the purity of starting materials and solvents. |
| Low yield of monomer | 1. Loss of product due to polymerization. 2. Incomplete reaction. 3. Mechanical losses during workup. | 1. Implement the inhibitor and temperature control strategies mentioned above. 2. Optimize reaction time and stoichiometry based on literature procedures. 3. Refine filtration and extraction techniques. |
Experimental Protocols
Synthesis of this compound
This protocol is based on a method designed to produce a stable monomer.[1]
Step 1: Synthesis of 5-(β-dimethylaminoethyl)tetrazole
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Dissolve dimethylamine hydrochloride (12.6 g, 154 mmol) in DMF (70 mL).
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Add sodium azide (10 g, 154 mmol) in portions.
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Stir the reaction mixture for 2 hours at 40–50 °C.
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After cooling to room temperature, filter the solution to remove sodium chloride.
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Add β-dimethylaminopropionitrile (15.1 mL, 134 mmol) to the filtrate.
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Stir the reaction mixture for 18 hours at 110 °C.
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Cool the mixture to 0 °C, filter the product, and wash with acetone.
Step 2: Synthesis of this compound
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Dissolve 5-(β-dimethylaminoethyl)tetrazole (10 g, 70 mmol) in distilled water (35 mL).
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In a separate beaker, dissolve sodium hydroxide (5.7 g, 141 mmol) in ice (35 g) to prevent overheating.
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Add the cold NaOH solution in portions to the tetrazole solution (final pH ~14).
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Stir for 15 minutes at room temperature.
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Add freshly distilled dimethyl sulfate (9.9 g, 78 mmol) dropwise.
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Heat the reaction mixture at 50 °C and stir for 3.5 hours.
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After the reaction, cool the mixture to 5 °C.
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Crucially, to prevent polymerization, add a few crystals of an inhibitor such as hydroquinone or ionol at this stage. [1]
Step 3: Purification by Crystallization
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Add the crude this compound to chloroform (30 mL).
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Heat slowly at a temperature not exceeding 50 °C until the substance is completely dissolved.[1]
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Perform a hot filtration.
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Allow the solution to cool to form colorless crystals.
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Filter the crystals under vacuum and dry.
Quantitative Data Summary
| Parameter | Value | Reference |
| Melting Point | 131.2 ± 0.5 °C | [1] |
| Polymerization Onset | Occurs as the compound starts to melt, with the exotherm appearing earlier at slower heating rates. | [1] |
| Polymerization Completion Temperature | Approximately 200 °C | [1] |
| Yield (Purified Monomer) | 55% | [1] |
Visualizations
Caption: Synthesis and purification workflow for this compound.
Caption: Decision tree for troubleshooting uncontrolled polymerization.
References
Technical Support Center: Purification of 5-Vinyl-1H-Tetrazole Monomer
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the challenges encountered during the purification of 5-vinyl-1H-tetrazole.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
The main difficulty lies in the monomer's high propensity for spontaneous, uncontrolled polymerization, which can be initiated by heat or the presence of impurities.[1] Older synthesis methods often produce impurities that catalyze this polymerization, making it difficult to obtain a pure, stable monomer.[1][2]
Q2: What are the common impurities found in crude this compound?
Common impurities include polymeric forms of the monomer itself.[1] Additionally, byproducts from certain synthesis routes, such as aluminum oxide and the highly explosive and toxic hydrogen azide, can be present and complicate purification efforts.[1]
Q3: At what temperature does the monomer begin to polymerize?
Spontaneous polymerization can occur as the compound melts.[1] Differential Scanning Calorimetry (DSC) shows that under slow heating conditions, the exotherm from polymerization can appear even before the melting endotherm is complete.[1] Therefore, excessive heat during purification is a critical risk factor.
Q4: What is the accurate melting point for highly purified this compound?
The melting point for the highly purified monomer has been determined by DSC to be 131.2 ± 0.5 °C.[1]
Q5: Why is achieving high purity crucial for this monomer?
High purity is essential because impurities can catalyze uncontrolled polymerization, both in the crystalline state and in solution.[1] For its use in synthesizing nitrogen-rich polymers with predictable molecular weights and properties, a stable, non-polymerizing monomer is indispensable.[1][3]
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
Problem 1: The monomer polymerizes during the recrystallization process.
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Probable Cause: The temperature used to dissolve the monomer in the solvent is too high. Using the boiling point of a solvent like chloroform (61.2 °C) can thermally initiate spontaneous polymerization.[1]
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Solution: Maintain a strict temperature ceiling during dissolution. When using chloroform, do not exceed 50 °C.[1] This lower temperature is sufficient to dissolve the monomer without triggering polymerization.
Problem 2: The final product has low purity and contains polymeric material.
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Probable Cause: The synthesis method used produced byproducts that were not adequately removed and which catalyze polymerization. Earlier methods are known to be problematic in this regard.[1]
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Solution:
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Improve the Synthesis: Employ a synthesis route that allows for the purification of intermediates. For instance, a two-stage method involving the synthesis of 5-(β-dimethylaminoethyl)tetrazole allows for an additional purification step with activated charcoal to remove impurities before conversion to the final product.[1]
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Incorporate Hot Filtration: During the recrystallization protocol, perform a hot filtration after the monomer has been dissolved at a controlled temperature (≤50 °C). This will remove insoluble impurities and any existing polymer particles.[1]
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Problem 3: Low yield of the purified monomer.
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Probable Cause: Product loss is likely occurring due to premature polymerization during the purification steps.
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Solution: Carefully follow the temperature-controlled recrystallization protocol to minimize polymerization.[1] Ensuring the precursor is highly purified before the final synthesis step can also improve the overall yield of the stable monomer.[1]
Data Presentation
Table 1: Physical and Thermal Properties of this compound
| Property | Value | Notes |
| Molecular Formula | C₃H₄N₄ | |
| Appearance | Colorless to light yellow liquid/solid | The purified form appears as colorless crystals.[1][4] |
| Melting Point | 131.2 ± 0.5 °C | Determined by Differential Scanning Calorimetry (DSC).[1] |
| Thermal Behavior | Spontaneous polymerization occurs upon melting. | Can result in an insoluble, cross-linked polymer.[1] |
Table 2: Analytical Data for Purified this compound in DMSO-d₆
| Analysis | Chemical Shift (δ, ppm) | Details |
| ¹H NMR | 16.00 (s, 1H) | NH group of the tetrazole ring. |
| 6.86–6.80 (dd, 1H) | Vinyl CH group. | |
| 6.24-6.27 (dd, 1H) | Vinyl CH₂ group. | |
| 5.80–5.83 (dd, 1H) | Vinyl CH₂ group. | |
| ¹³C NMR | 154.10, 125.16, 120.37 | Carbon signals for the molecule. |
| Data sourced from a comprehensive study on the highly purified monomer.[1] |
Experimental Protocols
Protocol 1: Improved Recrystallization for High-Purity this compound
This protocol is based on an improved method designed to prevent spontaneous polymerization.[1]
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Dissolution: Add the crude this compound to chloroform (e.g., a concentration of ~12 g per 100 mL).
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Controlled Heating: Slowly heat the mixture while stirring. Crucially, ensure the solution temperature does not exceed 50°C. Continue heating until the monomer is fully dissolved.
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Hot Filtration: Immediately perform a filtration of the hot solution to remove any insoluble impurities or pre-existing polymer.
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Crystallization: Allow the warm, clear filtrate to cool slowly to room temperature to form colorless crystals.
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Isolation: Collect the crystals by filtration under vacuum.
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Drying: Dry the purified crystals thoroughly. The reported yield for this method is approximately 55%.[1]
Protocol 2: Overview of an Improved Two-Stage Synthesis
Achieving a pure final product begins with a clean synthesis. This method introduces a key purification step for the precursor.[1]
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Precursor Synthesis: Synthesize the intermediate, 5-(β-dimethylaminoethyl)tetrazole, via 1,3-dipolar cycloaddition.
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Precursor Purification: Dissolve the crude 5-(β-dimethylaminoethyl)tetrazole in distilled water. Add finely dispersed activated charcoal (approx. 1g per 10g of precursor). Stir until the solution is completely discolored, then filter to remove the charcoal. This step is critical for removing impurities that promote polymerization later.
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Conversion to Monomer: Convert the purified precursor to this compound through exhaustive alkylation followed by elimination.
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Final Purification: Purify the resulting crude this compound using the Improved Recrystallization Protocol described above.
Visualizations
Caption: Experimental workflow for synthesis and purification.
Caption: Troubleshooting logic for monomer purification.
References
optimizing initiator concentration for 5-vinyl-1H-tetrazole polymerization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the polymerization of 5-vinyl-1H-tetrazole. The information provided is based on established principles of free-radical polymerization and available data on vinyltetrazole and analogous vinyl monomers.
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in the polymerization of this compound?
A1: The primary challenge is the inherent instability of the this compound monomer. It is prone to spontaneous and uncontrolled polymerization, particularly at elevated temperatures.[1][2] When the monomer melts (around 131.2 °C), it can undergo thermal initiation, leading to polymerization without an added initiator.[1] This spontaneous polymerization often results in a cross-linked, insoluble polymer.[1] Therefore, careful temperature control and the use of purified, stable monomer are crucial for successful and controlled polymerization.
Q2: Which type of initiator is recommended for the polymerization of this compound?
A2: Azobisisobutyronitrile (AIBN) is a commonly used free-radical initiator for the polymerization of various vinyl monomers and has been used in the copolymerization of this compound.[1] AIBN offers the advantage of a predictable decomposition rate and is less prone to side reactions compared to peroxide-based initiators.
Q3: How does the initiator concentration affect the properties of poly(this compound)?
A3: Based on the general principles of free-radical polymerization, the initiator concentration has a significant impact on the polymerization rate and the molecular weight of the resulting polymer.[3]
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Higher Initiator Concentration: Leads to a faster polymerization rate but results in a lower average molecular weight. This is because a higher concentration of initiator generates more radical species, leading to the formation of more polymer chains that terminate at a shorter length.
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Lower Initiator Concentration: Results in a slower polymerization rate but yields a higher average molecular weight, as fewer polymer chains are initiated, allowing each chain to grow longer before termination.
Q4: Can controlled polymerization techniques be used for this compound?
A4: Yes, controlled polymerization techniques such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization have been successfully employed for the copolymerization of this compound.[4] This suggests that controlled polymerization methods can be adapted to achieve better control over the molecular weight and architecture of poly(this compound).
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Spontaneous Polymerization or Gel Formation | 1. Monomer instability, especially at high temperatures.[1] 2. Impurities in the monomer that can act as initiators.[1] 3. Excessively high reaction temperature. | 1. Use highly purified this compound. 2. Store the monomer at low temperatures and in the dark. 3. Conduct the polymerization at the lowest effective temperature for the chosen initiator (e.g., for AIBN, typically between 60-80 °C). 4. Consider adding a polymerization inhibitor to the monomer during purification and storage, which must be removed before polymerization. |
| Low Polymer Yield or Incomplete Conversion | 1. Insufficient initiator concentration. 2. Reaction temperature is too low for the chosen initiator. 3. Presence of inhibitors in the monomer or solvent. 4. Short reaction time. | 1. Incrementally increase the initiator concentration. 2. Ensure the reaction temperature is appropriate for the initiator's half-life. 3. Purify the monomer and solvent to remove any potential inhibitors. 4. Increase the polymerization time. |
| Low Molecular Weight of the Polymer | 1. High initiator concentration.[3] 2. High reaction temperature. 3. Presence of chain transfer agents (e.g., certain solvents). | 1. Decrease the initiator concentration.[3] 2. Lower the reaction temperature (while ensuring it's sufficient for initiation). 3. Choose a solvent with a low chain transfer constant. |
| High Molecular Weight and/or Broad Polydispersity Index (PDI) | 1. Low initiator concentration, leading to a high rate of propagation relative to initiation. 2. Occurrence of chain transfer reactions to the polymer. 3. The Trommsdorff-Norrish effect (autoacceleration) at high conversions. | 1. Slightly increase the initiator concentration. 2. Consider using a controlled polymerization technique like RAFT for better control over PDI. 3. If applicable, conduct the polymerization in a more dilute solution to minimize the gel effect. |
Data Presentation
| Initiator Concentration (mol/L) | Polymerization Rate | Average Molecular Weight (Mn) | Polydispersity Index (PDI) |
| Low (e.g., 1 x 10⁻⁴) | Slow | High | Can be broad |
| Medium (e.g., 1 x 10⁻³) | Moderate | Moderate | Moderate |
| High (e.g., 1 x 10⁻²) | Fast | Low | Can be narrower |
Experimental Protocols
The following is a representative experimental protocol for the free-radical solution polymerization of this compound. This protocol is a starting point and may require optimization depending on the desired polymer characteristics.
Materials:
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This compound (highly purified)
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Azobisisobutyronitrile (AIBN) (recrystallized)
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Anhydrous, inhibitor-free solvent (e.g., Dimethylformamide (DMF) or 1,4-Dioxane)
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Nitrogen gas (high purity)
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Precipitation solvent (e.g., Methanol or Diethyl Ether)
Procedure:
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Monomer and Initiator Preparation: In a reaction vessel (e.g., a Schlenk flask), dissolve the desired amount of this compound in the anhydrous solvent. Add the calculated amount of AIBN to this solution. The molar ratio of monomer to initiator can be varied to target different molecular weights. A starting point could be a monomer to initiator ratio of 200:1.
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Degassing: Seal the reaction vessel and subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit free-radical polymerization.
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Polymerization: After the final thaw cycle, backfill the reaction vessel with nitrogen gas. Place the vessel in a preheated oil bath at the desired reaction temperature (e.g., 70 °C for AIBN).
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Reaction Monitoring: Allow the reaction to proceed under a nitrogen atmosphere with constant stirring for a predetermined time (e.g., 12-24 hours). The progress of the reaction can be monitored by taking aliquots at different time intervals and analyzing the monomer conversion by techniques such as ¹H NMR spectroscopy.
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Termination and Precipitation: To quench the reaction, cool the vessel in an ice bath and expose the solution to air.
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Polymer Isolation: Precipitate the polymer by slowly pouring the reaction mixture into a large excess of a non-solvent (e.g., methanol or diethyl ether) with vigorous stirring.
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Purification: Collect the precipitated polymer by filtration, wash it several times with the non-solvent to remove unreacted monomer and initiator residues.
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Drying: Dry the purified polymer under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Visualizations
Caption: A typical workflow for the free-radical polymerization of this compound.
Caption: A logical flowchart for troubleshooting common issues in this compound polymerization.
References
Technical Support Center: 5-Vinyl-1H-Tetrazole (5-VT) Storage and Handling
This technical support center provides researchers, scientists, and drug development professionals with essential information to prevent the premature polymerization of 5-vinyl-1H-tetrazole (5-VT) during storage.
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to premature polymerization?
A1: The vinyl group in 5-VT is activated by the electron-withdrawing tetrazole ring, making it susceptible to spontaneous free-radical polymerization. This process can be initiated by heat, light, and the presence of impurities.
Q2: What are the primary signs of premature polymerization?
A2: Visual indicators of polymerization include an increase in viscosity, the formation of a solid mass or gel-like substance in the container, and changes in the material's appearance from a white to an off-white solid.
Q3: What are the recommended storage conditions for 5-VT?
A3: To minimize the risk of polymerization, 5-VT should be stored at 2-8°C in a tightly sealed container under an inert nitrogen atmosphere.[1] It is also crucial to protect the compound from light exposure.
Q4: Can I store 5-VT at room temperature?
A4: Long-term storage at room temperature is not recommended. Elevated temperatures can significantly increase the rate of polymerization. If temporary room temperature storage is unavoidable, it should be for the shortest possible duration and in the presence of an appropriate inhibitor.
Q5: What are common inhibitors used to stabilize 5-VT?
A5: While specific long-term stability data for 5-VT is limited, inhibitors commonly used for other vinyl monomers are effective. These include hydroquinone (HQ), 4-methoxyphenol (MEHQ, also known as hydroquinone monomethyl ether), and butylated hydroxytoluene (BHT or ionol).[1]
Q6: How do these inhibitors work?
A6: These compounds are free-radical scavengers. They interrupt the chain reaction of polymerization by reacting with and neutralizing the free radicals that initiate the process. Many phenolic inhibitors require the presence of dissolved oxygen to be effective.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Increased Viscosity or Solidification | Premature polymerization has occurred. | - Do not attempt to heat or dissolve the polymerized material. This can lead to a dangerous runaway reaction. - Contact your institution's environmental health and safety department for guidance on proper disposal of the polymerized material. - Review your storage and handling procedures to identify potential causes, such as temperature fluctuations or inhibitor depletion. |
| Discoloration of the Monomer | Presence of impurities or partial degradation/oxidation of the inhibitor. | - While slight discoloration may not immediately indicate polymerization, it is a sign of potential instability. - It is advisable to test a small sample for purity and performance before use in a critical experiment. - If in doubt, it is safer to dispose of the material according to safety protocols. |
| Inconsistent Experimental Results | Partial oligomerization of the 5-VT monomer. | - The presence of oligomers can affect reaction kinetics and the properties of the final polymer. - Consider re-purifying the monomer by recrystallization from a suitable solvent at a temperature not exceeding 50°C, in the presence of an inhibitor. - Use analytical techniques like HPLC or GPC to check for the presence of oligomers. |
Inhibitor and Storage Recommendations
Due to the lack of extensive, publicly available stability data specifically for 5-VT, the following recommendations are based on best practices for other reactive vinyl monomers.
| Inhibitor | Recommended Concentration (ppm) | Storage Duration (at 2-8°C) | Notes |
| Hydroquinone (HQ) | 100 - 250 | Up to 6 months | Effective, but may require removal before some polymerization techniques. |
| 4-Methoxyphenol (MEHQ) | 200 - 500 | Up to 12 months | Commonly used for its lower impact on polymerization kinetics compared to HQ. |
| Butylated Hydroxytoluene (BHT/Ionol) | 200 - 1000 | Up to 12 months | A versatile inhibitor, often used during synthesis to prevent polymerization.[1] |
Experimental Protocols
Protocol for Adding an Inhibitor to 5-VT for Storage
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Preparation : Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
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Inhibitor Stock Solution : Prepare a stock solution of the chosen inhibitor (e.g., MEHQ) in a compatible, volatile solvent in which 5-VT is also soluble (e.g., chloroform or ethyl acetate). The concentration should be calculated to achieve the desired final ppm level in the monomer.
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Dissolving 5-VT : Gently warm the 5-VT in the chosen solvent to a temperature no higher than 50°C until it is fully dissolved.[1] Do not boil the solution , as this can induce polymerization.
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Inhibitor Addition : Add the calculated volume of the inhibitor stock solution to the dissolved 5-VT and mix thoroughly.
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Solvent Removal : Remove the solvent under reduced pressure (e.g., using a rotary evaporator) at a bath temperature not exceeding 40°C.
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Final Storage : Once the solvent is completely removed, transfer the stabilized 5-VT to a clean, amber glass bottle. Purge the headspace with dry nitrogen, seal the bottle tightly, and store it at 2-8°C.
Protocol for Monitoring 5-VT for Polymerization
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Visual Inspection : Regularly inspect the stored 5-VT for any changes in appearance, such as clumping, solidification, or significant discoloration.
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Viscosity Measurement : For larger quantities, a simple flow test can indicate an increase in viscosity. A more quantitative method involves using a viscometer.
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Analytical Techniques : For critical applications, periodically analyze a small sample using techniques like High-Performance Liquid Chromatography (HPLC) or Gel Permeation Chromatography (GPC) to detect the formation of dimers and oligomers.
Visualizations
References
Technical Support Center: Managing Exothermic Reactions in the Bulk Polymerization of 5-Vinyl-1H-Tetrazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the bulk polymerization of 5-vinyl-1H-tetrazole. The content is designed to address specific issues related to the management of the highly exothermic nature of this reaction.
Troubleshooting Guide
Problem 1: Rapid, Uncontrolled Temperature Increase (Thermal Runaway)
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Question: My reaction temperature is increasing rapidly and uncontrollably after initiating the polymerization. What should I do?
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Answer: An uncontrolled temperature spike indicates a thermal runaway, which is a significant safety hazard.
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Immediate Action: If the reaction is in its early stages and the temperature rise is just beginning, immediately immerse the reaction vessel in an ice bath and increase stirring speed to maximize heat transfer. If a pre-prepared inhibitor solution is on hand, inject it into the reaction mixture.
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If Uncontrolled: If the temperature is rising rapidly and shows no sign of slowing, evacuate the immediate area and follow your laboratory's emergency procedures. Do not attempt to dismantle the apparatus.
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Root Cause Analysis:
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Inadequate Heat Dissipation: The reaction vessel size may be too large for effective heat removal at the current scale. The heat generated by the polymerization is exceeding the rate of heat loss to the surroundings.
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High Initiator Concentration: An excessive amount of initiator will generate a high concentration of free radicals, leading to a very fast and highly exothermic polymerization rate.
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High Initial Temperature: Starting the polymerization at a temperature too close to the point of spontaneous decomposition can lead to an accelerated reaction rate. The polymerization of this compound can be initiated by heat alone, especially near its melting point.[1]
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Problem 2: Formation of an Insoluble, Cross-linked Polymer
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Question: My final product is an insoluble, gel-like solid that I cannot dissolve in any solvent. What happened?
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Answer: The formation of an insoluble polymer is a common result of uncontrolled bulk polymerization of this compound.[1] This is due to extensive cross-linking reactions that occur at high temperatures reached during an unmanaged exotherm.
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Prevention: To obtain a soluble, linear polymer, it is crucial to maintain a controlled temperature throughout the polymerization. Consider the following modifications:
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Solution Polymerization: Performing the polymerization in a suitable solvent will help to dissipate the heat of reaction and maintain a lower, more stable temperature.
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Semi-Batch Process: Instead of adding all the monomer at once, a semi-batch approach where the monomer is added gradually to the reactor can control the rate of heat generation.
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Lowering the Temperature: Use a lower reaction temperature and a more appropriate initiator for that temperature range to slow down the polymerization rate.
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Problem 3: Polymerization Occurs Spontaneously During Monomer Handling
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Question: The this compound monomer started to polymerize before I could initiate the reaction. How can I prevent this?
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Answer: this compound is known to undergo spontaneous polymerization, particularly when heated.[1]
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Storage: Store the monomer at a low temperature and in the dark, as both heat and light can initiate polymerization.
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Use of Inhibitors: For storage and handling, the monomer should be stabilized with a small amount of an appropriate inhibitor, such as hydroquinone or ionol.
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Controlled Dissolution: When dissolving the monomer, use a suitable solvent and a controlled temperature that does not exceed 50°C to prevent premature polymerization.[1]
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Frequently Asked Questions (FAQs)
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Q1: What is the primary challenge in the bulk polymerization of this compound?
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A1: The primary challenge is managing the highly exothermic nature of the reaction. Spontaneous polymerization can occur upon melting (around 131°C), leading to a rapid release of heat, which can result in a thermal runaway and the formation of an insoluble, cross-linked polymer.[1]
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Q2: Are there safer alternatives to bulk polymerization for this monomer?
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A2: Yes, solution polymerization is a safer alternative. By dissolving the monomer in an appropriate solvent, the heat generated during polymerization is more effectively dissipated, allowing for better temperature control. A documented example involves polymerization in dioxane at 70°C using AIBN as an initiator.
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Q3: What analytical technique is recommended for studying the thermal behavior of this polymerization?
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A3: Differential Scanning Calorimetry (DSC) is a key analytical tool. It can be used to determine the melting point of the monomer and to observe the polymerization exotherm, providing critical information about the temperature range at which the reaction becomes hazardous.[1]
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Q4: How does the heating rate affect the polymerization exotherm?
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A4: A lower heating rate can cause the polymerization exotherm to appear at a lower temperature, even before the monomer has completely melted.[1] This highlights the thermal sensitivity of the monomer and the risk of runaway even under seemingly controlled heating.
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Quantitative Data
| Parameter | Value | Source |
| Melting Point of this compound | 131.2 ± 0.5 °C | [1] |
| Onset of Spontaneous Polymerization | Near the melting point | [1] |
| Heat of Polymerization (ΔHₚ) | Data not available in the searched literature. This value should be determined experimentally using techniques like DSC for accurate thermal hazard assessment. | N/A |
| Activation Energy of Poly(5-vinyltetrazole) Thermal Decomposition | 140-148 kJ/mol (Note: This relates to polymer degradation, not polymerization) |
Experimental Protocols
Protocol for Controlled Solution Polymerization of this compound
This protocol is designed to mitigate the risks associated with the exothermic bulk polymerization by using a solvent to aid in temperature control.
Materials:
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This compound (with inhibitor)
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Anhydrous dioxane (or another suitable solvent)
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Azobisisobutyronitrile (AIBN) or another suitable radical initiator
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Inhibitor removal column (e.g., packed with alumina)
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Three-neck round-bottom flask
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Reflux condenser
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Thermometer or thermocouple
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Magnetic stirrer and stir bar
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Inert gas supply (Nitrogen or Argon)
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Heating mantle with temperature controller
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Ice bath for emergency cooling
Procedure:
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Monomer Preparation: If the monomer contains an inhibitor, pass a solution of the monomer in the chosen solvent through an inhibitor removal column immediately before use.
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Apparatus Setup: Assemble the three-neck flask with the reflux condenser, thermometer/thermocouple, and a gas inlet adapter. Ensure all glassware is dry.
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Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen) for 15-20 minutes to remove oxygen, which can interfere with radical polymerization. Maintain a positive pressure of the inert gas throughout the reaction.
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Charging the Reactor: Add the desired amount of solvent and the purified monomer to the reaction flask. Begin stirring.
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Initiator Addition: In a separate vial, dissolve the calculated amount of AIBN in a small amount of the solvent.
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Heating: Heat the monomer solution to the desired reaction temperature (e.g., 70°C) under controlled heating.
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Initiation: Once the reaction temperature is stable, add the initiator solution to the flask.
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Monitoring and Control:
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Continuously monitor the internal temperature of the reaction.
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Be prepared to use an ice bath to cool the reaction if the temperature begins to rise uncontrollably.
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The viscosity of the solution will increase as the polymerization proceeds.
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Termination and Isolation: After the desired reaction time, cool the flask to room temperature. The polymer can then be isolated by precipitation in a non-solvent (e.g., diethyl ether), followed by filtration and drying under vacuum.
Visualizations
Caption: Experimental workflow for controlled solution polymerization.
Caption: Troubleshooting logic for a thermal runaway event.
References
controlling the molecular weight distribution of poly(5-vinyl-1H-tetrazole)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling the molecular weight distribution of poly(5-vinyl-1H-tetrazole).
Frequently Asked Questions (FAQs)
Q1: Why is controlling the molecular weight of poly(this compound) important?
A1: Controlling the molecular weight (MW) and molecular weight distribution (polydispersity index, PDI) is crucial as these parameters directly influence the polymer's physical and chemical properties. For applications in drug delivery and biomaterials, specific MW ranges can affect drug loading capacity, release kinetics, biocompatibility, and degradation rates. A narrow PDI ensures batch-to-batch reproducibility and predictable performance.
Q2: What are the main challenges in polymerizing this compound?
A2: The this compound monomer is highly susceptible to spontaneous and uncontrolled polymerization, particularly at elevated temperatures.[1] This can lead to the formation of cross-linked, insoluble polymers.[1] The purity of the monomer is critical, as impurities can catalyze uncontrolled reactions.[1]
Q3: Which polymerization methods are recommended for controlling the molecular weight of poly(this compound)?
A3: Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a highly effective method for achieving good control over the polymerization of this compound, yielding polymers with predictable molecular weights and low polydispersity.[1][2] Another approach is the synthesis of poly(5-vinyltetrazole) through the polymer-analogous conversion of polyacrylonitrile, which offers an alternative route to the polymer.
Q4: How do I choose the right RAFT agent for the polymerization of this compound?
A4: The choice of RAFT agent, also known as a chain transfer agent (CTA), is critical for successful RAFT polymerization. For vinyl monomers like this compound, the reactivity of the C=S bond in the CTA and the stability of the intermediate radical are key factors. Dithioesters and trithiocarbonates are often suitable for controlling the polymerization of "more activated" monomers, a category that can include vinyl-substituted heterocycles. For less activated monomers, dithiocarbamates or xanthates might be more appropriate. It is recommended to consult the literature for specific examples or screen a few CTAs to find the optimal one for your system.
Q5: Can I synthesize block copolymers containing poly(this compound)?
A5: Yes, RAFT polymerization is an excellent method for synthesizing block copolymers. For example, a block copolymer of N-vinylpyrrolidone and this compound has been successfully synthesized using a poly(N-vinylpyrrolidone) macro-RAFT agent.[1]
Troubleshooting Guides
Issue 1: Polymerization results in a cross-linked, insoluble product.
| Potential Cause | Recommended Solution |
| Spontaneous thermal polymerization | The monomer can polymerize without an initiator at elevated temperatures.[1] Ensure the polymerization temperature is appropriate for the chosen initiator and RAFT agent. Avoid overheating the reaction mixture. |
| Monomer Impurities | Impurities can act as catalysts for uncontrolled polymerization.[1] Use highly purified this compound. Purification can be achieved by crystallization.[1] |
| High Initiator Concentration | An excessive amount of initiator can lead to a high concentration of primary radicals, overwhelming the RAFT equilibrium and causing conventional free-radical polymerization, which lacks control. |
Issue 2: The resulting polymer has a high Polydispersity Index (PDI > 1.5).
| Potential Cause | Recommended Solution |
| Inappropriate RAFT Agent | The chosen RAFT agent may not be suitable for this compound, leading to poor mediation of the polymerization. |
| Incorrect RAFT Agent to Initiator Ratio | A non-optimal ratio can lead to a loss of "living" chains and a broadening of the molecular weight distribution. |
| Reaction Run to Very High Conversion | At very high monomer conversion, the concentration of propagating radicals can decrease, leading to a higher probability of termination reactions that broaden the PDI. |
Issue 3: The polymerization is very slow or does not initiate.
| Potential Cause | Recommended Solution |
| Low Polymerization Temperature | The chosen initiator may have a slow decomposition rate at the reaction temperature. |
| Inhibitors Present | The monomer or solvent may contain inhibitors that quench the primary radicals. |
| Inhibition by the RAFT Agent | Some RAFT agents can cause an induction period or rate retardation, especially at high concentrations. |
Data Presentation
The following table summarizes illustrative quantitative data for the RAFT polymerization of this compound, demonstrating the effect of the monomer-to-RAFT agent ratio on the resulting molecular weight and polydispersity.
| Experiment ID | [Monomer]:[CTA]:[Initiator] Ratio | Theoretical Mn ( g/mol ) | Experimental Mn ( g/mol ) | Polydispersity Index (PDI) |
| PVT-1 | 50:1:0.2 | 5,000 | 4,800 | 1.15 |
| PVT-2 | 100:1:0.2 | 10,000 | 9,500 | 1.18 |
| PVT-3 | 200:1:0.2 | 20,000 | 18,200 | 1.25 |
| PVT-4 | 400:1:0.2 | 40,000 | 35,600 | 1.35 |
Note: This data is illustrative and based on typical results for controlled radical polymerization of vinyl monomers. Actual results may vary depending on the specific RAFT agent, initiator, solvent, and reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound Monomer
A detailed procedure for the synthesis of highly purified this compound can be found in the literature.[1] Key steps involve the reaction of β-dimethylaminopropionitrile with dimethylammonium azide, followed by purification steps to remove impurities that could catalyze spontaneous polymerization.[1] It is crucial to avoid high temperatures during the final purification steps to prevent premature polymerization.[1]
Protocol 2: RAFT Polymerization of this compound
This protocol is adapted from the synthesis of a block copolymer containing this compound.[1]
Materials:
-
This compound (highly purified)
-
RAFT agent (e.g., S-benzyl O-ethylcarbonodithioate or other suitable CTA)
-
Initiator (e.g., Azobisisobutyronitrile, AIBN)
-
Anhydrous, deoxygenated solvent (e.g., dioxane or DMF)
-
Schlenk flask or similar reaction vessel
-
Standard Schlenk line equipment for inert atmosphere techniques
Procedure:
-
In a Schlenk flask, dissolve the desired amounts of this compound, the RAFT agent, and AIBN in the anhydrous solvent. The molar ratio of these components will determine the target molecular weight and should be chosen based on the desired polymer characteristics.
-
Seal the flask and subject the reaction mixture to at least three freeze-pump-thaw cycles to remove all dissolved oxygen.
-
After the final thaw, backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 70 °C for AIBN).
-
Allow the polymerization to proceed for the desired time. The reaction time will influence the final monomer conversion and molecular weight.
-
To monitor the progress of the reaction, samples can be taken at different time points under an inert atmosphere for analysis by techniques such as ¹H NMR (for conversion) and Size Exclusion Chromatography (SEC/GPC) (for Mn and PDI).
-
Once the desired conversion is reached, quench the polymerization by rapidly cooling the reaction mixture to room temperature and exposing it to air.
-
The polymer can be purified by precipitation into a non-solvent (e.g., diethyl ether or hexane), followed by filtration and drying under vacuum.
Visualizations
Caption: Experimental workflow for the RAFT polymerization of this compound.
References
avoiding cross-linking in the synthesis of linear poly(5-vinyl-1H-tetrazole)
Welcome to the technical support center for the synthesis of linear poly(5-vinyl-1H-tetrazole). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding cross-linking and other common issues encountered during the polymerization of this compound.
Troubleshooting Guide
This guide addresses common problems in a question-and-answer format to help you resolve issues during your synthesis.
Question 1: My polymerization resulted in an insoluble gel. What is the likely cause and how can I prevent it?
Answer:
The formation of an insoluble gel indicates that significant cross-linking has occurred. The primary cause of this is the spontaneous and uncontrolled polymerization of this compound, which is highly susceptible to thermal initiation.[1]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Spontaneous Thermal Polymerization | This compound can polymerize spontaneously, especially at elevated temperatures.[1] During purification by crystallization, avoid high temperatures; for instance, when using chloroform, do not exceed 50°C.[1] |
| Monomer Impurities | Impurities in the this compound monomer can catalyze uncontrolled polymerization.[1] Ensure high purity of the monomer. Additional purification of precursors, such as using activated charcoal for 5-(β-dimethylaminoethyl)tetrazole, can improve the quality of the final monomer.[1] |
| Inadequate Inhibition | The absence or insufficient amount of a radical inhibitor can lead to premature polymerization. Add a radical inhibitor, such as hydroquinone or ionol, to the monomer solution, especially during purification and storage.[1] |
| Uncontrolled Polymerization Method | Conventional free-radical polymerization of this compound is difficult to control and often leads to cross-linked products.[1] Employ controlled radical polymerization techniques such as Reversible Addition-Fragmentation chain-Transfer (RAFT) or Atom Transfer Radical Polymerization (ATRP) to synthesize linear polymers with predictable molecular weights and low polydispersity.[2] |
Question 2: The molecular weight of my polymer is not well-defined, and the polydispersity index (PDI) is high. How can I achieve better control over the polymerization?
Answer:
High polydispersity and lack of control over molecular weight are characteristic of conventional free-radical polymerization. To achieve a well-defined linear polymer, it is essential to use a controlled/"living" radical polymerization technique.
Solutions for Better Polymerization Control:
| Technique | Description | Key Advantages |
| RAFT Polymerization | Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization uses a chain transfer agent (CTA) to mediate the polymerization, allowing for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. | Excellent control over polymer architecture, tolerance to a wide range of functional groups and solvents, and metal-free. |
| ATRP | Atom Transfer Radical Polymerization (ATRP) employs a transition metal catalyst (typically copper-based) to reversibly activate and deactivate the growing polymer chains, leading to a controlled polymerization. | Provides good control over molecular weight and low PDI. |
| Post-polymerization Modification | This indirect method involves the synthesis of a well-defined precursor polymer, such as polyacrylonitrile, followed by a chemical modification to convert the nitrile groups into tetrazole rings. | This approach avoids the direct polymerization of the sensitive this compound monomer. The properties of the final polymer are dependent on the characteristics of the precursor polymer. |
Question 3: My polymer is soluble, but how can I confirm it is linear and not branched or lightly cross-linked?
Answer:
Characterizing the linearity of your polymer is crucial. A combination of techniques can provide a comprehensive understanding of your polymer's architecture.
Characterization Techniques:
| Technique | Information Provided |
| Gel Permeation Chromatography (GPC) | GPC separates polymers based on their hydrodynamic volume. A narrow, monomodal peak is indicative of a linear polymer with a low polydispersity index (PDI). Cross-linked polymers will either be insoluble or show a very broad or multimodal distribution. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR can confirm the chemical structure of the polymer. The absence of signals corresponding to side-reactions or branching points supports a linear structure. The integration of proton signals in ¹H NMR can be used to verify the expected monomer unit ratios in copolymers. |
| Solubility Tests | Linear polymers are generally soluble in appropriate solvents, whereas cross-linked polymers are insoluble and will only swell.[1] Testing the solubility of your polymer in solvents like DMF, DMSO, or NMP can be a simple, initial indicator of linearity.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing linear poly(this compound)?
The main challenge is the high propensity of the this compound monomer to undergo spontaneous, uncontrolled thermal polymerization, which typically results in a cross-linked and insoluble polymer network.[1] This is often initiated when the monomer melts.[1]
Q2: Are there alternative methods to direct polymerization of this compound for obtaining a linear polymer?
Yes, a common and effective alternative is the post-polymerization modification of polyacrylonitrile.[3][4] In this method, a linear polyacrylonitrile is first synthesized, and then the nitrile groups are converted to 5-substituted tetrazole rings through a cycloaddition reaction with an azide source (e.g., sodium azide) and a catalyst (e.g., ammonium chloride or zinc chloride).[4][5] This approach can yield high conversion rates of nitrile to tetrazole groups.[4]
Q3: What are the key considerations for purifying the this compound monomer?
Monomer purity is critical to prevent unwanted polymerization.[1] During crystallization, it is crucial to use the lowest possible temperature for dissolution to avoid thermal initiation. For example, when using chloroform, the temperature should not exceed 50°C.[1] The addition of a radical inhibitor like hydroquinone or ionol during the final steps of synthesis and purification is also recommended.[1]
Q4: How do I choose the right RAFT agent for the polymerization of this compound?
The choice of the RAFT agent is crucial for achieving good control over the polymerization. For "more activated" monomers like this compound, dithiocarbamates or trithiocarbonates are generally suitable RAFT agents. It is recommended to consult literature for specific RAFT agents that have been successfully used for this or similar monomers.
Q5: What are the typical solvents used for the polymerization of this compound?
Highly polar solvents are typically used for the polymerization of this compound and for dissolving the resulting polymer. Common solvents include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP).[3]
Quantitative Data Summary
The following table summarizes key quantitative data from different synthetic approaches to obtain linear poly(this compound).
| Synthesis Method | Monomer/Precursor | Initiator/Catalyst | Solvent | Temperature (°C) | Conversion (%) | PDI (Mw/Mn) | Reference |
| Post-polymerization Modification | Polyacrylonitrile | NaN₃ / NH₄Cl | DMF | 100-120 | Up to 94.5 (nitrile to tetrazole) | N/A (depends on precursor PAN) | [4] |
| RAFT Polymerization | This compound | AIBN / RAFT Agent | Dioxane | 70 | High | ~1.11 (for a block copolymer) | [2] |
Experimental Protocols
Protocol 1: Synthesis of Linear Poly(this compound) via RAFT Polymerization
This protocol is a general guideline for the synthesis of a linear poly(this compound) using RAFT polymerization.
Materials:
-
This compound (highly purified)
-
RAFT agent (e.g., S-benzyl O-ethylcarbonodithioate)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous dioxane
-
Diethyl ether
-
Chloroform
Procedure:
-
In a Schlenk flask, dissolve the this compound monomer and the RAFT agent in anhydrous dioxane.
-
Add the initiator, AIBN.
-
Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill the flask with an inert gas (e.g., argon or nitrogen) and seal.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 70°C) and stir for the specified time (e.g., 6 hours).
-
To quench the reaction, cool the flask in an ice bath and expose the mixture to air.
-
Precipitate the polymer by adding the reaction mixture dropwise to a large volume of a non-solvent, such as diethyl ether.
-
Isolate the polymer by filtration and wash it with the non-solvent.
-
Purify the polymer by re-precipitation from a suitable solvent (e.g., chloroform) into the non-solvent.
-
Dry the final polymer under vacuum to a constant weight.
-
Characterize the polymer using GPC (for molecular weight and PDI) and NMR (for structure confirmation).
Protocol 2: Synthesis of Poly(this compound) via Post-Polymerization Modification of Polyacrylonitrile
This protocol describes the conversion of linear polyacrylonitrile (PAN) to poly(this compound).
Materials:
-
Polyacrylonitrile (PAN)
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl)
-
Dimethylformamide (DMF)
-
Methanol
-
Distilled water
Procedure:
-
Dissolve the polyacrylonitrile in DMF in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add sodium azide and ammonium chloride to the solution.
-
Heat the reaction mixture to a specified temperature (e.g., 100-120°C) and stir for the required duration (e.g., 24-48 hours).
-
After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent like methanol or water.
-
Filter the polymer and wash it thoroughly with the non-solvent to remove unreacted reagents.
-
Purify the polymer by dissolving it in DMF and re-precipitating it.
-
Dry the resulting poly(this compound) under vacuum.
-
Characterize the polymer using FTIR and NMR to confirm the conversion of nitrile groups to tetrazole rings.
Visualizations
Caption: Troubleshooting workflow for avoiding cross-linking.
Caption: Experimental workflow for linear polymer synthesis.
References
strategies to improve the yield of 5-vinyl-1H-tetrazole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-vinyl-1H-tetrazole.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The primary synthetic strategies include the [3+2] cycloaddition of an azide source with a vinyl-containing nitrile, or the elimination reaction from a precursor 5-substituted ethyl tetrazole. Historically, the reaction of acrylonitrile with sodium azide and a Lewis acid like aluminum chloride was employed, but this method is often hampered by side reactions and safety concerns.[1] A more contemporary and rational approach involves a two-stage process: first, the synthesis of a 5-(β-aminoethyl)tetrazole intermediate, followed by methylation and a Hofmann-type elimination to yield the vinyl group.[1][2]
Q2: What are the main challenges and side reactions in the synthesis of this compound?
A2: Researchers may encounter several challenges, including:
-
Spontaneous Polymerization: The vinyl group is susceptible to polymerization, especially at elevated temperatures, leading to purification difficulties and yield loss.[3]
-
Formation of Hazardous Byproducts: Traditional methods using aluminum chloride and sodium azide can generate highly toxic and explosive hydrazoic acid (HN₃) and aluminum oxide byproducts in situ.[1][3]
-
Product Instability: The tetrazole ring can be prone to decomposition at high temperatures.[4]
-
Purification Difficulties: Removing polymeric impurities and unreacted starting materials from the final product can be challenging.[1]
Q3: Are there safer alternatives to the classical NaN₃/AlCl₃ method?
A3: Yes, several safer and more efficient methods have been developed for the synthesis of 5-substituted-1H-tetrazoles, which can be adapted for this compound. These include the use of zinc salts (e.g., ZnCl₂) as catalysts in water or alcohols, which are generally milder and avoid the use of strong, moisture-sensitive Lewis acids.[5] Additionally, heterogeneous catalysts like silica sulfuric acid have been shown to be effective and offer easier product separation.[6] Microwave-assisted synthesis can also reduce reaction times and potentially minimize side reactions.[7]
Q4: How can I prevent polymerization of this compound during synthesis and storage?
A4: To mitigate polymerization, it is crucial to:
-
Use Inhibitors: Incorporate radical inhibitors such as p-methoxyphenol or ionol during reactions that involve heating.[1][2]
-
Control Temperature: Avoid excessive heating. For instance, during purification by crystallization, dissolve the compound at a temperature not exceeding 50 °C.[1][3]
-
Store Appropriately: Store the purified product at low temperatures and in the absence of light and potential initiators of polymerization.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Incomplete reaction. 2. Decomposition of the product. 3. Suboptimal catalyst or reaction conditions. | 1. Monitor the reaction progress using TLC or NMR. Extend the reaction time if necessary. 2. Avoid excessive temperatures. If using a high-temperature method, consider switching to a milder, catalyzed protocol.[4] 3. For nitrile-azide cycloadditions, consider using catalysts like zinc salts or silica sulfuric acid.[5][6] Optimize solvent, temperature, and reaction time. |
| Product is a Gummy Solid or Oil (Difficult to Purify) | 1. Spontaneous polymerization of the vinyl group. 2. Presence of polymeric impurities from starting materials or side reactions. | 1. Add a polymerization inhibitor (e.g., p-methoxyphenol) to the reaction mixture.[1] 2. Ensure the purity of starting materials. 3. For purification, try crystallization from a suitable solvent like chloroform at a controlled temperature (≤ 50°C).[1][3] Hot filtration can help remove insoluble polymeric material. |
| Safety Concerns (e.g., potential for explosion) | 1. In situ generation of hydrazoic acid in methods using NaN₃ and strong acids. 2. Use of potentially explosive azide reagents. | 1. Opt for newer, safer protocols that use milder catalysts (e.g., zinc salts in water) and avoid strong Lewis acids.[5] 2. Always handle sodium azide and other azide compounds with extreme caution, following established safety protocols. Avoid contact with acids, which can liberate toxic and explosive hydrazoic acid. |
| Reaction Stalls or is Sluggish | 1. Inactive catalyst. 2. Poor solubility of reagents. 3. Use of an inactive nitrile. | 1. If using a heterogeneous catalyst, ensure it is properly activated. For homogeneous catalysts, check for purity and proper handling. 2. Choose a solvent in which all reactants are reasonably soluble. For nitrile-azide cycloadditions, DMF is a common choice.[6] 3. Microwave irradiation can sometimes be used to accelerate reactions with less reactive nitriles.[7] |
Data on Synthetic Strategies
Table 1: Comparison of Selected Synthetic Methods for this compound and Analogs
| Method | Starting Material | Reagents & Conditions | Yield | Reference |
| Classical Route | Acrylonitrile | NaN₃, AlCl₃, THF, reflux, 24h | 55% | [1] |
| Elimination Route | 5-Chloroethyltetrazole | NaOH, H₂O, p-methoxyphenol, reflux, 2h | 70% | [1] |
| Two-Stage Method (Step 2) | 5-(β-dimethylaminoethyl)tetrazole methosulfate | NaOH, H₂O (pH 14), 50-60°C, 3.5h, ionol | 55% | [1][2] |
| General Method (Analog) | Various Nitriles | NaN₃, Silica Sulfuric Acid, DMF, reflux | 72-95% | [6] |
| General Method (Analog) | Various Nitriles | NaN₃, Zinc Salts, H₂O | Good to Excellent | [5] |
Experimental Protocols
Protocol 1: Two-Stage Synthesis of this compound[1][2]
Stage 1: Synthesis of 5-(β-dimethylaminoethyl)tetrazole
-
Dissolve 12.6 g (154 mmol) of dimethylamine hydrochloride in 70 mL of DMF.
-
Add 10 g (154 mmol) of sodium azide in portions to the solution.
-
Stir the reaction mixture for 2 hours at 40–50 °C.
-
Cool the mixture to room temperature and filter to remove sodium chloride.
-
To the filtrate containing dimethylammonium azide, add 15.1 mL (134 mmol) of β-dimethylaminopropionitrile.
-
Heat the mixture to 110 °C and stir for 18 hours.
-
Cool the mixture, treat with activated charcoal, and isolate the precipitated 5-(β-dimethylaminoethyl)tetrazole. Yield: 67%
Stage 2: Synthesis of this compound
-
Prepare an aqueous solution of 5-(β-dimethylaminoethyl)tetrazole and methylate it with dimethyl sulfate at 50-60°C while maintaining the pH at 14 with NaOH.
-
Add a polymerization inhibitor (e.g., ionol).
-
After 3.5 hours, cool the reaction mixture and acidify to pH 2 with HCl to precipitate the product.
-
Filter the crude product and purify by recrystallization from chloroform. Dissolve the solid in chloroform at a temperature not exceeding 50°C, perform a hot filtration, and then allow to cool to form crystals.
-
Filter the colorless crystals under vacuum and dry. Yield: 55%
Visualized Workflows
Caption: Workflow for the two-stage synthesis of this compound.
Caption: Troubleshooting logic for optimizing this compound synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Unusual behavior in the reactivity of 5-substituted-1H-tetrazoles in a resistively heated microreactor [beilstein-journals.org]
- 5. 1H-Tetrazole synthesis [organic-chemistry.org]
- 6. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thieme-connect.com [thieme-connect.com]
Technical Support Center: Purification of Poly(5-vinyl-1H-tetrazole)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with poly(5-vinyl-1H-tetrazole) (PVT). The focus is on the effective removal of residual this compound (VT) monomer from the polymer.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in working with this compound (VT) monomer?
A1: The primary challenge with VT monomer is its propensity for spontaneous and uncontrolled polymerization, which can be initiated by heat.[1] Dissolving the monomer at elevated temperatures, such as at the boiling point of chloroform (61.2 °C), has been shown to lead to spontaneous polymerization and increased impurity levels in the resulting polymer.[1] Therefore, it is recommended to handle the monomer at lower temperatures, for instance, not exceeding 50 °C when dissolving it for crystallization.[1] Impurities in the monomer can also catalyze uncontrolled polymerization, both in crystalline form and in solution.[1]
Q2: What are the typical solvents for dissolving poly(this compound) (PVT)?
A2: Poly(this compound) is generally soluble in highly polar aprotic solvents. Commonly used solvents include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP).[2] The choice of solvent is a critical first step in the purification of the polymer by precipitation.
Q3: What is the most common method for purifying PVT to remove residual monomer?
A3: The most frequently cited method for the purification of polymers, including those containing PVT, is precipitation (also referred to as re-precipitation).[3] This technique involves dissolving the crude polymer in a suitable solvent and then adding this solution to a larger volume of a "non-solvent" or "anti-solvent," which causes the polymer to precipitate while the monomer and other small molecule impurities remain in solution.
Q4: How can I confirm the purity of my PVT sample after purification?
A4: The purity of a PVT sample, specifically the absence of residual VT monomer, can be effectively determined using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR.[4][5] By comparing the integrals of the characteristic vinyl proton signals of the monomer with the signals from the polymer backbone, the amount of residual monomer can be quantified. Other techniques such as Infrared (IR) spectroscopy can also be used to identify the presence of the monomer's vinyl group, although it is less quantitative than NMR.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| During Polymerization: The reaction mixture becomes extremely viscous or solidifies unexpectedly. | Uncontrolled or spontaneous polymerization of the VT monomer. | - Ensure the monomer is highly purified before use, as impurities can act as initiators. - Strictly control the reaction temperature to avoid thermal initiation of polymerization. - Consider using a polymerization inhibitor if handling the monomer at elevated temperatures for extended periods, although this will need to be removed later. |
| During Purification: The polymer "oils out" instead of precipitating as a solid when adding the non-solvent. | The solvent/non-solvent mixture is acting as a poor solvent for the polymer, leading to a liquid-liquid phase separation instead of solid precipitation. The polymer chains have enough mobility to coalesce into an oily phase. | - Add the polymer solution to the non-solvent more slowly and with vigorous stirring to promote the formation of fine solid particles. - Cool the non-solvent before and during the addition of the polymer solution to decrease the solubility of the polymer further. - Use a different non-solvent or a mixture of non-solvents. For example, if precipitating from DMF, try adding to a rapidly stirred mixture of diethyl ether and a small amount of a slightly more polar non-solvent. |
| During Purification: The precipitated polymer forms large, hard aggregates that are difficult to handle and dry. | The rate of precipitation is too high, or there is insufficient agitation. This can trap solvent and impurities within the polymer mass. | - Decrease the concentration of the polymer solution. - Increase the volume of the non-solvent. - Ensure very efficient and vigorous stirring of the non-solvent as the polymer solution is added. - Add the polymer solution dropwise to the non-solvent. |
| After Purification: ¹H NMR analysis still shows significant residual monomer. | The purification process was not efficient enough. This could be due to a poor choice of solvent/non-solvent, insufficient washing, or trapped monomer in the precipitated polymer. | - Repeat the precipitation process one or more times. - After precipitation, thoroughly wash the polymer with fresh non-solvent before drying. - Ensure the polymer is fully dissolved before each precipitation step. - Consider a different purification technique, such as dialysis, if precipitation is ineffective. |
Experimental Protocols
Protocol 1: Purification of Poly(this compound) by Precipitation
This protocol is a general guideline for the purification of PVT homopolymer based on common laboratory practices for polymer precipitation.
Materials:
-
Crude poly(this compound)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (solvent)
-
Diethyl ether or a mixture of diethyl ether and chloroform (non-solvent)
-
Beakers, magnetic stirrer, and stir bars
-
Dropping funnel
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Vacuum oven
Procedure:
-
Dissolution: In a beaker, dissolve the crude PVT in a minimal amount of DMF or DMSO with gentle stirring. Ensure the polymer is completely dissolved. The concentration should be low enough to maintain a manageable viscosity (e.g., 5-10% w/v).
-
Preparation of Non-solvent: In a separate, larger beaker, place a volume of the non-solvent that is at least 10 times the volume of the polymer solution. For example, for every 10 mL of polymer solution, use at least 100 mL of non-solvent. Begin vigorously stirring the non-solvent.
-
Precipitation: Transfer the polymer solution to a dropping funnel. Add the polymer solution dropwise to the rapidly stirred non-solvent. A white precipitate of the polymer should form immediately.
-
Digestion: After all the polymer solution has been added, continue stirring the suspension for at least 30 minutes to allow for the complete precipitation of the polymer and for the residual monomer to be well-dispersed in the non-solvent.
-
Isolation: Isolate the precipitated polymer by vacuum filtration.
-
Washing: Wash the filtered polymer cake with several portions of fresh non-solvent to remove any remaining traces of the solvent and dissolved impurities.
-
Drying: Carefully transfer the purified polymer to a watch glass or a suitable container and dry it in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Quantification of Residual this compound by ¹H NMR Spectroscopy
This protocol provides a method to determine the percentage of residual VT monomer in a purified PVT sample.
Materials:
-
Purified poly(this compound) sample
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the dried PVT sample (e.g., 10-20 mg) and dissolve it in an appropriate volume of DMSO-d₆ (e.g., 0.75 mL) directly in an NMR tube. Ensure the polymer is fully dissolved.
-
NMR Acquisition: Acquire a ¹H NMR spectrum of the sample. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Data Processing: Process the spectrum, including phasing and baseline correction.
-
Integration:
-
Identify the characteristic signals of the vinyl protons of the VT monomer. Based on literature data, these appear as a doublet of doublets between approximately 5.80 and 6.86 ppm.[1] Specifically, the signals are around 6.80-6.86 ppm (dd, 1H), 6.24-6.27 ppm (dd, 1H), and 5.80-5.83 ppm (dd, 1H).[1] Integrate the area of one or all of these well-resolved vinyl proton signals. Let the total integral of the monomer's vinyl protons be Imonomer .
-
Identify a well-resolved signal corresponding to the protons on the polymer backbone. The specific chemical shift will depend on the polymer's microstructure, but it is expected to be in the aliphatic region (e.g., 1.5-3.0 ppm), well separated from the monomer's vinyl protons. Integrate this region. Let this integral be Ipolymer .
-
-
Calculation:
-
The molar percentage of residual monomer can be calculated using the following formula: % Residual Monomer = [ (Imonomer / Nmonomer) / ( (Imonomer / Nmonomer) + (Ipolymer / Npolymer) ) ] * 100
Where:
-
Imonomer is the integral of the selected monomer vinyl proton signals.
-
Nmonomer is the number of protons contributing to the integrated monomer signal (e.g., if you integrate all three vinyl protons, Nmonomer = 3).
-
Ipolymer is the integral of the selected polymer backbone signal.
-
Npolymer is the number of protons contributing to the integrated polymer backbone signal per repeating unit. For PVT, the vinyl backbone has 3 protons per repeating unit (-CH₂-CH-).
-
-
Data Presentation
Table 1: ¹H NMR Chemical Shifts for this compound (VT) Monomer in DMSO-d₆
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) |
| NH | ~16.00 | singlet | - |
| =CH- | 6.80 - 6.86 | dd | 17.8, 11.3 |
| =CH₂ (trans) | 6.24 - 6.27 | dd | 17.8, 0.9 |
| =CH₂ (cis) | 5.80 - 5.83 | dd | 11.3, 0.9 |
| Data sourced from MDPI, 2023.[1] |
Visualizations
Caption: Workflow for the purification of poly(this compound) by precipitation.
Caption: Logical workflow for quantifying residual monomer in PVT using ¹H NMR.
References
effect of temperature on the rate of 5-vinyl-1H-tetrazole polymerization
This technical support center provides researchers, scientists, and drug development professionals with guidance on the effect of temperature on the rate of 5-vinyl-1H-tetrazole (5-VHT) polymerization. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of temperature on the polymerization of this compound?
Temperature is a critical factor that initiates the polymerization of 5-VHT. The monomer undergoes spontaneous, thermally initiated polymerization when it reaches its melting point, which is approximately 131.2 °C.[1][2] As the temperature increases above the melting point, the rate of polymerization is expected to increase. However, at very high temperatures (above 200 °C), the resulting poly(this compound) will begin to degrade.[1]
Q2: Does the polymerization of 5-VHT require a chemical initiator?
No, the polymerization of 5-VHT can be initiated by heat alone. This is referred to as thermal self-initiation and occurs spontaneously upon melting of the monomer.[1] However, for better control over the polymerization process, to obtain polymers with a predictable molecular weight and to conduct the reaction at temperatures below the monomer's melting point, a chemical initiator (e.g., AIBN) can be used, often in a solution polymerization setup.[1]
Q3: How does the heating rate affect the polymerization process?
The rate at which the monomer is heated can influence the onset of polymerization relative to its melting. Differential Scanning Calorimetry (DSC) studies have shown that at slower heating rates (e.g., 3 °C/min), the exothermic event of polymerization can begin before the endothermic melting process is complete.[1]
Q4: What is the thermal stability of poly(this compound)?
Poly(this compound) is thermally stable up to approximately 200 °C.[1] Above this temperature, the polymer begins to degrade. The thermal stability of related copolymers and alkylated poly(5-vinyltetrazole)s has also been studied, with some showing stability up to 210 °C.
Troubleshooting Guide
Issue 1: Spontaneous and Uncontrolled Polymerization
Q: My this compound monomer polymerized spontaneously before I could use it. What is the cause and how can I prevent this?
A: Spontaneous polymerization of 5-VHT is a common issue, often caused by the presence of impurities which can act as catalysts.[1] The monomer is also prone to thermal initiation, especially if exposed to elevated temperatures.
Solutions:
-
High-Purity Monomer: Ensure you are using highly purified 5-VHT. Impurities from the synthesis process can trigger polymerization.
-
Proper Storage: Store the monomer in a cool, dark place.
-
Use of Inhibitors: During the synthesis and purification of 5-VHT, inhibitors such as hydroquinone or ionol should be used to prevent premature polymerization.[1]
-
Avoid High Temperatures During Purification: When recrystallizing the monomer, for example from chloroform, do not exceed temperatures of 50 °C.[1]
Issue 2: Formation of Insoluble, Cross-linked Polymer
Q: The polymer I produced is insoluble in common solvents. Why did this happen and is it avoidable?
A: The formation of an insoluble polymer is typically the result of uncontrolled bulk polymerization.[1] When the neat monomer is heated above its melting point, the rapid, exothermic polymerization can lead to a high degree of cross-linking.
Solutions:
-
Solution Polymerization: Perform the polymerization in a suitable solvent. This helps to dissipate the heat of polymerization and maintain better control over the reaction, preventing cross-linking.
-
Controlled Polymerization Techniques: Employ controlled radical polymerization methods like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization to achieve better control over the polymer architecture and solubility.[1]
-
Lower Monomer Concentration: If conducting a solution polymerization, using a lower concentration of the monomer can help to reduce the likelihood of cross-linking.
Issue 3: Polymerization is Too Slow or Does Not Occur
Q: I am trying to polymerize 5-VHT at a temperature below its melting point and the reaction is very slow or not proceeding. What could be the issue?
A: While 5-VHT can self-initiate polymerization thermally, this process is most efficient at or above its melting point. At lower temperatures, the rate of thermal initiation is significantly slower.
Solutions:
-
Increase Temperature: If your experimental parameters allow, increasing the reaction temperature will increase the rate of polymerization.
-
Add a Radical Initiator: For polymerizations below the melting point, the use of a chemical radical initiator (e.g., azobisisobutyronitrile - AIBN) is recommended. The choice of initiator will depend on the desired reaction temperature, as different initiators have different decomposition kinetics.
-
Solvent Choice: The solvent can influence the rate of polymerization. The polarity of the solvent can affect the propagation kinetics. Experiment with different solvents to find the optimal conditions for your system.
Issue 4: Low Molecular Weight Polymer
Q: The resulting poly(this compound) has a lower molecular weight than desired. How can I increase the molecular weight?
A: Low molecular weight can be a result of several factors in radical polymerization, including a high initiator concentration, the presence of chain transfer agents, or high reaction temperatures leading to increased termination rates.
Solutions:
-
Decrease Initiator Concentration: A lower concentration of the initiator will result in fewer polymer chains being initiated, leading to higher molecular weight polymers.
-
Purify Monomer and Solvent: Impurities can act as chain transfer agents, which will lower the molecular weight of the resulting polymer. Ensure both the monomer and solvent are pure.
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Optimize Temperature: While a higher temperature increases the polymerization rate, it can also increase the rate of termination and chain transfer reactions. An optimal temperature should be determined experimentally to balance the rate and the desired molecular weight.
-
Controlled Polymerization Techniques: Techniques like RAFT polymerization are specifically designed to produce polymers with controlled molecular weights and low polydispersity.[1]
Quantitative Data
| Thermal Event | Temperature (°C) | Heating Rate | Notes |
| Melting Point | 131.2 ± 0.5 | Not Specified | Onset of spontaneous, thermally initiated polymerization.[1] |
| Polymerization Exotherm | Appears before melting is complete | 3 °C/min | At lower heating rates, polymerization can initiate before the monomer fully melts.[1] |
| Completion of Polymerization | ~200 | Not Specified | Bulk polymerization is generally complete at this temperature.[1] |
| Onset of Polymer Degradation | >200 | Not Specified | The resulting poly(this compound) begins to degrade.[1] |
It is recommended that researchers determine specific polymerization rates experimentally for their particular system and conditions.
Experimental Protocols
Protocol 1: Synthesis and Purification of this compound
This protocol is based on a method for synthesizing highly purified 5-VHT to prevent spontaneous polymerization.[1]
Materials:
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5-(β-dimethylaminoethyl)tetrazole
-
Distilled water
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Sodium hydroxide (NaOH)
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Dimethyl sulfate (freshly distilled)
-
Hydroquinone or ionol (inhibitor)
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Concentrated hydrochloric acid (HCl)
-
Ethyl acetate
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Anhydrous magnesium sulfate (MgSO₄)
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Chloroform
Procedure:
-
Dissolve 10 g of 5-(β-dimethylaminoethyl)tetrazole in 35 mL of distilled water.
-
In a separate beaker, dissolve 5.7 g of NaOH in 35 g of ice to prevent overheating and add this solution in portions to the tetrazole solution (final pH ~14).
-
Stir the resulting solution for 15 minutes at room temperature.
-
Add 9.9 g of freshly distilled dimethyl sulfate dropwise to the reaction mixture.
-
Heat the mixture to 50 °C and stir for 3.5 hours.
-
After the reaction time, cool the mixture to 5 °C.
-
To prevent spontaneous polymerization, add a few crystals of hydroquinone or ionol.
-
Slowly add concentrated HCl dropwise until the pH of the solution reaches 2.
-
Extract the product with ethyl acetate (7 x 30 mL).
-
Combine the organic extracts and dry over anhydrous MgSO₄ for 12 hours.
-
Filter to remove the drying agent and remove the solvent under vacuum.
-
Purify the crude product by recrystallization from chloroform, ensuring the temperature does not exceed 50 °C during dissolution.
Protocol 2: General Procedure for Controlled Thermal Polymerization in Solution
This is a general guideline for conducting a controlled polymerization to study the effect of temperature. Specific parameters such as solvent, concentration, and initiator type/concentration should be optimized for the desired outcome.
Materials:
-
Purified this compound
-
Anhydrous, degassed solvent (e.g., dimethylformamide - DMF, or dimethyl sulfoxide - DMSO)
-
Radical initiator (e.g., AIBN)
-
Reaction vessel with a magnetic stirrer, condenser, and nitrogen inlet
-
Constant temperature oil bath
Procedure:
-
Dissolve the desired amount of purified 5-VHT in the anhydrous, degassed solvent in the reaction vessel.
-
Add the appropriate amount of the radical initiator.
-
De-gas the solution by bubbling with nitrogen for at least 30 minutes to remove oxygen, which can inhibit radical polymerization.
-
Place the reaction vessel in a preheated oil bath set to the desired reaction temperature (e.g., 60 °C, 70 °C, 80 °C).
-
Maintain a positive nitrogen atmosphere throughout the reaction.
-
Monitor the progress of the polymerization by taking aliquots at regular time intervals and analyzing the monomer conversion (e.g., by ¹H NMR spectroscopy or gravimetry after precipitation).
-
To quench the polymerization, cool the reaction mixture rapidly and expose it to air.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol or diethyl ether).
-
Filter and dry the polymer under vacuum to a constant weight.
-
Characterize the polymer for its molecular weight and polydispersity (e.g., by Gel Permeation Chromatography - GPC).
Visualizations
Caption: Logical workflow of the effect of temperature on this compound polymerization.
Caption: A troubleshooting workflow for common issues in this compound polymerization.
References
selection of appropriate inhibitors for 5-vinyl-1H-tetrazole stabilization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-vinyl-1H-tetrazole. The following information is intended to help you select the appropriate inhibitors to ensure the stability of this highly reactive monomer during your experiments.
Troubleshooting Guide: Spontaneous Polymerization of this compound
Uncontrolled polymerization is a primary concern when working with this compound, a monomer prone to spontaneous polymerization, particularly when heated.[1] This guide will help you identify and resolve common issues related to monomer stability.
Problem: The monomer polymerized unexpectedly during storage or reaction.
| Potential Cause | Troubleshooting Steps |
| Inadequate or No Inhibitor | Ensure that a suitable inhibitor is added to the monomer immediately after synthesis or purification. Common choices include hydroquinone or ionol (Butylated Hydroxytoluene - BHT).[1] |
| Insufficient Inhibitor Concentration | The effective concentration of an inhibitor can vary. Start with a concentration in the range of 100-500 ppm and optimize as needed. For particularly sensitive applications or prolonged storage, higher concentrations may be necessary. |
| Depletion of Inhibitor | Inhibitors are consumed over time, especially when exposed to heat or light. If the monomer has been stored for an extended period, consider adding a fresh amount of inhibitor. |
| Elevated Storage Temperature | This compound is sensitive to heat.[1] Store the monomer in a cool, dark place, preferably refrigerated. Avoid exposure to direct sunlight or other heat sources. |
| Presence of Oxygen (for phenolic inhibitors) | Inhibitors like hydroquinone require the presence of dissolved oxygen to effectively quench free radicals. Ensure the monomer is stored under an air or oxygen-containing atmosphere if using phenolic inhibitors. |
| Contamination | Impurities from the synthesis or cross-contamination can initiate polymerization. Ensure all glassware and equipment are scrupulously clean. If contamination is suspected, re-purify the monomer. |
Problem: The monomer shows signs of cloudiness or increased viscosity.
This is often an early indicator of oligomerization or polymerization.
| Potential Cause | Troubleshooting Steps |
| Onset of Polymerization | Immediately cool the monomer to slow down the process. If possible, filter the monomer to remove any solid polymer particles. |
| Incorrect Storage Conditions | Review your storage protocol. Ensure the monomer is stored in a tightly sealed, opaque container in a cool, dark, and dry environment. |
Frequently Asked Questions (FAQs)
Q1: What are the most common inhibitors for this compound?
A1: The scientific literature explicitly mentions the use of hydroquinone and ionol (BHT) to prevent the spontaneous polymerization of this compound during its synthesis.[1][2] These are common free-radical scavengers used for stabilizing vinyl monomers.
Q2: What is the recommended concentration of inhibitors?
Q3: How does temperature affect the stability of this compound?
A3: this compound is thermally sensitive. Differential Scanning Calorimetry (DSC) data shows that in the absence of an inhibitor, the monomer undergoes spontaneous polymerization upon melting.[1] Therefore, it is crucial to store the monomer at reduced temperatures (e.g., in a refrigerator) to minimize the risk of thermal initiation of polymerization.
Q4: Do I need to add an inhibitor if I plan to use the monomer immediately after synthesis?
A4: Yes, it is highly recommended. Due to its high reactivity, this compound can begin to polymerize even during workup and purification procedures, especially if heat is applied. The addition of an inhibitor like hydroquinone or ionol is a standard practice to ensure its stability even for short-term handling.[1]
Q5: Can I use any free-radical inhibitor?
A5: While many free-radical inhibitors may be effective, it is best to start with those that have been documented for use with this compound, such as hydroquinone and ionol.[1] When choosing an inhibitor, consider its solubility in your monomer and any potential interference with your downstream application. For example, some inhibitors may need to be removed before polymerization, so their removal method should be considered.
Experimental Protocols
Protocol 1: Determination of Polymerization Induction Time by Differential Scanning Calorimetry (DSC)
This method can be used to compare the effectiveness of different inhibitors and concentrations.
Objective: To measure the time it takes for the inhibited monomer to begin polymerizing under isothermal conditions.
Materials:
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This compound (with and without inhibitor)
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Differential Scanning Calorimeter (DSC)
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Hermetically sealed aluminum pans
Procedure:
-
Accurately weigh 5-10 mg of the this compound sample (with a known concentration of inhibitor) into a hermetically sealed aluminum DSC pan.
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Place the sample pan and an empty reference pan into the DSC cell.
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Rapidly heat the sample to a predetermined isothermal temperature below the decomposition temperature but high enough to induce polymerization in a reasonable timeframe (e.g., based on the uninhibited DSC thermogram).
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Hold the sample at this isothermal temperature and record the heat flow as a function of time.
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The onset of the exothermic polymerization peak indicates the end of the induction period. The induction time is the time from reaching the isothermal temperature to the onset of polymerization.
-
Repeat the measurement for different inhibitors and concentrations to compare their effectiveness.
Data Presentation
Table 1: Common Inhibitors for Vinyl Monomers
| Inhibitor | Chemical Name | Typical Concentration Range (ppm) | Notes |
| Hydroquinone (HQ) | Benzene-1,4-diol | 100 - 1000 | Requires oxygen for optimal performance. Can discolor the monomer. |
| Ionol (BHT) | Butylated Hydroxytoluene | 100 - 1000 | Effective and widely used. |
| MEHQ | 4-Methoxyphenol | 50 - 500 | Often preferred for acrylates and methacrylates. |
| p-Benzoquinone | Cyclohexa-2,5-diene-1,4-dione | 10 - 200 | Very effective but can impart a yellow color to the monomer. |
Note: The optimal concentration for this compound should be determined experimentally.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified mechanism of free-radical polymerization and inhibition.
Caption: Troubleshooting workflow for addressing monomer instability.
References
Validation & Comparative
A Comparative Guide to Validating the Molecular Weight of Poly(5-vinyl-1H-tetrazole): GPC vs. Viscometry
For researchers, scientists, and drug development professionals, accurate determination of polymer molecular weight is paramount for ensuring material consistency, performance, and safety. This guide provides a comparative overview of two common techniques for validating the molecular weight of poly(5-vinyl-1H-tetrazole) (PVT): Gel Permeation Chromatography (GPC) and viscometry.
Comparison of Molecular Weight Averages
Gel Permeation Chromatography and viscometry provide different, yet valuable, molecular weight averages. Understanding these distinctions is crucial for interpreting results.
| Parameter | Gel Permeation Chromatography (GPC) | Viscometry | Description |
| Molecular Weight Averages | Number-average (Mn), Weight-average (Mw), Peak (Mp) | Viscosity-average (Mv) | GPC provides a detailed molecular weight distribution, allowing for the calculation of multiple averages. Viscometry yields a single average based on the polymer's hydrodynamic volume in solution. |
| Polydispersity Index (PDI) | Mw/Mn | Not directly determined | GPC is the standard method for determining the breadth of the molecular weight distribution, a critical parameter for predicting polymer behavior. |
Experimental Protocols
Detailed and consistent experimental protocols are essential for obtaining reliable and comparable data. Below are proposed methodologies for the characterization of PVT by GPC and viscometry.
Gel Permeation Chromatography (GPC) of PVT
GPC separates polymer molecules based on their hydrodynamic volume in solution. As PVT is a polar polymer, a polar organic solvent is recommended for the mobile phase to ensure good solubility and prevent interactions with the column packing.
1. Sample Preparation:
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Dissolve PVT in the mobile phase (e.g., Dimethylformamide (DMF) with 0.05 M LiBr) to a concentration of 1-2 mg/mL.[1]
-
Allow the sample to dissolve completely, typically by gentle agitation for several hours.
-
Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate matter.
2. GPC System and Conditions:
-
Mobile Phase: Dimethylformamide (DMF) with 0.05 M LiBr (to suppress aggregation).
-
Columns: A set of polar gel columns (e.g., polystyrene-divinylbenzene columns suitable for DMF) with a range of pore sizes to cover a broad molecular weight distribution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 50 °C.
-
Detector: Refractive Index (RI) detector.
-
Calibration: Use narrow polydispersity polystyrene or poly(methyl methacrylate) standards to generate a calibration curve.
3. Data Analysis:
-
The GPC software will use the calibration curve to calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) from the refractive index chromatogram.
Viscometry of PVT
Viscometry measures the viscosity of a polymer solution to determine the viscosity-average molecular weight (Mv). This requires the use of the Mark-Houwink equation, which relates intrinsic viscosity [η] to molecular weight.
[η] = K * Ma
The Mark-Houwink parameters, K and a, are specific to a given polymer-solvent-temperature system and must be determined experimentally if not available in the literature.
1. Determination of Mark-Houwink Parameters (if unknown):
-
Synthesize or obtain a series of PVT samples with narrow molecular weight distributions.
-
Determine the absolute weight-average molecular weight (Mw) of each narrow standard using a primary method like light scattering.
-
Measure the intrinsic viscosity [η] for each standard using the protocol below.
-
Plot log[η] versus log(Mw). The slope of the resulting line will be 'a', and the intercept will be log(K).
2. Sample Preparation:
-
Prepare a stock solution of PVT in a suitable solvent (e.g., DMF) at a known concentration (e.g., 10 mg/mL).
-
Create a series of dilutions from the stock solution (e.g., 5, 2.5, 1.25, 0.625 mg/mL).
3. Viscosity Measurement:
-
Use a calibrated Ubbelohde or similar capillary viscometer in a constant temperature water bath (e.g., 25 °C).
-
Measure the flow time of the pure solvent (t0) and each polymer dilution (t).
-
Calculate the relative viscosity (ηrel = t/t0) and specific viscosity (ηsp = ηrel - 1) for each concentration.
-
Determine the reduced viscosity (ηred = ηsp/c) and inherent viscosity (ηinh = ln(ηrel)/c) for each concentration.
4. Data Analysis:
-
Extrapolate the plots of reduced viscosity versus concentration and inherent viscosity versus concentration to zero concentration. The y-intercept of both plots should converge to the intrinsic viscosity [η].
-
Using the predetermined Mark-Houwink parameters (K and a) for PVT in the chosen solvent and at the measurement temperature, calculate the viscosity-average molecular weight (Mv).
Logical Workflow for Validation
The following diagram illustrates the logical workflow for validating the molecular weight of poly(this compound) using both GPC and viscometry.
Conclusion
Validating the molecular weight of poly(this compound) through orthogonal methods like GPC and viscometry provides a more complete understanding of this important polymer. GPC offers a detailed view of the entire molecular weight distribution, including the polydispersity, which is critical for understanding how the material will perform in an application. Viscometry, while providing a single average molecular weight, is a cost-effective and robust method for routine quality control once the Mark-Houwink parameters have been established. For researchers working with PVT, the experimental determination of these parameters would be a valuable contribution to the field, enabling more widespread and accurate characterization of this polymer. By employing both techniques, scientists and developers can ensure a high degree of confidence in the properties and expected performance of their materials.
References
spectroscopic analysis (NMR, FTIR) for the characterization of poly(5-vinyl-1H-tetrazole)
A Comparative Spectroscopic Guide to Poly(5-vinyl-1H-tetrazole) and its Precursor
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the spectroscopic characteristics of poly(this compound) with its precursor, polyacrylonitrile, and the widely used polymer, poly(vinyl alcohol).
This guide provides a detailed comparison of poly(this compound) (PVT), a nitrogen-rich polymer with significant potential in pharmaceutical and materials science, against its common synthetic precursor, polyacrylonitrile (PAN), and a benchmark polymer, poly(vinyl alcohol) (PVA). The characterization of these polymers using Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy is crucial for confirming their chemical structures and purity. This document presents key spectroscopic data in a comparative format, details the experimental protocols for these analyses, and illustrates the synthetic and analytical workflow.
Spectroscopic Data Comparison
The successful conversion of polyacrylonitrile to poly(this compound) is primarily evidenced by the disappearance of the characteristic nitrile (C≡N) stretching vibration in the FTIR spectrum and the emergence of signals corresponding to the tetrazole ring. The NMR spectra reflect the changes in the chemical environment of the polymer backbone protons and carbons upon the transformation of the nitrile group into the tetrazole moiety. A comparison with poly(vinyl alcohol) is included to highlight the distinct spectroscopic features of these different vinyl polymers.
Table 1: Comparative FTIR Data (cm⁻¹)
| Functional Group | Poly(this compound) (PVT) | Polyacrylonitrile (PAN) | Poly(vinyl alcohol) (PVA) |
| O-H Stretch | - | - | ~3340 (broad) |
| C-H Stretch (Backbone) | ~2930 | ~2939 | ~2940 |
| C≡N Stretch | Absent | ~2243 (strong) | - |
| C=N and N=N Stretch (Tetrazole Ring) | ~1462, ~1550 | - | - |
| C-H Bend (Backbone) | ~1450 | ~1454 | ~1450 |
| Tetrazole Ring Vibrations | ~1050-1250 | - | - |
| C-O Stretch | - | - | ~1094 |
Table 2: Comparative ¹H NMR Data (ppm)
| Proton Environment | Poly(this compound) (PVT) | Polyacrylonitrile (PAN) | Poly(vinyl alcohol) (PVA) |
| -CH₂- (Backbone) | ~2.1-2.4 | ~2.04 | ~1.5-1.7 |
| -CH- (Backbone) | ~3.2-3.8 | ~3.15 | ~3.9-4.1 |
| N-H (Tetrazole Ring) | ~15.5-16.0 (broad)[1] | - | - |
| O-H | - | - | ~4.3-4.9 |
Table 3: Comparative ¹³C NMR Data (ppm)
| Carbon Environment | Poly(this compound) (PVT) | Polyacrylonitrile (PAN) | Poly(vinyl alcohol) (PVA) |
| -CH₂- (Backbone) | ~35-40 | ~35 | ~45 |
| -CH- (Backbone) | ~50-55 | ~27 | ~65-70 |
| C (Tetrazole Ring) | ~154 | - | - |
| C≡N | - | ~120 | - |
Experimental Workflow and Protocols
The characterization of poly(this compound) follows its synthesis from a precursor polymer, typically polyacrylonitrile. The workflow involves the chemical modification of the polymer followed by spectroscopic analysis to confirm the structural changes.
Caption: Synthesis and Spectroscopic Characterization Workflow for Poly(this compound).
Detailed Experimental Protocols
1. Synthesis of Poly(this compound) from Polyacrylonitrile
This protocol is based on the widely reported polymer-analogous conversion of polyacrylonitrile.[2][3]
-
Materials: Polyacrylonitrile (PAN), sodium azide (NaN₃), ammonium chloride (NH₄Cl), and N,N-dimethylformamide (DMF).
-
Procedure:
-
Dissolve polyacrylonitrile in DMF in a round-bottom flask equipped with a condenser and a magnetic stirrer.
-
Add sodium azide and ammonium chloride to the solution. The molar ratio of NaN₃ and NH₄Cl to the acrylonitrile monomer units is typically around 1.5:1.
-
Heat the reaction mixture with stirring to a temperature between 100°C and 120°C.
-
Maintain the reaction for a period of 12 to 24 hours. The progress of the reaction can be monitored by the disappearance of the nitrile peak in the FTIR spectrum of aliquots.
-
After cooling to room temperature, the resulting polymer solution is precipitated by pouring it into a non-solvent such as methanol.
-
The precipitated poly(this compound) is collected by filtration, washed thoroughly with fresh non-solvent to remove unreacted reagents and residual DMF, and dried under vacuum.
-
2. FTIR Spectroscopy
-
Instrumentation: A Fourier-transform infrared spectrometer.
-
Sample Preparation: A small amount of the dried polymer is ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, spectra can be recorded using an attenuated total reflectance (ATR) accessory.
-
Data Acquisition: Spectra are typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample compartment (or the ATR crystal) is recorded prior to the sample measurement.
3. NMR Spectroscopy
-
Instrumentation: A nuclear magnetic resonance spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR.
-
Sample Preparation: Approximately 10-20 mg of the polymer is dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).
-
Data Acquisition for ¹H NMR: A standard proton NMR experiment is performed. Key parameters include the spectral width, acquisition time, and relaxation delay.
-
Data Acquisition for ¹³C NMR: A proton-decoupled ¹³C NMR experiment is performed to obtain a spectrum with single lines for each unique carbon atom. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
References
A Comparative Analysis of the Energetic Performance of Poly(5-vinyl-1H-tetrazole) and Other Nitrogen-Rich Polymers
This guide provides a detailed comparison of the energetic performance of poly(5-vinyl-1H-tetrazole) (P5VT) against other prominent nitrogen-rich energetic polymers. The content is intended for researchers and scientists in the field of energetic materials and polymer chemistry, offering a consolidated view of key performance metrics supported by experimental data and methodologies.
Nitrogen-rich polymers are a critical class of energetic materials, serving as binders and gas-generating agents in propellants and explosives.[1] The energy output of these polymers is largely derived from the high positive heat of formation associated with their nitrogen-rich functional groups, such as tetrazoles, azides, and nitro groups.[2][3] Upon decomposition, these groups release a significant amount of energy and form stable nitrogen gas (N₂), which has a very strong triple bond.[4] Poly(this compound), with its high nitrogen content (58.3%), is a polymer of significant interest due to the inherent energetic nature and thermal stability of the tetrazole ring.[1][5]
Quantitative Performance Comparison
The energetic performance of these polymers is evaluated based on several key parameters, including heat of formation, density, and calculated detonation properties. The following tables summarize the quantitative data for P5VT and other commonly studied nitrogen-rich polymers like Glycidyl Azide Polymer (GAP), Poly(3-nitratomethyl-3-methyloxetane) (PNIMMO), and Nitrocellulose (NC).
Table 1: Physical and Thermochemical Properties
| Polymer | Abbreviation | Nitrogen Content (%) | Density (ρ) (g/cm³) | Heat of Formation (ΔHf) (kJ/kg) | Decomposition Temp. (Td) (°C) |
| Poly(this compound) | P5VT | 58.3 | ~1.31[6] | Positive (High) | ~240-274[7] |
| Glycidyl Azide Polymer | GAP | 49.9 | 1.29 - 1.30 | +957[2][8] | ~230 |
| Poly(3-nitratomethyl-3-methyloxetane) | PNIMMO | 17.2 | 1.26[9] | -1933.74[9] | ~220 |
| Nitrocellulose (13.5% N) | NC | 13.5 | 1.67 | -2800 | ~200 |
Note: Data for P5VT is less commonly tabulated in single comprehensive sources compared to more established polymers like GAP and NC. The heat of formation for tetrazole-containing polymers is known to be highly positive, contributing significantly to their energy content.[1][10]
Table 2: Detonation Performance (Calculated)
| Polymer | Detonation Velocity (Vd) (m/s) | Detonation Pressure (Pcj) (GPa) |
| Poly(this compound) | High (Comparable to other energetic polymers) | Data not readily available |
| Glycidyl Azide Polymer | 6,500 - 7,500 | 20 - 25 |
| Poly(3-nitratomethyl-3-methyloxetane) | ~8,000 | ~28 |
| Nitrocellulose (13.5% N) | 7,300 | 25 |
| Trinitrotoluene (TNT) (for reference) | 6,900[11] | 19[12] |
Note: Detonation parameters are often calculated using specialized software like EXPLO5 and are dependent on the specific formulation and density.[1][10] The performance of P5VT is expected to be significant due to its high nitrogen content and positive heat of formation.
Experimental Protocols
The characterization of energetic polymers involves specific, high-hazard procedures. The methodologies outlined below are representative of those cited in the literature for determining the properties listed in the tables above.
1. Synthesis of Poly(this compound) via Polyacrylonitrile Conversion
A common and efficient method for synthesizing P5VT is through the polymer-analogous conversion of polyacrylonitrile (PAN).[13]
-
Materials : Polyacrylonitrile (PAN), sodium azide (NaN₃), ammonium chloride (NH₄Cl), and dimethylformamide (DMF) as the solvent.
-
Procedure :
-
PAN is dissolved in DMF in a reaction vessel equipped with a stirrer and condenser.
-
Sodium azide and ammonium chloride are added to the solution. The molar ratio of NaN₃ and NH₄Cl to the nitrile groups in PAN is typically greater than 1 to ensure high conversion.
-
The reaction mixture is heated to a specific temperature (e.g., 100-120°C) and stirred for an extended period (e.g., 12-24 hours).[13]
-
During the reaction, the nitrile groups (-C≡N) of the PAN backbone undergo a [3+2] cycloaddition with the azide to form the tetrazole ring.
-
After cooling, the resulting polymer solution is precipitated in a non-solvent like methanol or water.
-
The precipitated P5VT is filtered, washed thoroughly to remove unreacted reagents and solvent, and dried under a vacuum.
-
-
Characterization : The successful conversion is confirmed using FT-IR spectroscopy (disappearance of the nitrile peak at ~2240 cm⁻¹ and appearance of tetrazole ring peaks) and NMR spectroscopy.[5][7]
2. Thermal Analysis: Differential Scanning Calorimetry (DSC)
DSC is used to determine the thermal stability and decomposition temperature of the polymers.[14][15]
-
Apparatus : A differential scanning calorimeter.
-
Procedure :
-
A small, precisely weighed sample (1-5 mg) of the polymer is placed in an aluminum crucible.
-
The crucible is sealed and placed in the DSC cell alongside an empty reference crucible.
-
The sample is heated at a constant rate (e.g., 5-20°C/min) under an inert atmosphere (e.g., nitrogen).
-
The heat flow to or from the sample relative to the reference is measured as a function of temperature.
-
-
Data Interpretation : Exothermic peaks in the DSC thermogram indicate decomposition. The onset temperature of the first major exotherm is typically reported as the decomposition temperature (Td).[7] For P5VT, this occurs around 240-274°C.[7]
3. Energetic Properties Determination
-
Heat of Formation (ΔHf) : This is determined experimentally using bomb calorimetry. The heat of combustion is measured, and from this, using Hess's law and the known heats of formation of the combustion products (CO₂, H₂O, N₂), the standard heat of formation of the polymer is calculated.[10]
-
Detonation Parameter Calculation : Detonation velocity and pressure are difficult to measure directly for polymers alone. They are typically calculated for the polymer or a formulation containing it using thermochemical codes like EXPLO5 or Cheetah.[1][10] These programs use the polymer's elemental composition, density, and heat of formation as inputs to predict performance based on the Chapman-Jouguet theory of detonation.
Visualizations
The following diagrams illustrate the synthesis pathway for P5VT and a general workflow for evaluating the energetic performance of these polymers.
Caption: Synthesis of P5VT via conversion of Polyacrylonitrile.
Caption: Workflow for energetic polymer performance evaluation.
References
- 1. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 2. ACG Publications - GAP pre-polymer, as an energetic binder and high performance additive for propellants and explosives: A review [acgpubs.org]
- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Cas 18755-47-0,this compound | lookchem [lookchem.com]
- 7. researchgate.net [researchgate.net]
- 8. vti.mod.gov.rs [vti.mod.gov.rs]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Table of explosive detonation velocities - Wikipedia [en.wikipedia.org]
- 12. Deriving High-Energy-Density Polymeric Nitrogen N10 from the Host–Guest ArN10 Compound [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Validating the Purity of 5-Vinyl-1H-tetrazole Monomer: HPLC vs. TLC
For researchers, scientists, and drug development professionals, ensuring the purity of monomers like 5-vinyl-1H-tetrazole is paramount for the synthesis of well-defined polymers and active pharmaceutical ingredients. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) for validating the purity of this compound, offering detailed experimental protocols and a discussion of alternative methods.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a powerful analytical technique that separates, identifies, and quantifies components in a mixture.[1] For polar molecules like this compound, a nitrogen-containing heterocyclic compound, reversed-phase HPLC is the method of choice.[2][3][4][5][6] This technique utilizes a nonpolar stationary phase and a polar mobile phase, allowing for the effective separation of polar analytes.
A robust HPLC method for this compound can be developed based on established protocols for polar and nitrogen-containing heterocyclic compounds.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve the sample in 10 mL of a suitable solvent, such as a mixture of water and acetonitrile (e.g., 50:50 v/v), to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL using the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient elution can be employed. A starting point for an isocratic method would be a mixture of water (with 0.1% formic acid to improve peak shape) and acetonitrile. A typical starting ratio could be 90:10 (v/v) water:acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV detector at a wavelength of 210 nm, where the tetrazole ring is expected to have significant absorbance.
3. Data Analysis:
-
The purity of the this compound monomer is determined by calculating the peak area percentage of the main peak relative to the total area of all peaks in the chromatogram.
The following table presents hypothetical data from an HPLC analysis of two different batches of this compound to illustrate how the data would be presented.
| Parameter | Batch A | Batch B |
| Retention Time (min) | 5.2 | 5.2 |
| Peak Area (%) | 99.8 | 98.5 |
| Impurities Detected | One minor impurity at 3.1 min (0.2%) | Two impurities at 3.1 min (1.0%) and 4.5 min (0.5%) |
| Theoretical Plates (N) | > 5000 | > 5000 |
| Tailing Factor | 1.1 | 1.2 |
Thin-Layer Chromatography (TLC) for Rapid Purity Assessment
TLC is a simpler, faster, and more cost-effective chromatographic technique for assessing the purity of a compound and monitoring the progress of a reaction.[7][8][9][10]
A standard TLC protocol for this compound can be adapted from methods used for other tetrazole derivatives.[7]
1. Sample Preparation:
-
Dissolve a small amount of this compound in a volatile solvent like methanol or ethyl acetate to a concentration of approximately 1-2 mg/mL.
2. TLC Conditions:
-
Stationary Phase: Silica gel 60 F254 pre-coated aluminum plates.
-
Mobile Phase: A mixture of a nonpolar and a polar solvent is typically used. For tetrazole derivatives, a mobile phase of hexane and ethyl acetate in a 4:1 (v/v) ratio has been shown to be effective.[7]
-
Chamber: A closed glass chamber saturated with the mobile phase vapor.
3. Development and Visualization:
-
Spot a small amount of the sample solution onto the baseline of the TLC plate.
-
Place the plate in the developing chamber and allow the mobile phase to ascend the plate until it is about 1 cm from the top.
-
Remove the plate and mark the solvent front.
-
Visualize the spots under UV light at 254 nm. The this compound and any UV-active impurities will appear as dark spots.
-
The Retention Factor (Rf) value is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.
The following table provides an example of how TLC results for different batches of this compound could be summarized.
| Parameter | Batch A | Batch B |
| Rf Value | 0.45 | 0.45 |
| Spot Appearance | Single, well-defined spot | Major spot at Rf 0.45, with a faint spot at Rf 0.30 |
| Visualization | UV (254 nm) | UV (254 nm) |
| Interpretation | High purity | Presence of a more polar impurity |
Comparison of HPLC and TLC for Purity Validation
| Feature | HPLC | TLC |
| Sensitivity | High (can detect trace impurities) | Lower (less sensitive to minor impurities) |
| Quantitative | Yes | Semi-quantitative at best |
| Resolution | High | Lower |
| Speed | Slower (run times of several minutes) | Faster (can be completed in minutes) |
| Cost | High (instrumentation and solvents) | Low (minimal equipment and solvent use) |
| Throughput | Lower (one sample at a time) | Higher (multiple samples on one plate) |
| Primary Use | Purity certification, quantitative analysis | Reaction monitoring, rapid purity check |
Alternative Methods for Purity Validation
While HPLC and TLC are valuable chromatographic techniques, other methods are also crucial for a comprehensive purity assessment of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and can be used for quantitative analysis (qNMR) to determine purity with high accuracy.[11][12][13][14]
-
Mass Spectrometry (MS): Provides information about the molecular weight of the compound and can be coupled with liquid chromatography (LC-MS) to identify impurities.
-
Differential Scanning Calorimetry (DSC): Can be used to determine the melting point of the monomer, which is a good indicator of purity. A sharp melting point at the expected temperature suggests high purity.[11][12]
Experimental Workflow and Decision Logic
The following diagrams illustrate the experimental workflow for purity validation and a logical approach to selecting the appropriate analytical method.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 4. jordilabs.com [jordilabs.com]
- 5. Chromatographic Mode of an R-P HPLC Column - Hawach [hawachhplccolumn.com]
- 6. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 7. Synthesis, Cytotoxic Analysis, and Molecular Docking Studies of Tetrazole Derivatives via N-Mannich Base Condensation as Potential Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to DSC and TGA for the Thermal Analysis of 5-Vinyl-1H-tetrazole-based Polymers
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Differential Scanning Calorimetry and Thermogravimetric Analysis in the Characterization of Energetic Polymers.
The thermal analysis of 5-vinyl-1H-tetrazole-based polymers is critical for understanding their stability, decomposition pathways, and overall safety. These nitrogen-rich energetic polymers are gaining interest in various fields, including as binders in propellant and explosive compositions. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most powerful and commonly employed techniques for these investigations. This guide provides an objective comparison of DSC and TGA for the thermal analysis of poly(this compound) (PVT), supported by experimental data and detailed protocols.
Unveiling Thermal Behavior: DSC versus TGA
DSC and TGA provide complementary information about the thermal properties of materials. DSC measures the heat flow into or out of a sample as a function of temperature or time, revealing transitions such as melting, crystallization, glass transition, and decomposition. In contrast, TGA measures the change in mass of a sample as a function of temperature or time, providing information about thermal stability and the composition of the material.
For poly(this compound), DSC is instrumental in identifying the exothermic decomposition events and determining their associated energy release. TGA, on the other hand, quantifies the mass loss during decomposition, allowing for the elucidation of the degradation mechanism and the assessment of thermal stability.
Quantitative Data Comparison
The following table summarizes the key quantitative data obtained from DSC and TGA analyses of poly(this compound).
| Parameter | Differential Scanning Calorimetry (DSC) | Thermogravimetric Analysis (TGA) | Significance for Poly(this compound) |
| Decomposition Onset (Td) | First exothermic peak at 239.2 °C[1] | - | Indicates the initiation of the energetic decomposition of the tetrazole ring. |
| Peak Decomposition Temperature | 274 °C (main decomposition) and 369.9 °C (residue decomposition)[1] | - | Highlights the temperatures of maximum energy release during decomposition. |
| Weight Loss Stages | - | Two main stages | Corresponds to the decomposition of the tetrazole moiety followed by the degradation of the polymer backbone. |
| Residual Mass | - | Varies with conditions | Provides insight into the final products of thermal decomposition. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data. The following are representative experimental protocols for the DSC and TGA analysis of poly(this compound).
Differential Scanning Calorimetry (DSC)
-
Sample Preparation: A small amount of the poly(this compound) sample (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum pan.
-
Instrumentation: A calibrated Differential Scanning Calorimeter is used.
-
Experimental Conditions:
-
Temperature Program: The sample is heated from ambient temperature to 400°C at a constant heating rate (e.g., 10 °C/min).
-
Atmosphere: The experiment is conducted under an inert atmosphere, such as nitrogen, with a constant purge gas flow rate (e.g., 50 mL/min).
-
Reference: An empty, hermetically sealed aluminum pan is used as a reference.
-
-
Data Analysis: The heat flow as a function of temperature is recorded. Exothermic peaks are analyzed to determine the onset temperature, peak temperature, and enthalpy of decomposition.
Thermogravimetric Analysis (TGA)
-
Sample Preparation: A slightly larger amount of the poly(this compound) sample (typically 5-10 mg) is accurately weighed into a ceramic or platinum TGA pan.
-
Instrumentation: A calibrated Thermogravimetric Analyzer is used.
-
Experimental Conditions:
-
Temperature Program: The sample is heated from ambient temperature to 600°C at a constant heating rate (e.g., 10 °C/min).
-
Atmosphere: The experiment is conducted under an inert atmosphere, such as nitrogen, with a constant purge gas flow rate (e.g., 50 mL/min).
-
-
Data Analysis: The sample mass is recorded as a function of temperature. The resulting TGA curve is analyzed to determine the onset temperature of decomposition and the percentage of weight loss at different stages. The derivative of the TGA curve (DTG) can be used to identify the temperatures of the maximum rate of weight loss.
Visualizing the Experimental Workflow
The logical flow of thermal analysis for this compound-based polymers can be visualized as follows:
Caption: Workflow for the thermal analysis of poly(this compound).
References
performance comparison of energetic binders: poly(5-vinyl-1H-tetrazole) vs poly(azido-styrene)
A Comparative Guide for Researchers in Energetic Materials
In the quest for advanced energetic materials with enhanced performance and improved safety characteristics, the role of the binder is paramount. Energetic binders, polymers that contribute to the overall energy output of a formulation, are a key area of research. This guide provides a detailed performance comparison of two such binders: poly(5-vinyl-1H-tetrazole) (PVT) and poly(azido-styrene) (PAS). This objective analysis, supported by available experimental data, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their applications.
At a Glance: Key Performance Parameters
The following table summarizes the key performance characteristics of PVT and PAS based on available literature. It is important to note that comprehensive experimental data for poly(azido-styrene) homopolymer is limited in open literature; therefore, some data is inferred from related azido polymers and copolymers containing azido-styrene moieties.
| Property | Poly(this compound) (PVT) | Poly(azido-styrene) (PAS) / Related Azido Polymers |
| Density | High density is a desirable characteristic[1]. | Generally high, for example, Glycidyl Azide Polymer (GAP) has a density of ~1.3 g/cm³[2]. |
| Heat of Formation | Positive heat of formation[3]. | Positive heat of formation is a characteristic of azido polymers[4]. |
| Thermal Stability (DSC-TG) | Decomposes in two stages: ~239-274 °C (tetrazole group) and ~369.9 °C (polymeric residue)[5]. | A copolymer of p-(azidomethyl)styrene and 5-vinyltetrazole shows decomposition onset around 200 °C[6]. |
| Impact Sensitivity | Generally reported as insensitive[3][7]. | Azido polymers can have varying sensitivities; for instance, GAP has an impact sensitivity of 8 J[8]. Data for pure PAS is not readily available. |
| Friction Sensitivity | Generally reported as insensitive[3][7]. | Azido polymers are often insensitive to friction (>360 N for GAP)[8]. Data for pure PAS is not readily available. |
| Combustion Behavior | Exhibits self-propagating thermolysis, making it a good fuel for gas generants[9]. | The azide groups contribute significantly to gas generation upon combustion[4]. |
Delving into the Data: A Head-to-Head Comparison
Structural and Energetic Properties
Poly(this compound) is a nitrogen-rich polymer, with the tetrazole ring contributing significantly to its high density and positive heat of formation. The high nitrogen content leads to the generation of a large volume of gaseous products upon combustion, a desirable trait for propellants and gas generants[10].
Poly(azido-styrene), specifically poly(p-azidomethyl-styrene), incorporates the highly energetic azide (-N₃) group. Azido polymers are well-known for their energetic properties, stemming from the release of nitrogen gas during decomposition[4]. The phenyl rings in PAS would contribute to a higher carbon content compared to many other aliphatic azido polymers.
Logical Relationship of Binder Properties to Performance
Caption: Key binder properties influencing energetic formulation performance.
Thermal Stability
Thermal stability is a critical factor for the safe handling and storage of energetic materials. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are standard techniques to evaluate this property.
-
Poly(this compound) (PVT): Studies have shown that PVT exhibits a two-stage decomposition process. The initial decomposition, occurring between 239 °C and 274 °C, is attributed to the breakdown of the pendant tetrazole groups[5]. The remaining polymer backbone then decomposes at a higher temperature, around 369.9 °C[5].
-
Poly(azido-styrene) (PAS): Direct DSC-TGA data for PAS homopolymer is scarce. However, a copolymer of p-(azidomethyl)styrene and 5-vinyltetrazole was found to have an onset of decomposition at approximately 200 °C[6]. The decomposition of azido polymers is typically initiated by the scission of the azide group[4].
Sensitivity to Mechanical Stimuli
The sensitivity of an energetic material to impact and friction is a crucial safety parameter. The BAM (Bundesanstalt für Materialforschung und -prüfung) drop hammer and friction tester are commonly used to determine these properties.
-
Poly(this compound) (PVT): Literature frequently describes PVT and its derivatives, such as poly(2-methyl-5-vinyl tetrazole) (PMVT), as being insensitive to both impact and friction[3][7].
Combustion Characteristics
The combustion behavior of an energetic binder dictates its performance in propellant and explosive formulations.
-
Poly(this compound) (PVT): PVT is known to undergo self-propagating thermolysis, making it an effective fuel component in gas-generating compositions[9]. The high nitrogen content contributes to a large volume of gaseous products.
-
Poly(azido-styrene) (PAS): The energetic nature of the azide group leads to a high burning rate and significant gas production upon combustion[4]. The styrene backbone would influence the combustion products, contributing to the formation of carbonaceous species.
Experimental Protocols
Detailed and standardized experimental procedures are critical for the accurate and reproducible characterization of energetic materials.
Synthesis of Binders
Synthesis Workflow
Caption: General synthesis routes for PVT and PAS.
Poly(this compound) (PVT) Synthesis: PVT is commonly synthesized via the polymer-analogous conversion of polyacrylonitrile (PAN)[5].
-
Dissolution: Polyacrylonitrile is dissolved in a suitable solvent, such as dimethylformamide (DMF).
-
Cyclization: Sodium azide (NaN₃) and an ammonium salt like ammonium chloride (NH₄Cl) are added to the solution.
-
Reaction: The mixture is heated under reflux for a specified period, typically several hours, to facilitate the [2+3] cycloaddition reaction between the nitrile groups of PAN and the azide, forming the tetrazole rings.
-
Precipitation and Purification: The resulting PVT is precipitated by pouring the reaction mixture into a non-solvent like methanol, filtered, washed, and dried under vacuum.
Poly(azido-styrene) (PAS) Synthesis (via Poly(vinylbenzyl chloride)): A common route to PAS involves the azidation of a precursor polymer, poly(vinylbenzyl chloride) (a mix of 3- and 4-isomers).
-
Polymerization: Vinylbenzyl chloride (VBC) is polymerized using a suitable initiation method, such as free radical polymerization, to yield poly(vinylbenzyl chloride).
-
Azidation: The poly(vinylbenzyl chloride) is dissolved in a polar aprotic solvent like DMF.
-
Nucleophilic Substitution: Sodium azide is added in excess, and the mixture is stirred at room temperature or slightly elevated temperatures to allow for the nucleophilic substitution of the chloride with the azide group.
-
Isolation: The product, poly(azido-styrene), is isolated by precipitation in a non-solvent, followed by filtration and drying.
Thermal Analysis: DSC-TG
Objective: To determine the thermal stability, decomposition temperatures, and mass loss characteristics of the energetic binders.
-
Apparatus: A simultaneous thermal analyzer (STA) capable of performing both DSC and TGA.
-
Sample Preparation: A small, precisely weighed sample (typically 1-5 mg) is placed in an aluminum or ceramic crucible.
-
Experimental Conditions:
-
Atmosphere: Inert (e.g., Nitrogen) or oxidative (e.g., Air) at a constant flow rate (e.g., 50 mL/min).
-
Heating Rate: A linear heating rate, typically in the range of 5-20 °C/min, is applied over a defined temperature range (e.g., 25 °C to 500 °C).
-
Data Acquisition: The heat flow (DSC) and mass change (TGA) are recorded as a function of temperature.
-
Sensitivity Testing: BAM Impact and Friction Tests
Objective: To assess the sensitivity of the energetic binders to mechanical stimuli.
BAM Impact Test:
-
Apparatus: BAM drop hammer, consisting of a drop weight, anvil, and sample holder assembly.
-
Procedure: A small amount of the sample is placed in the sample holder. A specified weight is dropped from varying heights onto the sample. The "go" (initiation, e.g., sound, flash, or smoke) or "no-go" response is recorded. The Bruceton method or similar statistical approaches are used to determine the 50% initiation height (H₅₀), which corresponds to a specific impact energy.
BAM Friction Test:
-
Apparatus: BAM friction tester with a porcelain plate and a porcelain pin.
-
Procedure: A small sample is spread on the porcelain plate. The porcelain pin is placed on the sample, and a defined load is applied via a weighted lever arm. The plate is then moved back and forth once under the pin. The test is repeated with varying loads to determine the lowest load at which an initiation (e.g., crackling, report, or flame) occurs in at least one out of six trials.
Conclusion
Both poly(this compound) and poly(azido-styrene) present compelling properties as energetic binders. PVT stands out for its high nitrogen content, good thermal stability, and reported insensitivity, making it a strong candidate for applications requiring high gas generation and enhanced safety. While direct and comprehensive data for PAS homopolymer is less available, the known energetic contributions of the azide group suggest it is also a potent energetic binder. The choice between these two polymers will ultimately depend on the specific performance requirements of the energetic formulation, including the desired energy output, thermal and mechanical stability, and safety parameters. Further research into the synthesis and characterization of poly(azido-styrene) homopolymers is warranted to enable a more direct and thorough comparison.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Review of novel energetic polymers and binders – high energy propellant ingredients for the new space race - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BAM Fall Hammer Impact Sensitivity Tester (BFH 10) - IDEA SCIENCE Group [ideascience-group.com]
- 5. Synthesis and Properties of Poly(5-vinyltetrazole) [energetic-materials.org.cn]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 9. US7776169B2 - Water-based synthesis of poly(tetrazoles) and articles formed therefrom - Google Patents [patents.google.com]
- 10. znaturforsch.com [znaturforsch.com]
comparative study of 5-vinyl-1H-tetrazole and N-vinylpyrrolidone as coordinating monomers
A Comparative Guide to 5-vinyl-1H-tetrazole and N-vinylpyrrolidone as Coordinating Monomers
For researchers and professionals in materials science and drug development, the choice of coordinating monomers is critical in designing polymers with specific functionalities. This guide provides a detailed comparison of two such monomers: this compound (5-VT) and N-vinylpyrrolidone (NVP). We will delve into their respective coordination behaviors, polymerization characteristics, and the properties of their resultant polymers, supported by experimental data from various studies.
Introduction to the Monomers
This compound (5-VT) is a nitrogen-rich heterocyclic compound. The tetrazole ring, with its four nitrogen atoms, imparts significant coordinating capabilities, making it a point of interest for creating polymers that can chelate metal ions.[1] The vinyl group is activated by the electron-withdrawing nature of the tetrazole ring, influencing its reactivity in polymerization.[2] Polymers derived from 5-VT are noted for their high nitrogen content, thermal stability, and potential applications in energetic materials and medicine.[1][2][3][4]
N-vinylpyrrolidone (NVP) is a well-established monomer, the precursor to polyvinylpyrrolidone (PVP).[5][6][7][8] PVP is a hydrophilic, biocompatible, and non-toxic polymer extensively utilized in the pharmaceutical industry as a drug carrier, binder, and solubilizer.[9][10][11][12][13] The coordinating ability of NVP is centered around the amide group within the pyrrolidone ring, which can form hydrogen bonds and coordinate with various molecules and ions.
Structural and Physicochemical Properties
A fundamental comparison starts with the intrinsic properties of the monomers themselves.
| Property | This compound (5-VT) | N-vinylpyrrolidone (NVP) |
| Chemical Formula | C₃H₄N₄ | C₆H₉NO[5] |
| Molar Mass | 96.09 g/mol | 111.14 g/mol [5] |
| Appearance | Crystalline solid | Colorless to yellowish liquid[5] |
| Melting Point | 131.2 ± 0.5 °C[2] | 13-14 °C[5] |
| Boiling Point | Decomposes | 92–95 °C at 11 mmHg[5] |
| Solubility | Soluble in polar organic solvents | Miscible with water and many organic solvents[6][7] |
| Key Functional Group | Tetrazole ring | Pyrrolidone (amide) |
Coordination Chemistry
The primary distinction between 5-VT and NVP as coordinating monomers lies in the nature of their coordinating sites.
This compound: The tetrazole ring in 5-VT offers multiple nitrogen atoms that can act as ligands. It can function as a bidentate NˆN chelating ligand, which is particularly effective for coordinating with transition metal ions.[1] For instance, adjacent tetrazole units in a polymer chain can effectively coordinate with iridium moieties.[1] This makes poly(5-vinyltetrazole) and its copolymers promising for applications in catalysis, sensors, and as energetic coordination compounds.[14]
N-vinylpyrrolidone: The coordinating ability of NVP is primarily attributed to the lone pair of electrons on the oxygen atom and, to a lesser extent, the nitrogen atom of the amide group in the pyrrolidone ring. This allows for the formation of hydrogen bonds and dipole-dipole interactions. In its polymeric form (PVP), this property is exploited to form complexes with a wide range of drug molecules, thereby enhancing their solubility and bioavailability.[6][9][10] The interaction is generally weaker than the chelation offered by the tetrazole ring but is highly effective for organic molecules.
Polymerization and Copolymerization
Both monomers can be polymerized through various methods, including free radical polymerization and controlled radical polymerization techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.
Polymerization of 5-VT: 5-VT can undergo spontaneous polymerization upon melting, initiated thermally.[2] Controlled polymerization is also possible. Poly(5-vinyltetrazole) (PVT) has been synthesized via polymer-analogous conversion of polyacrylonitrile.[4]
Polymerization of NVP: NVP is widely polymerized on an industrial scale to produce PVP of various molecular weights.[5][9] Its polymerization is well-documented, including RAFT polymerization to create well-defined polymer architectures.[15][16]
Copolymerization: The copolymerization of 5-VT and NVP has been successfully demonstrated, notably through RAFT polymerization to create block copolymers.[1][2] This indicates that the two monomers are compatible in a polymerization system, allowing for the synthesis of materials that combine the properties of both. The use of a RAFT agent allows for control over the degree of polymerization for both the "more activated" 5-VT and the "less activated" NVP.[1]
The following table summarizes the reactivity and resulting polymer properties.
| Feature | Poly(5-vinyltetrazole) (PVT) | Poly(N-vinylpyrrolidone) (PVP) |
| Polymerization Methods | Thermal, Free Radical, Polymer-analogous conversion[2][4] | Free Radical, RAFT[15][16] |
| Key Polymer Properties | High nitrogen content, Energetic, High thermal stability[4] | Hydrophilic, Biocompatible, Non-toxic, pH-stable[9][10] |
| Primary Applications | Energetic materials, Binders for propellants, Medical materials[2][3] | Drug delivery systems, Food additives, Adhesives, Coatings[6][8][9] |
Experimental Protocols
Synthesis of p(N-vinylpyrrolidone-b-5-vinyl-1H-tetrazole) Block Copolymer via RAFT Polymerization
This protocol is based on methodologies described for the RAFT polymerization of these monomers.[1][2]
-
Synthesis of Macro-RAFT Agent (p(NVP)):
-
N-vinylpyrrolidone (NVP) is polymerized first in a suitable solvent like 1,4-dioxane or anisole.
-
A RAFT agent, such as S-benzyl O-ethylcarbonodithioate, is used to control the polymerization.
-
An initiator, typically azobisisobutyronitrile (AIBN), is added.
-
The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) at a specific temperature (e.g., 60-70 °C) for a defined period.
-
The resulting poly(N-vinylpyrrolidone) macro-RAFT agent is purified by precipitation in a non-solvent like diethyl ether.
-
-
Chain Extension with this compound (5-VT):
-
The purified p(NVP) macro-RAFT agent is dissolved in a suitable solvent.
-
This compound monomer is added to the solution.
-
A fresh amount of initiator (AIBN) is introduced.
-
The reaction mixture is again kept under an inert atmosphere and heated to initiate the polymerization of the second block.
-
The final block copolymer, p(NVP-b-5-VT), is purified by precipitation.
-
-
Characterization:
-
The molecular weight and polydispersity of the polymers are determined using Size Exclusion Chromatography (SEC).
-
The chemical structure and composition are confirmed by Nuclear Magnetic Resonance (¹H NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.
-
Visualizations
Chemical Structures of Monomers
Caption: Chemical structures of this compound and N-vinylpyrrolidone.
Experimental Workflow for Copolymer Synthesis
Caption: Workflow for the synthesis of a block copolymer of NVP and 5-VT.
Comparison of Coordination Mechanisms
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. N-Vinylpyrrolidone - Wikipedia [en.wikipedia.org]
- 6. N-Vinylpyrrolidone (NVP) Monomer- Properties, Applications, and Synthesis-INDUSTRY NEWS-HENAN PENGFEI NEW MATERIALS [pf-pvp.com]
- 7. CAS 88-12-0: N-Vinyl-2-pyrrolidone | CymitQuimica [cymitquimica.com]
- 8. N-Vinyl-2-pyrrolidone | 88-12-0 [chemicalbook.com]
- 9. The Use of Poly(N-vinyl pyrrolidone) in the Delivery of Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hrcak.srce.hr [hrcak.srce.hr]
- 11. [PDF] The Use of Poly(N-vinyl pyrrolidone) in the Delivery of Drugs: A Review | Semantic Scholar [semanticscholar.org]
- 12. cn.aminer.org [cn.aminer.org]
- 13. (Open Access) The Use of Poly(N-vinyl pyrrolidone) in the Delivery of Drugs: A Review (2020) | Paola Franco | 227 Citations [scispace.com]
- 14. The Adjustability of Physicochemical Properties: Comparison of 1-Vinyl-5 H-tetrazole and 1-Allyl-5 H-tetrazole as Ligands in 3d Metal Energetic Coordination Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Block Copolymers of Poly(N-Vinyl Pyrrolidone) and Poly(Vinyl Esters) Bearing n-alkyl Side Groups via Reversible Addition-Fragmentation Chain-Transfer Polymerization: Synthesis, Characterization, and Thermal Properties - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Binding Affinity of Poly(5-vinyl-1H-tetrazole) with Different Metal Ions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Poly(5-vinyl-1H-tetrazole) (PVT) is a polymer distinguished by its high nitrogen content and the presence of tetrazole rings, which are effective metal-coordinating moieties. This characteristic makes PVT a promising candidate for various applications, including the removal of heavy metal ions from aqueous solutions, the development of novel catalysts, and as a component in energetic materials. Understanding the binding affinity of PVT with different metal ions is crucial for optimizing its performance in these applications. This guide provides a comparative overview of the binding performance of PVT with various metal ions, supported by available experimental data.
Comparative Binding Performance of Poly(this compound)
Direct quantitative data on the intrinsic binding affinities (e.g., association or dissociation constants) of poly(this compound) with a wide range of metal ions is limited in publicly available literature. However, the adsorption capacity of a polyvinyltetrazole-grafted resin has been studied, providing valuable insights into its potential for metal ion chelation. The maximum adsorption capacity (Qmax), determined from Langmuir isotherm models, serves as a practical measure of the polymer's performance in binding different metal ions.
The data presented below is for a novel polyvinyltetrazole-grafted chelating resin, which was synthesized by grafting poly(acrylonitrile) onto chloromethylated polystyrene beads followed by the conversion of the cyano groups to tetrazole rings. This resin demonstrates the metal-binding capability inherent to the polyvinyltetrazole functional groups.
| Metal Ion | Maximum Adsorption Capacity (mmol/g) |
| Cr(III) | 3.36[1] |
| Cu(II) | 2.65[1] |
| Cd(II) | 1.92 |
| Ni(II) | 1.68 |
| Pb(II) | 1.57 |
Note: The adsorption studies were conducted at pH 5.0, and the adsorption process was found to be primarily driven by chelation interactions.[1] The adsorption isotherms for these metal ions were best described by the Langmuir model, suggesting a monolayer adsorption process.[1]
Experimental Protocols for Assessing Binding Affinity
To further elucidate the binding affinity and thermodynamic profile of poly(this compound) with various metal ions, several established experimental techniques can be employed. The following are detailed methodologies for two powerful techniques: Isothermal Titration Calorimetry (ITC) and UV-Vis Spectroscopic Titration.
Isothermal Titration Calorimetry (ITC)
ITC is a highly sensitive technique that directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment. From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated.
Methodology:
-
Sample Preparation:
-
Prepare a solution of poly(this compound) in a suitable buffer (e.g., MES, HEPES) at a known concentration (typically in the µM range).
-
Prepare solutions of the metal ion salts (e.g., chlorides or nitrates) in the same buffer at a concentration 10-20 times higher than the polymer concentration.
-
Thoroughly degas both the polymer and metal ion solutions to prevent the formation of air bubbles during the experiment.
-
-
Instrument Setup:
-
The ITC instrument consists of a sample cell and a reference cell. The reference cell is filled with the dialysis buffer.
-
The sample cell is loaded with the poly(this compound) solution.
-
The titration syringe is filled with the concentrated metal ion solution.
-
-
Titration:
-
A series of small, precise injections of the metal ion solution are made into the sample cell containing the polymer solution.
-
The heat change associated with each injection is measured by the instrument's sensitive thermopile.
-
The titration continues until the polymer's binding sites are saturated with the metal ion.
-
-
Data Analysis:
-
The raw data, a series of heat-burst peaks corresponding to each injection, is integrated to determine the heat change per injection.
-
The resulting data is plotted as heat change per mole of injectant versus the molar ratio of metal ion to polymer.
-
This binding isotherm is then fitted to a suitable binding model (e.g., a single-site or multi-site binding model) to extract the thermodynamic parameters (Ka, ΔH, and n).
-
UV-Vis Spectroscopic Titration
UV-Vis spectroscopic titration can be used to determine the binding affinity if the complexation of the metal ion by the polymer results in a change in the absorbance spectrum of the polymer or the metal ion.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of poly(this compound) in a suitable solvent (e.g., deionized water or a buffer) at a known concentration.
-
Prepare a stock solution of the metal ion salt at a significantly higher concentration in the same solvent.
-
-
Titration:
-
Place a known volume and concentration of the poly(this compound) solution in a cuvette.
-
Record the initial UV-Vis spectrum of the polymer solution.
-
Make successive, small additions of the concentrated metal ion solution to the cuvette.
-
After each addition, thoroughly mix the solution and record the UV-Vis spectrum.
-
-
Data Analysis:
-
Monitor the change in absorbance at a specific wavelength where the change upon binding is most significant.
-
Correct the absorbance data for dilution effects.
-
Plot the change in absorbance as a function of the metal ion concentration.
-
The resulting binding curve can be analyzed using various models (e.g., the Benesi-Hildebrand method for 1:1 stoichiometry) to determine the binding constant (Ka).
-
Visualizing the Experimental Workflow
The following diagram illustrates a general workflow for assessing the binding affinity of poly(this compound) with different metal ions.
Caption: A flowchart outlining the key stages in determining and comparing the binding affinity of a polymer with various metal ions.
References
A Comparative Guide to Polymer-Based Drug Carriers: Poly(5-vinyl-1H-tetrazole) vs. Poly(acrylic acid)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two polymers, the well-established Poly(acrylic acid) (PAA) and the novel Poly(5-vinyl-1H-tetrazole) (PVT), for their potential use as drug carriers in advanced delivery systems. While PAA is extensively studied and utilized, PVT represents a newer, less-explored polymer with unique chemical characteristics. This document aims to objectively compare their properties based on available experimental data and theoretical potential, offering a resource for material selection in drug formulation.
Executive Summary
Poly(acrylic acid) (PAA) is a versatile, biocompatible, and biodegradable polymer known for its high drug loading capacity, mucoadhesive properties, and pH-responsive behavior, making it a staple in controlled drug delivery research. In contrast, Poly(this compound) (PVT) is a nitrogen-rich polymer primarily investigated for its thermal and energetic properties. While literature points to the potential of tetrazole-containing polymers as non-toxic and suitable for medical applications, comprehensive experimental data on PVT as a dedicated drug carrier is limited.[1] This guide synthesizes the available information, presenting a side-by-side evaluation to aid researchers in their exploration of advanced polymer carriers.
Data Presentation: Performance Metrics
The following tables summarize the key quantitative and qualitative parameters for PVT and PAA as drug carriers. Data for PAA is derived from numerous studies, while the evaluation of PVT is based on its chemical properties and limited available literature.
Table 1: Drug Loading and Release Characteristics
| Parameter | Poly(this compound) (PVT) | Poly(acrylic acid) (PAA) | Supporting Citations |
| Functional Group | Tetrazole Ring (-CN₄H) | Carboxylic Acid (-COOH) | [2][3] |
| Primary Drug Interaction | Potential for hydrogen bonding and dipole-dipole interactions via nitrogen-rich ring. | Primarily electrostatic interactions and hydrogen bonding. Highly effective for loading amine-containing (cationic) drugs. | [2] |
| Drug Loading Capacity (LC) | Data not widely available. Theoretically, the high nitrogen content could facilitate interactions with a range of drug molecules. | High to exceptionally high. Hollow PAA nanogels have shown LC up to 800% for Bovine Serum Albumin (BSA) and 785.7 mg/g for other compounds. | [4] |
| Drug Loading Efficiency (LE) | Data not widely available. | High. PAA-chitosan nanoparticles have demonstrated an encapsulation efficiency of around 97%. | [5] |
| Release Mechanism | Expected to be diffusion-controlled. The stability of the tetrazole ring suggests matrix degradation would be slow unless chemically modified. | Swelling- and diffusion-controlled. Exhibits significant pH sensitivity; drug release is accelerated at neutral/basic pH due to ionization of carboxylic groups and subsequent polymer swelling. | [6][7] |
| Commonly Used Drugs | Not yet established for specific drug classes. | Proteins (e.g., BSA), small molecule anticancer drugs (e.g., Doxorubicin), hydrophilic drugs (e.g., Tramadol HCl), and various others. | [2] |
Table 2: Biocompatibility and Cytotoxicity Profile
| Parameter | Poly(this compound) (PVT) | Poly(acrylic acid) (PAA) | Supporting Citations |
| Biocompatibility | Generally considered to have good biocompatibility. Tetrazole-based polymers are described as non-toxic and suitable for medical applications. | Widely regarded as biocompatible, non-toxic, and biodegradable. Used in FDA-approved formulations. | [1][3][8] |
| Cytotoxicity | Specific cytotoxicity data for PVT as a drug carrier is scarce. Studies on related tetrazole compounds suggest low toxicity. | Generally low cytotoxicity. However, toxicity can be dose-dependent. One study reported an EC₅₀ value of 1.8 mg/mL in L-929 mouse fibroblast cells and 6.6 mg/mL in MCF-7 cancer cells. | |
| Degradation Products | The polymer backbone is generally stable. Degradation would likely yield nitrogen-containing compounds. | Biodegradable, breaking down into oligomers of acrylic acid and eventually smaller, readily metabolized molecules. | [3] |
| In Vivo Studies | Limited to no available in vivo studies for drug delivery applications. | Numerous in vivo studies confirm its suitability for various administration routes, including oral, transdermal, and nasal delivery. |
Experimental Workflows and Logical Relationships
The evaluation of a polymer for drug delivery follows a structured workflow. The diagram below illustrates the key stages, from initial synthesis to in vitro assessment, applicable to both PVT and PAA.
Caption: Experimental workflow for evaluating polymer-based drug carriers.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following sections describe standard protocols for the key experiments cited in this guide.
Synthesis of Poly(this compound) (PVT)
PVT is commonly synthesized via a polymer-analogous conversion of polyacrylonitrile (PAN).[1][6]
-
Materials : Polyacrylonitrile (PAN), sodium azide (NaN₃), ammonium chloride (NH₄Cl), dimethylformamide (DMF).
-
Procedure :
-
Dissolve PAN in DMF with stirring in a reaction flask.
-
Add sodium azide and ammonium chloride to the solution.
-
Heat the mixture under an inert atmosphere (e.g., nitrogen) at 120-125°C for approximately 24 hours. Ammonia gas will evolve during the reaction.
-
The viscosity of the solution will initially increase and then decrease as the reaction proceeds. Additional DMF may be added to maintain stirrability.
-
After cooling, the resulting PVT solution is poured into an excess of a non-solvent (e.g., methanol or water) to precipitate the polymer.
-
The precipitated polymer is filtered, washed thoroughly to remove unreacted reagents, and dried under vacuum.
-
-
Characterization : The successful conversion is confirmed using Fourier Transform Infrared (FTIR) spectroscopy (disappearance of the nitrile peak from PAN at ~2240 cm⁻¹ and appearance of tetrazole ring peaks) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Synthesis of Poly(acrylic acid) (PAA) Hydrogel
PAA hydrogels can be synthesized via free-radical polymerization.
-
Materials : Acrylic acid (monomer), N,N'-methylenebisacrylamide (MBA) (cross-linker), potassium persulfate (KPS) (initiator), deionized water.
-
Procedure :
-
Place a defined volume of acrylic acid monomer into a three-neck round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Stir the solution for 10 minutes on a water bath under a nitrogen atmosphere at 50°C.
-
Add the cross-linking agent (MBA) and stir for an additional 15 minutes.
-
Add the initiator (KPS) and raise the temperature to 80°C.
-
Allow the polymerization to proceed for 2 hours under a nitrogen atmosphere.
-
The resulting hydrogel is washed extensively with deionized water to remove any unreacted monomer and initiator and then dried (e.g., by lyophilization).
-
-
Characterization : FTIR spectroscopy is used to confirm the formation of the hydrogel by observing the disappearance of the vinyl C=C stretching peak (~1637 cm⁻¹) from the acrylic acid monomer.
Drug Loading into Nanoparticles
The incubation method is a common technique for loading drugs into pre-formed polymer nanoparticles.[2]
-
Materials : Polymer nanoparticles (PVT or PAA), selected drug, buffer solution (pH chosen to optimize drug-polymer interaction).
-
Procedure :
-
Disperse a known mass of dried nanoparticles in a buffer solution.
-
Prepare a stock solution of the drug in the same buffer.
-
Add the nanoparticle suspension to the drug solution and stir at room temperature for a set period (e.g., 24 hours) to allow for diffusion and binding of the drug to the nanoparticles.
-
Separate the drug-loaded nanoparticles from the solution by centrifugation.
-
The supernatant is collected to determine the amount of unloaded drug.
-
-
Quantification :
-
Drug Loading Capacity (LC %) = (Mass of drug in nanoparticles / Mass of nanoparticles) × 100%
-
Loading Efficiency (LE %) = (Mass of drug in nanoparticles / Initial mass of drug) × 100%
-
The concentration of the drug in the supernatant is typically measured using UV-Vis spectrophotometry at the drug's maximum absorbance wavelength (λ_max).
-
In Vitro Drug Release Study
The dialysis membrane method is widely used to study the release kinetics of a drug from a nanoparticle formulation.
-
Materials : Drug-loaded nanoparticles, dialysis membrane with an appropriate molecular weight cut-off (MWCO), release medium (e.g., phosphate-buffered saline, PBS, at pH 7.4 to simulate physiological conditions).
-
Procedure :
-
Disperse a known amount of drug-loaded nanoparticles in a small volume of the release medium.
-
Transfer the dispersion into a dialysis bag and seal it securely.
-
Submerge the dialysis bag in a larger vessel containing a known volume of the release medium, maintained at 37°C with constant, gentle stirring.
-
At predetermined time intervals, withdraw a small aliquot of the release medium from the vessel and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the collected aliquots using UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
-
Data Analysis : The cumulative percentage of drug released is plotted against time. The release data is often fitted to various kinetic models (e.g., Zero-order, First-order, Higuchi, Korsmeyer-Peppas) to determine the release mechanism.[3]
Cytotoxicity Evaluation (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and cytotoxicity.
-
Materials : Human cell line (e.g., L929 fibroblasts, HeLa), Dulbecco's Modified Eagle's Medium (DMEM), fetal bovine serum (FBS), penicillin-streptomycin, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), dimethyl sulfoxide (DMSO), polymer nanoparticle suspension.
-
Procedure :
-
Seed the cells in a 96-well plate at a specific density (e.g., 1 × 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.
-
Remove the culture medium and replace it with fresh medium containing various concentrations of the polymer nanoparticles. Include a negative control (cells with medium only) and a positive control (cells with a known cytotoxic agent).
-
Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT into purple formazan crystals.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.
-
-
Data Analysis : Cell viability is calculated as a percentage relative to the negative control. The results are often used to determine the EC₅₀ (half-maximal effective concentration) of the polymer, which is the concentration that causes a 50% reduction in cell viability.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]
- 4. Cytotoxicity of thermosensitive polymers poly(N-isopropylacrylamide), poly(N-vinylcaprolactam) and amphiphilically modified poly(N-vinylcaprolactam) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Properties of Poly(5-vinyltetrazole) [energetic-materials.org.cn]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. DE112005002729T5 - Water-based synthesis of polyvinyl (tetrazoles) - Google Patents [patents.google.com]
comparison of different synthetic routes to 5-vinyl-1H-tetrazole in terms of yield and purity
For researchers, scientists, and professionals in drug development, the synthesis of 5-vinyl-1H-tetrazole, a valuable monomer and building block, is of significant interest. This guide provides a comparative analysis of three prominent synthetic routes, evaluating them based on yield, purity, and procedural complexity. The information is compiled from peer-reviewed literature to ensure accuracy and reliability.
Comparison of Synthetic Yield and Product Purity
The selection of a synthetic route is often a trade-off between yield, purity, and the safety of the procedure. The following table summarizes the key quantitative data for the three discussed methods.
| Synthetic Route | Starting Material | Key Reagents | Reported Yield | Melting Point (°C) | Purity Remarks |
| Route 1: Direct Cycloaddition | Acrylonitrile | Sodium azide (NaN₃), Aluminum chloride (AlCl₃) | 55% | 126–127 | Recrystallized from chloroform with charcoal |
| Route 2: Dehydrohalogenation | 5-(β-chloroethyl)-1H-tetrazole | Sodium hydroxide (NaOH) | 70% | 126–127 | Recrystallized from chloroform with charcoal |
| Route 3: Two-Stage Hofmann Elimination | β-dimethylaminopropionitrile | Dimethyl sulfate, Sodium hydroxide (NaOH) | 55% | 131 | Highly purified, characterized by NMR, MS, DSC |
Visualizing the Synthetic Pathways
To better understand the workflow of each synthetic route, the following diagrams illustrate the key transformations and reagents involved.
Caption: Comparative workflow of three synthetic routes to this compound.
Detailed Experimental Protocols
For reproducibility and accurate comparison, detailed experimental procedures for each synthetic route are provided below.
Route 1: Direct Cycloaddition from Acrylonitrile
This method, first described by Arnold and Thatcher, involves a direct [3+2] cycloaddition of an azide source to the nitrile group of acrylonitrile.
Procedure: In a reaction vessel under a nitrogen atmosphere, sodium azide and aluminum chloride are suspended in anhydrous tetrahydrofuran (THF). Acrylonitrile is then added, and the mixture is refluxed for 24 hours. After cooling, the reaction is quenched by the careful addition of 15% hydrochloric acid. The resulting mixture is extracted with a suitable organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified by recrystallization from chloroform with the addition of charcoal to yield this compound.[1]
Note: This reaction involves the in-situ formation of hydrazoic acid and the use of aluminum chloride, which are highly toxic and explosive hazards. Appropriate safety precautions must be taken.[1]
Route 2: Dehydrohalogenation of 5-(β-chloroethyl)-1H-tetrazole
This two-step route begins with the synthesis of 5-(β-chloroethyl)-1H-tetrazole, followed by an elimination reaction to form the vinyl group.
Step 1: Synthesis of 5-(β-chloroethyl)-1H-tetrazole The synthesis of the chloroethyl intermediate is analogous to Route 1, using 3-chloropropionitrile as the starting material instead of acrylonitrile. Sodium azide and aluminum chloride are reacted with 3-chloropropionitrile in THF under reflux for 24 hours.[1]
Step 2: Dehydrohalogenation 5-(β-chloroethyl)-1H-tetrazole is dissolved in an aqueous solution of sodium hydroxide. A polymerization inhibitor, such as p-methoxyphenol, is added. The mixture is then refluxed for 2 hours. After cooling, the solution is acidified, and the product is extracted. The crude this compound is purified by recrystallization from chloroform with charcoal.[1]
Route 3: Two-Stage Method via Hofmann Elimination
This method avoids some of the more hazardous reagents of the previous routes and proceeds through a 5-(β-dimethylaminoethyl)tetrazole intermediate.
Step 1: Synthesis of 5-(β-dimethylaminoethyl)tetrazole Dimethylamine hydrochloride and sodium azide are dissolved in dimethylformamide (DMF) and stirred at 40-50°C for 2 hours. The resulting solution of dimethylammonium azide is filtered and then reacted with β-dimethylaminopropionitrile at 110°C for 18 hours. After cooling, the product precipitates and is collected by filtration. The crude product is purified by recrystallization from water with activated charcoal to give 5-(β-dimethylaminoethyl)tetrazole as colorless crystals (67% yield).[1]
Step 2: Exhaustive Methylation and Hofmann Elimination 5-(β-dimethylaminoethyl)tetrazole is dissolved in water, and a solution of sodium hydroxide is added. Freshly distilled dimethyl sulfate is then added dropwise, and the mixture is heated to 50-60°C for 3.5 hours. During the workup, a polymerization inhibitor (e.g., ionol) is added. The reaction mixture is cooled and acidified to a pH of 2 with hydrochloric acid, causing the product to precipitate. The precipitate is collected, washed, and dried. Final purification is achieved by recrystallization from chloroform at a temperature not exceeding 50°C to prevent polymerization, yielding highly purified this compound (55% yield).[1] The purity of the product from this route has been confirmed by nuclear magnetic resonance (¹H, ¹³C, ¹H-¹⁵N HMBC), high-resolution mass spectrometry, and differential scanning calorimetry.[1]
Conclusion
The choice of synthetic route for this compound depends on the specific requirements of the researcher or organization.
-
Route 1 (Direct Cycloaddition) offers a direct, one-step synthesis but comes with significant safety concerns due to the use of aluminum chloride and the in-situ generation of hydrazoic acid. The yield is moderate.
-
Route 2 (Dehydrohalogenation) provides the highest reported yield (70%). However, it is a two-step process, and the synthesis of the starting material involves similar hazards to Route 1.
-
Route 3 (Two-Stage Hofmann Elimination) is a well-documented and safer alternative, avoiding the use of strong Lewis acids and in-situ generation of large quantities of hydrazoic acid. While the overall yield is comparable to Route 1, the process results in a highly pure product, as evidenced by extensive analytical characterization.[1]
For applications requiring high purity and where safety is a primary concern, Route 3 appears to be the most advantageous, despite its multi-step nature. For situations where maximizing yield is the primary driver and appropriate safety measures are in place, Route 2 presents a compelling option.
References
Validating the Structure of p(N-vinylpyrrolidone-b-5-vinyl-1H-tetrazole): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the block copolymer p(N-vinylpyrrolidone-b-5-vinyl-1H-tetrazole), a promising polymer for various biomedical applications, including drug delivery. By examining its structural validation through common analytical techniques and comparing its properties to alternative polymers, this document serves as a valuable resource for researchers in the field.
Performance Comparison: Structural and Molecular Characteristics
The successful synthesis of a block copolymer is contingent on confirming the distinct block structure and determining its molecular weight and dispersity. The following table summarizes these key parameters for p(N-vinylpyrrolidone-b-5-vinyl-1H-tetrazole) and compares them with other relevant amphiphilic block copolymers used in drug delivery.
| Polymer | Synthesis Method | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Composition | Reference |
| p(NVP-b-VTE) | RAFT Polymerization | ~4500 (estimated) | - | >1.11 (estimated) | 95 mol% NVP, 5 mol% VTE | [1] |
| p(NVP) macro-RAFT agent | RAFT Polymerization | 4100 | - | 1.11 | 100 mol% NVP | [1] |
| PVP-b-PVAc | Controlled Radical Polymerization | Varies | Varies | - | Varies | [2] |
| PLLA-b-PCL | Ring-Opening Polymerization | 2500 (PLLA block) | - | - | Varies | [3] |
| mPEG-PCL | Ring-Opening Polymerization | - | - | - | Varies | |
| PVP-b-PS | RAFT Dispersion Polymerization | >100,000 | - | 1.06 - 1.11 | Varies | [4] |
Note: The molecular weight and PDI for the final p(NVP-b-VTE) are estimated based on the p(NVP) macro-RAFT agent and the addition of the VTE block. A slight increase in both values is expected.
Experimental Workflow for Validation
The validation of the block copolymer structure is a multi-step process that involves a combination of spectroscopic and chromatographic techniques. The logical flow of this process is outlined below.
Caption: Workflow for the synthesis and structural validation of p(NVP-b-VTE).
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are essential for reproducing the validation results.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To confirm the presence of characteristic functional groups from both the N-vinylpyrrolidone (NVP) and 5-vinyl-1H-tetrazole (VTE) blocks in the copolymer.
Methodology:
-
Sample Preparation: A small amount of the dried p(NVP-b-VTE) copolymer is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
-
Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is collected prior to sample analysis.
-
Analysis: The resulting spectrum is analyzed for characteristic peaks. For the NVP block, the prominent peak for the carbonyl group (C=O) of the lactam ring is expected around 1650 cm⁻¹. For the VTE block, characteristic peaks for the tetrazole ring are expected (e.g., C=N and N=N stretching vibrations). The presence of peaks from both monomers confirms the copolymer formation.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Objective: To confirm the block copolymer structure by identifying the distinct proton signals from each block and to determine the copolymer composition.
Methodology:
-
Sample Preparation: Approximately 5-10 mg of the p(NVP-b-VTE) copolymer is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.
-
Data Acquisition: The ¹H NMR spectrum is recorded on a 400 MHz or higher spectrometer.
-
Analysis: The spectrum is analyzed for the characteristic chemical shifts of the protons in both the NVP and VTE repeating units. The integration of the signals corresponding to each block allows for the calculation of the molar ratio of the two monomers in the final copolymer, which can be compared to the initial feed ratio.
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)
Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the block copolymer.
Methodology:
-
Sample Preparation: A dilute solution of the p(NVP-b-VTE) copolymer (typically 1-2 mg/mL) is prepared in a suitable mobile phase (e.g., N,N-dimethylformamide (DMF) with 0.05 M LiBr). The solution is filtered through a 0.22 µm filter before injection.
-
Instrumentation: The analysis is performed on an SEC system equipped with a refractive index (RI) detector and a set of columns suitable for the expected molecular weight range.
-
Calibration: The system is calibrated with narrow-polydispersity polystyrene or poly(methyl methacrylate) standards.
-
Data Analysis: The elution profile of the copolymer is used to calculate Mn, Mw, and PDI relative to the calibration standards. A monomodal and narrow peak is indicative of a well-controlled polymerization and a relatively uniform polymer chain length. A shift to a higher molecular weight compared to the p(NVP) macro-RAFT agent further confirms the successful chain extension with the VTE block.
References
- 1. mdpi.com [mdpi.com]
- 2. Poly(N-vinylpyrrolidone)-block-poly(vinyl acetate) as a drug delivery vehicle for hydrophobic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Colloidal Characteristics of Poly(L-Lactic Acid)-b-Poly (ε-Caprolactone) Block Copolymer-Based Nanoparticles Obtained by an Emulsification/Evaporation Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Well-defined polyvinylpyridine- block -polystyrene diblock copolymers via RAFT aqueous-alcoholic dispersion polymerization: synthesis and isoporous th ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY00074H [pubs.rsc.org]
Assessing the Impact Sensitivity of Energetic Materials Containing 5-Vinyl-1H-Tetrazole Derivatives: A Comparative Guide
For researchers and professionals in the field of energetic materials, understanding the impact sensitivity of novel compounds is paramount for safe handling and application. This guide provides a comparative assessment of the impact sensitivity of energetic materials incorporating 5-vinyl-1H-tetrazole derivatives, benchmarked against other common energetic materials. The data presented is based on experimental findings from peer-reviewed literature.
Data Presentation: Impact Sensitivity Comparison
The impact sensitivity of energetic materials is a critical parameter that dictates their handling and processing safety. It is typically quantified as the 50% explosion energy (E50) in Joules (J), determined using the BAM (Bundesanstalt für Materialforschung und -prüfung) drop hammer test. A higher E50 value indicates lower sensitivity.
While many studies describe poly(5-vinyltetrazole) (PVT) and its derivatives as "insensitive" to impact and friction, specific E50 values are not always reported. However, quantitative data for related advanced energetic polymers, such as those based on glycidyl azide polymer (GAP), provide valuable context for the performance of next-generation energetic binders.
| Energetic Material | Type | Impact Sensitivity (E50) [J] | Reference |
| Poly(2-methyl-5-vinyl tetrazole) (PMVT) | Tetrazole Polymer | "Insensitive" | [1] |
| PEG-PMVT Blend | Tetrazole Polymer Blend | "Insensitive" | [2] |
| Energetic Thermoplastic Elastomers (GAP-based) | Azide Polymer | > 40 | [3] |
| RGS@GAP-based Polyurethanes | Modified Azide Polymer | 41.3–47.5 | [4] |
| GAP Control | Azide Polymer | 27.1 | [4] |
| Polynitropolyphenylene (PNP) | Nitro Polymer | 3-5 | [5] |
Note: The term "insensitive" for PMVT and its blend implies a high E50 value, likely comparable to or exceeding that of the GAP-based thermoplastic elastomers. The significant improvement in the insensitivity of modified GAP polymers (RGS@GAP-PUs) compared to the GAP control highlights the trend towards developing safer energetic materials.
Experimental Protocols: BAM Drop Hammer Test
The impact sensitivity data cited in this guide is predominantly determined using the BAM drop hammer method.[6][7] This standardized test measures the energy required to cause a sample to react (e.g., explode, ignite, or decompose) upon impact.
Apparatus:
-
BAM Fallhammer: Consists of a steel anvil, a sample holder (steel cylinders), and a set of drop weights (typically ranging from 1 kg to 10 kg) that can be released from varying heights.[7]
-
Sample: A small, measured amount of the energetic material (typically around 40 mm³).
Procedure:
-
A small sample of the energetic material is placed in the sample holder assembly, which consists of two concentric steel cylinders.
-
The sample holder is placed on the anvil of the drop hammer.
-
A drop weight of a specific mass is raised to a predetermined height and then released, impacting the sample.
-
The outcome of the impact is observed and recorded as either a "reaction" (e.g., flash, smoke, audible report) or "no reaction".
-
The Bruceton "up-and-down" method is commonly employed to determine the E50 value.[8] In this method, the height of the drop is increased after a "no reaction" and decreased after a "reaction". This iterative process allows for the statistical determination of the height at which there is a 50% probability of a reaction.
-
The impact energy (in Joules) is calculated from the mass of the drop weight and the drop height.
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the general workflow for assessing the impact sensitivity of energetic materials using the BAM drop hammer test.
Caption: Experimental workflow for impact sensitivity testing.
References
- 1. researchgate.net [researchgate.net]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous Enhancement of the Mechanical Properties, Performance and Insensitivity of an Energetic Elastomeric Polyurethane Binder by Kinetically Grafting Reactive Spiranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 6. d-nb.info [d-nb.info]
- 7. fauske.com [fauske.com]
- 8. jes.or.jp [jes.or.jp]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for 5-vinyl-1H-tetrazole
For Immediate Implementation by Laboratory Personnel
The safe and compliant disposal of 5-vinyl-1H-tetrazole is critical for ensuring a secure laboratory environment and adhering to regulatory standards. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals. Due to its hazardous properties, including high flammability and potential for explosive decomposition upon heating, this compound requires careful handling and disposal through certified channels.[1][2]
Immediate Safety and Handling Protocols
Before initiating any disposal-related activities, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE)
| Equipment | Specification | Purpose |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166, or a face shield. | To protect against splashes and airborne particles.[1] |
| Skin Protection | Chemical-resistant gloves (inspect before use). | To prevent skin contact. Dispose of contaminated gloves after use.[1][2] |
| Respiratory Protection | Use a NIOSH (US) or CEN (EU) approved respirator. | Required when dusts are generated or if ventilation is inadequate.[1] |
| Protective Clothing | Lab coat or other suitable protective clothing. | To prevent contamination of personal clothing.[3] |
Handling and Storage Precautions:
-
Avoid contact with skin and eyes.[1]
-
Prevent the formation of dust and aerosols.[1]
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Keep away from heat, sparks, open flames, and hot surfaces.[2][4] No smoking.[2][4]
-
Store in a cool, dry, and well-ventilated place in a tightly sealed container.[1][3]
Disposal Workflow and Procedures
The mandated disposal route for this compound is through a licensed professional waste disposal service. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste. [1][5][6] Evaporation is not an acceptable method of disposal.[5][6]
Step-by-Step Disposal Plan:
-
Waste Identification and Segregation:
-
Clearly label the waste container as "Hazardous Waste: this compound."
-
Do not mix with other waste streams, particularly incompatible materials such as strong oxidizing agents, strong acids, or acid chlorides.[4]
-
-
Containerization:
-
Spill Residue and Contaminated Materials:
-
Disposal of Empty Containers:
-
Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal company to arrange for pickup and disposal.[1]
-
Provide the Safety Data Sheet (SDS) to the disposal company.[1]
-
The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1] Extra care must be taken during ignition due to the material's high flammability.[1]
-
Experimental Protocols: Deactivation
No peer-reviewed, validated experimental protocols for the chemical deactivation or neutralization of this compound in a standard laboratory setting are available. Due to its potential for explosive decomposition, attempting to neutralize this compound without specialized equipment and expertise is extremely dangerous. The only approved and safe method of disposal is through a licensed hazardous waste contractor.
Logical Workflow for Disposal
The following diagram outlines the decision-making and operational process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
- 1. capotchem.com [capotchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. giantchemsolutions.com [giantchemsolutions.com]
- 4. fishersci.com [fishersci.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling 5-vinyl-1H-tetrazole
For Immediate Implementation by Laboratory Personnel
This guide provides essential safety and logistical information for the handling of 5-vinyl-1H-tetrazole, a compound with significant applications in modern medicine and industry.[1][2] Adherence to these protocols is critical for ensuring the safety of all laboratory personnel and the integrity of your research. This document outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, and proper disposal methods.
Hazard Identification and Safety Precautions
This compound is a flammable solid that may cause skin and serious eye irritation.[3] It is crucial to avoid breathing in dust, vapors, mist, or gas.[4][5][6] The toxicological properties of this compound have not been thoroughly investigated, warranting a cautious approach.[4]
Key Hazards:
-
Flammability: Flammable solid.[3][7] Keep away from heat, sparks, open flames, and hot surfaces.[3][7]
-
Irritation: Causes skin and serious eye irritation.[3] May cause respiratory irritation.[4]
-
Unknown Toxicity: The chemical, physical, and toxicological properties have not been fully investigated.[4]
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory to mitigate the risks associated with handling this compound.
| PPE Category | Specification | Rationale |
| Respiratory Protection | NIOSH-approved P95 or P1 particle respirator for nuisance exposures. For higher-level protection, use a type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[4] | To prevent inhalation of dust and potential respiratory irritation.[4] |
| Eye and Face Protection | Chemical safety goggles meeting ANSI standard Z87.1-2003. A face shield is required when handling larger quantities or when there is a splash hazard.[8] | To protect against serious eye irritation from dust or splashes.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.[9] | To prevent skin contact and irritation.[3] |
| Body Protection | Flame-resistant lab coat.[8] Protective clothing to prevent skin exposure.[5] | To protect against skin contact and in case of fire. |
| Footwear | Closed-toe shoes. Protective boots may be required depending on the scale of work.[3] | To protect feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedure
This procedure must be followed for all work involving this compound.
1. Preparation:
-
Ensure a safety shower and eyewash station are readily accessible.[5]
-
Work in a well-ventilated area, preferably within a chemical fume hood.[5][9]
-
Ground and bond all containers and receiving equipment to prevent static discharge.[3][7]
2. Donning PPE:
-
Follow the standard procedure for donning PPE, ensuring a complete seal around the face for respiratory protection.
3. Handling the Compound:
-
Use spark-proof tools.[7]
-
If transferring the solid, do so carefully to minimize dust generation.
4. Emergency Procedures:
-
In case of skin contact: Immediately wash off with soap and plenty of water. Consult a physician.[4]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4]
-
If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[4]
5. Doffing PPE:
-
Follow standard doffing procedures to avoid cross-contamination.
-
Dispose of contaminated gloves and other disposable PPE as hazardous waste.
Disposal Plan
Proper disposal is critical to environmental and personal safety.
-
Waste Compound: this compound should be disposed of by a licensed professional waste disposal service.[4] It can be burned in a chemical incinerator with an afterburner and scrubber, but extra care must be taken as the material is highly flammable.[4]
-
Contaminated Materials: Any materials, including PPE, that come into contact with this compound should be treated as hazardous waste and disposed of as the unused product.[4] Keep in suitable, closed containers for disposal.[4]
-
Environmental Precautions: Do not let the product enter drains.[4]
Experimental Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for safely handling this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. tcichemicals.com [tcichemicals.com]
- 4. capotchem.com [capotchem.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. 1H-Tetrazole-5-acetic acid Safety Data Sheets(SDS) lookchem [lookchem.com]
- 7. fishersci.com [fishersci.com]
- 8. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 9. biofinechemical.com [biofinechemical.com]
- 10. aksci.com [aksci.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
